Product packaging for Diisopropyl bromomethylphosphonate(Cat. No.:CAS No. 98432-80-5)

Diisopropyl bromomethylphosphonate

Cat. No.: B1587420
CAS No.: 98432-80-5
M. Wt: 259.08 g/mol
InChI Key: JNONGIUWXHOEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diisopropyl bromomethylphosphonate is a useful research compound. Its molecular formula is C7H16BrO3P and its molecular weight is 259.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16BrO3P B1587420 Diisopropyl bromomethylphosphonate CAS No. 98432-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNONGIUWXHOEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CBr)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402436
Record name Diisopropyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98432-80-5
Record name Diisopropyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of diisopropyl bromomethylphosphonate, a valuable reagent in organic chemistry.[1][2] It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a focus on scientific integrity.

Introduction: The Significance of this compound

This compound is an important organophosphorus compound utilized as a versatile intermediate in various chemical syntheses.[1][2] Its structure, featuring a reactive bromomethyl group attached to a phosphonate moiety, makes it a key building block for the introduction of the phosphonomethyl group into organic molecules. This functionality is particularly relevant in medicinal chemistry for the development of phosphonate analogues of biologically important phosphates.[3][4] These analogues often exhibit enhanced stability towards hydrolysis and can act as enzyme inhibitors, antiviral agents, or PROTAC linkers.[4][5][6]

Core Synthesis: The Michaelis-Arbuzov Reaction

The primary and most established method for synthesizing this compound is the Michaelis-Arbuzov reaction.[7][8][9] This reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond.[7][10]

Reaction Principle and Mechanism

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[8][11] In the case of this compound synthesis, triisopropyl phosphite reacts with dibromomethane.[12][13]

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of the triisopropyl phosphite on the electrophilic carbon of dibromomethane.[7][8] This step forms a quaternary phosphonium salt intermediate.[9][10]

  • Dealkylation: The displaced bromide anion then acts as a nucleophile, attacking one of the isopropyl groups on the phosphonium intermediate in a second SN2 reaction.[7][9] This results in the formation of the final product, this compound, and isopropyl bromide as a byproduct.[14]

Michaelis_Arbuzov

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (mL)
Triisopropyl phosphite208.251.0208.25~226
Dibromomethane173.831.0173.83~69.8
Equipment
  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

  • Vacuum pump

Procedure
  • Reaction Setup: Assemble a clean, dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: Charge the round-bottom flask with dibromomethane (1.0 mol).

  • Reagent Addition: Add triisopropyl phosphite (1.0 mol) to the dropping funnel.

  • Reaction Initiation: Begin heating the dibromomethane to approximately 100-120 °C with vigorous stirring.

  • Controlled Addition: Add the triisopropyl phosphite dropwise from the dropping funnel to the heated dibromomethane over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 2-4 hours to ensure the reaction goes to completion.

  • Byproduct Removal: The isopropyl bromide byproduct can be removed by distillation. As the reaction progresses, the lower-boiling isopropyl bromide (boiling point: 59-60 °C) can be distilled off.[15]

  • Purification: The crude this compound is then purified by vacuum distillation.

Microwave-Assisted Synthesis

A more recent and efficient approach involves microwave-assisted synthesis.[12][13] This method offers several advantages, including significantly reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry.[13] The reaction is typically performed in a closed vessel under microwave irradiation, which allows for rapid and uniform heating of the reaction mixture.[12]

Characterization and Quality Control

Proper characterization of the final product is crucial to ensure its purity and identity.

Physical Properties
PropertyValue
Molecular FormulaC7H16BrO3P[16]
Molecular Weight259.08 g/mol [16]
AppearanceColorless to pale yellow liquid[1]
Boiling Point80 °C at 1 mmHg[2]
Density~1.329 g/cm³[2]
Refractive Index~1.4495[2]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropyl and bromomethyl protons. The chemical shifts and coupling constants are key identifiers.

    • ³¹P NMR: The phosphorus NMR spectrum should exhibit a single peak characteristic of a phosphonate, confirming the formation of the P-C bond. The typical chemical shift for similar phosphonates is around +20 to +30 ppm.[17][18]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling

This compound and the reagents used in its synthesis require careful handling due to their potential hazards.

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[2][19] It is also harmful if swallowed or inhaled.

  • Triisopropyl phosphite: This reagent is a combustible liquid and can cause skin and eye irritation.[20][21]

  • Dibromomethane: This is a suspected carcinogen and is harmful if swallowed or inhaled.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19] All manipulations should be performed in a well-ventilated fume hood.[19]

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a wide range of phosphonate-containing molecules with therapeutic potential.

  • Antiviral Agents: It is used in the synthesis of acyclic nucleoside phosphonates, such as Cidofovir, which are potent antiviral drugs.[5]

  • Enzyme Inhibitors: The phosphonate moiety can mimic the transition state of phosphate hydrolysis, making these compounds effective inhibitors of enzymes such as proteases and phosphatases.

  • PROTACs: The bromomethyl group serves as a reactive handle for attaching the phosphonate linker to ligands for E3 ubiquitin ligases in the development of Proteolysis Targeting Chimeras (PROTACs).[6]

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a robust and well-established method. Understanding the underlying mechanism, optimizing reaction conditions, and adhering to strict safety protocols are paramount for the successful and safe production of this important chemical intermediate. The continued application of this compound in medicinal chemistry and drug discovery underscores its significance in the development of novel therapeutics.

References

"diisopropyl bromomethylphosphonate CAS number 98432-80-5"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diisopropyl Bromomethylphosphonate (CAS No. 98432-80-5)

Introduction: Situating a Key Synthetic Building Block

This compound is an organophosphorus compound that serves as a highly versatile and reactive intermediate in modern organic synthesis.[1][2][3] Characterized by a phosphonate functional group and a reactive bromomethyl moiety, this reagent is not an end product in itself but rather a critical building block for constructing more complex molecular architectures. Its utility is primarily harnessed in the pharmaceutical and agrochemical industries, where the introduction of a phosphonate group can impart specific biological activities or modify the properties of a parent molecule.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, grounded in established chemical principles and field-proven insights.

Core Chemical and Physical Identity

A precise understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in any synthetic campaign. This compound is a colorless to pale yellow liquid under standard conditions.[1] The presence of two isopropyl groups provides a degree of steric hindrance and enhances its solubility in common organic solvents, which is a crucial factor in its reaction kinetics and purification.[1]

Key Identifiers and Properties

The essential physicochemical data for this compound are summarized below. This information is critical for reaction setup, solvent selection, and downstream processing.

PropertyValueSource(s)
CAS Number 98432-80-5[4][5]
Molecular Formula C₇H₁₆BrO₃P[1][5][6]
Molecular Weight 259.08 g/mol [4][5][6]
IUPAC Name diisopropyl (bromomethyl)phosphonate
Synonyms Bis(1-Methylethyl) (Bromomethyl)Phosphonate, Bromomethylphosphonic acid diisopropyl ester[1][4]
Appearance Colorless to pale yellow liquid[1]
Purity (Typical) 95% - 97%[6]
Canonical SMILES CC(C)OP(=O)(CBr)OC(C)C[1][4]
InChI Key JNONGIUWXHOEEN-UHFFFAOYSA-N[4]

Synthesis: The Michaelis-Arbuzov Reaction

The primary and most efficient industrial and laboratory-scale synthesis of α-haloalkylphosphonates like this compound is the Michaelis-Arbuzov reaction. This venerable reaction provides a reliable pathway for forming a carbon-phosphorus bond.

Mechanistic Rationale

The reaction proceeds by treating a trialkyl phosphite, in this case, triisopropyl phosphite, with an alkyl halide containing a good leaving group. For the synthesis of the title compound, dibromomethane is a suitable and common choice.

The causality of the reaction pathway can be understood in two key steps:

  • Nucleophilic Attack: The phosphorus atom of triisopropyl phosphite possesses a lone pair of electrons and acts as a nucleophile, attacking one of the electrophilic carbon atoms of dibromomethane. This results in the displacement of a bromide ion and the formation of a phosphonium salt intermediate.

  • Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the isopropyl ester groups on the phosphonium intermediate. This step results in the formation of the thermodynamically stable P=O double bond of the phosphonate product and the generation of isopropyl bromide as a byproduct.[7]

A patent describes a similar microwave-accelerated Michaelis-Arbuzov reaction for preparing this compound by reacting dibromomethane with triisopropylphosphite, highlighting the robustness of this synthetic approach.[8]

Visualizing the Synthetic Workflow

The logical flow from starting materials to the final purified product via the Michaelis-Arbuzov reaction is depicted below.

G cluster_0 Synthesis Stage cluster_1 Purification Stage Reactants Triisopropyl Phosphite + Dibromomethane Reaction Michaelis-Arbuzov Reaction (Heating/Reflux) Reactants->Reaction Step 1: Reaction Crude Crude Product Mixture (Phosphonate + Isopropyl Bromide) Reaction->Crude Step 2: Formation Purification Vacuum Distillation/ Workup Crude->Purification Step 3: Separation Final Pure Diisopropyl Bromomethylphosphonate Purification->Final Step 4: Isolation

Caption: General workflow for the synthesis of this compound.

Generalized Experimental Protocol

The following protocol is a self-validating system based on the principles of the Michaelis-Arbuzov reaction.[7][9]

  • Reactor Setup: A dry, multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet. The system must be free of moisture, as triisopropyl phosphite is susceptible to hydrolysis.

  • Initial Charge: Dibromomethane (typically in slight excess) is charged into the flask.

  • Reagent Addition: Triisopropyl phosphite is added dropwise to the dibromomethane. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, the mixture is heated to reflux for several hours to ensure the reaction goes to completion. Progress can be monitored by ³¹P NMR, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.

  • Workup: The reaction mixture is cooled to room temperature. The excess dibromomethane and the isopropyl bromide byproduct are removed under reduced pressure.

  • Purification: The crude residue is purified by vacuum distillation to yield the final this compound as a clear liquid.

Reactivity and Core Applications

The synthetic value of this compound stems from the dual reactivity conferred by the phosphonate group and the C-Br bond. The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions.[1] More significantly, it is a precursor for generating a stabilized carbanion, making it a key reagent in carbon-carbon bond formation.

The Horner-Wadsworth-Emmons (HWE) Reaction

The most prominent application of this reagent is as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. The protons on the carbon adjacent to the phosphonate group are acidic and can be removed by a strong, non-nucleophilic base (e.g., sodium hydride, LDA) to generate a phosphonate-stabilized carbanion. This carbanion is a potent nucleophile that reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity. This reaction is a cornerstone of modern organic synthesis due to its reliability and stereochemical control.

Visualizing the HWE Reaction Pathway

The logical relationship from the phosphonate to the final alkene product is illustrated below.

HWE_Reaction Phosphonate Diisopropyl Bromomethylphosphonate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion + Base (Deprotonation) Base Strong Base (e.g., NaH) Base->Phosphonate Alkene E-Alkene Product Carbanion->Alkene + Aldehyde/Ketone (Nucleophilic Attack) Byproduct Phosphate Byproduct Carbanion->Byproduct Elimination Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Carbanion

Caption: The Horner-Wadsworth-Emmons reaction pathway using the phosphonate.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic techniques provides a definitive structural fingerprint.

TechniqueExpected ObservationsRationale
¹H NMR ~3.5-4.0 ppm (d): CH₂Br protons, doublet due to coupling with ³¹P.~4.7-4.9 ppm (m): Isopropyl CH protons.~1.3-1.4 ppm (d): Isopropyl CH₃ protons.Chemical shifts and coupling patterns confirm the proton environment and connectivity to the phosphorus atom.
¹³C NMR Signal for CH₂Br carbon showing C-P coupling.Signals for isopropyl CH and CH₃ carbons.Confirms the carbon skeleton of the molecule.
³¹P NMR A single resonance in the typical phosphonate region (~15-25 ppm).Directly observes the phosphorus nucleus, confirming the phosphonate functional group.
IR Spectroscopy ~1250 cm⁻¹ (strong): P=O stretching vibration.~1000 cm⁻¹ (strong): P-O-C stretching vibration.~600-700 cm⁻¹: C-Br stretching vibration.Identifies key functional groups present in the molecule.[10][11]
Mass Spectrometry Molecular ion peak (M⁺) at m/z ~258/260 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation pattern showing loss of Br, C₃H₇, etc.Confirms the molecular weight and isotopic distribution of bromine.[10]

Safety, Handling, and Stability

This compound is a hazardous chemical that requires careful handling to mitigate risks.[12]

Hazard Profile

According to its Safety Data Sheet (SDS), the compound is classified as follows:

  • Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[12]

  • Serious Eye Damage/Eye Irritation: Category 1.[12]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[12]

Safe Handling and Storage Protocol

A self-validating safety system must be in place when working with this reagent.

  • Engineering Controls: Always handle in a certified chemical fume hood. Ensure that a safety shower and eyewash station are immediately accessible.[12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[13]

    • Eye/Face Protection: Use chemical safety goggles and a face shield.[12]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[12]

  • Handling: Avoid breathing mist, vapors, or spray. Do not allow the material to come into contact with skin or eyes. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials. Keep containers tightly closed and away from incompatible substances.[12][14]

Stability and Incompatibilities
  • Stability: The compound is stable under normal storage conditions.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][14]

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and oxides of phosphorus.[12]

References

A Comprehensive Technical Guide to the Physical Properties of Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisopropyl bromomethylphosphonate is a key organophosphorus intermediate widely utilized in organic and medicinal chemistry.[1][2] Its utility primarily stems from the presence of a reactive bromomethyl group, making it a valuable reagent for the synthesis of a diverse range of molecules, including pharmaceuticals and agrochemicals.[2] For researchers, drug development professionals, and synthetic chemists, a thorough understanding of its physical properties is not merely academic; it is fundamental to its safe handling, effective application in reactions, purification, and accurate characterization.

This guide provides an in-depth analysis of the essential physical and chemical properties of this compound. Moving beyond a simple datasheet, we delve into the practical implications of these properties, offering field-proven insights into experimental design and execution. The protocols described herein are presented as self-validating systems, emphasizing the causality behind procedural steps to ensure data integrity and reproducibility.

Molecular Identity and Structure

Accurate identification is the cornerstone of chemical research. This compound is identified by several key descriptors.

  • IUPAC Name : bis(propan-2-yl) (bromomethyl)phosphonate[3]

  • CAS Number : 98432-80-5[4]

  • Molecular Formula : C₇H₁₆BrO₃P[3]

  • Molecular Weight : 259.08 g/mol [1][3]

  • SMILES : CC(C)OP(=O)(CBr)OC(C)C[3]

The molecular structure dictates the compound's reactivity and physical behavior. The central phosphorus atom is bonded to an oxygen atom, a bromomethyl group, and two isopropoxy groups. The steric hindrance imparted by the bulky isopropyl groups influences its reactivity and solubility profile.[2]

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of a compound are a direct reflection of its molecular structure. For this compound, these properties are critical for its purification, storage, and use as a reagent.

PropertyValueSignificance in a Laboratory Context
Appearance Clear, colorless liquid or viscous liquidA quick visual check for purity. Any coloration may indicate decomposition or impurities.[3]
Boiling Point 80 °C at 1 mmHgThe high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.[5]
Density 1.329 g/mLEssential for accurate mass-to-volume conversions when preparing reaction mixtures.[5]
Refractive Index (n²⁰/D) 1.4485 - 1.4535A rapid and non-destructive method for assessing purity and confirming identity.[3][6]
Solubility Insoluble in waterDictates the choice of appropriate reaction solvents (typically aprotic organic solvents) and extraction procedures.[1][5]

Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on meticulous experimental technique. The following protocols are designed to be self-validating, incorporating calibration and control measures.

Protocol 1: Determination of Boiling Point under Reduced Pressure

The high boiling point of this compound at atmospheric pressure makes it susceptible to decomposition. Therefore, its boiling point is reliably measured under reduced pressure.

Rationale: Lowering the pressure above a liquid reduces the temperature at which its vapor pressure equals the applied pressure, allowing it to boil at a lower, non-destructive temperature.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place a small volume (e.g., 5 mL) of the compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 mmHg), monitored by a manometer.

  • Heating: Immerse the distillation flask in a heating bath (e.g., silicone oil). Gradually increase the temperature while stirring.

  • Measurement: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point.

  • Validation: After measurement, the system should be carefully and slowly returned to atmospheric pressure to prevent bumping and contamination of the product.

Protocol 2: Measurement of Refractive Index

The refractive index is a highly sensitive physical constant that is invaluable for identity confirmation and purity assessment.

Rationale: The refractive index is a ratio of the speed of light in a vacuum to its speed in the substance. It is unique for a pure compound at a specific temperature and wavelength and changes predictably with impurities.

cluster_prep Preparation & Calibration cluster_measurement Measurement cluster_validation Validation & Cleanup A 1. Calibrate Abbe refractometer using a standard (e.g., distilled water). B 2. Ensure prism surfaces are clean and dry. A->B C 3. Set circulating water bath to 20.0 ± 0.1 °C. B->C D 4. Apply 1-2 drops of diisopropyl bromomethylphosphonate to the lower prism. C->D E 5. Close prisms and allow temperature to equilibrate for 2 minutes. D->E F 6. Adjust optics until the dividing line is sharp and centered in the crosshairs. E->F G 7. Read the refractive index value from the scale. F->G H 8. Perform a duplicate reading to ensure consistency. G->H I 9. Clean prisms immediately with an appropriate solvent (e.g., isopropanol). H->I

Caption: Workflow for the Determination of Refractive Index.

Handling, Storage, and Safety Considerations

As a reactive organophosphorus compound, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.

  • Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Eyewash stations and safety showers must be readily accessible.[7]

  • Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The material is noted to be stable under recommended storage conditions, but should be kept away from oxidizing agents and moisture to prevent degradation.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable synthetic building block whose physical properties are integral to its successful application. Its high boiling point, insolubility in water, and characteristic refractive index are key parameters that guide its purification, handling, and quality control. By employing the robust, self-validating protocols outlined in this guide, researchers can ensure the generation of reliable data, leading to more consistent and reproducible scientific outcomes. A comprehensive understanding and careful application of this knowledge are paramount for any scientist working with this versatile reagent.

References

"diisopropyl bromomethylphosphonate molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diisopropyl Bromomethylphosphonate: Properties, Synthesis, and Applications in Prodrug Development

Introduction

This compound is a pivotal, yet often overlooked, reagent in the landscape of modern medicinal chemistry. As an organophosphorus intermediate, its primary utility lies in its capacity as a highly efficient phosphonating agent.[1][2] This role is particularly critical in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of compounds that has revolutionized the treatment of viral diseases, including those caused by HIV, HBV, and cytomegalovirus.[3][4]

This guide, written from the perspective of a Senior Application Scientist, aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on this compound. We will move beyond simple data recitation to explore the causality behind its reactivity, the rationale for its use in specific synthetic protocols, and the critical safety procedures that ensure its effective and safe application in the laboratory. Our focus is on delivering field-proven insights and self-validating protocols that underscore scientific integrity and trustworthiness.

Part 1: Physicochemical Properties and Structural Rationale

The efficacy of this compound as a synthetic tool is a direct consequence of its unique molecular structure. Understanding its fundamental properties is key to manipulating its reactivity for desired chemical transformations.

The molecule consists of a central phosphorus atom bonded to two isopropoxy groups, a bromomethyl group, and a double-bonded oxygen. The isopropoxy groups are sterically bulky, which influences the reagent's solubility and reactivity. More importantly, they serve as protecting groups for the phosphonic acid moiety, which can be cleaved under specific conditions in later synthetic steps to reveal the biologically active phosphonate. The key to its function, however, is the P-CH₂-Br linkage. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by hydroxyl groups, a feature expertly exploited in prodrug synthesis.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 259.08 g/mol [5]
Molecular Formula C₇H₁₆BrO₃P[5]
CAS Number 98432-80-5[1][5]
Appearance Colorless to pale yellow liquid[1]
Density ~1.329 g/mL[2]
Boiling Point 80 °C @ 1 mmHg[2]
IUPAC Name diisopropyl (bromomethyl)phosphonate[5]

Part 2: Synthesis of this compound

The most common and efficient method for preparing dialkyl halomethylphosphonates is a variation of the Michaelis-Arbusov reaction. This reaction provides a direct and high-yielding pathway to form a stable carbon-phosphorus bond. In the case of this compound, the synthesis typically involves the reaction of triisopropyl phosphite with dibromomethane.[6]

The causality behind this choice of reactants is clear: triisopropyl phosphite is a trivalent phosphorus compound that acts as the nucleophile, while dibromomethane provides the electrophilic carbon center and the requisite bromine atom in the final product. The reaction is often thermally initiated and proceeds via a phosphonium salt intermediate, which then rearranges to the thermodynamically more stable pentavalent phosphonate product.

Workflow for Synthesis

G reactant1 Triisopropyl Phosphite reactor Reaction Vessel (Heat) reactant1->reactor reactant2 Dibromomethane (Excess) reactant2->reactor intermediate Quaternary Phosphonium Intermediate reactor->intermediate Michaelis-Arbusov Reaction product This compound intermediate->product Rearrangement byproduct Isopropyl Bromide intermediate->byproduct purification Vacuum Distillation product->purification final_product Purified Product purification->final_product G cluster_0 Reaction Phase cluster_1 Workup & Deprotection nucleoside Protected Nucleoside (e.g., (S)-HPMPC precursor) reaction Nucleophilic Substitution (Williamson Ether Synthesis) nucleoside->reaction reagent This compound reagent->reaction base Strong Base (e.g., NaH) base->nucleoside Deprotonates -OH group solvent Anhydrous Solvent (e.g., DMF) solvent->reaction quench Quenching Step reaction->quench extraction Solvent Extraction quench->extraction deprotection Acidic Hydrolysis (Cleavage of Isopropyl Esters) extraction->deprotection final_anp Active ANP Drug (e.g., Cidofovir) deprotection->final_anp

References

An In-depth Technical Guide to the Reactivity of Diisopropyl Bromomethylphosphonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Synthetic Versatility

Diisopropyl bromomethylphosphonate is a cornerstone reagent in modern medicinal chemistry and drug development. Its unique structure, featuring a reactive C-Br bond alpha to a phosphonate moiety, renders it a potent electrophile for the introduction of the diisopropylphosphonomethyl group onto a diverse array of molecular scaffolds. This guide provides an in-depth exploration of the reactivity of this compound with a wide range of nucleophiles, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely recipes but self-validating systems for achieving desired chemical transformations.

Core Principles of Reactivity

This compound's reactivity is primarily governed by the electrophilic nature of the carbon atom bonded to the bromine. This carbon is susceptible to nucleophilic attack, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. The adjacent diisopropyl phosphonate group plays a crucial role in activating the C-Br bond towards substitution.

The general reaction scheme can be depicted as follows:

G cluster_0 Reaction Reagents This compound + Nucleophile (Nu:⁻) Product Phosphonate Adduct Reagents->Product Sɴ2 Reaction Byproduct Bromide Anion (Br⁻)

Caption: General Sɴ2 reaction of this compound.

Key factors influencing the rate and outcome of these reactions include:

  • Nucleophilicity: Stronger nucleophiles will react more readily.

  • Steric Hindrance: Both the nucleophile and the electrophile's steric bulk can affect the reaction rate.

  • Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Higher temperatures typically increase the reaction rate, but can also lead to side reactions.

  • Leaving Group: Bromine is an excellent leaving group, facilitating the substitution reaction.

Reactions with Oxygen Nucleophiles

The phosphonomethylation of hydroxyl groups is a critical transformation in the synthesis of many biologically active compounds, particularly acyclic nucleoside phosphonates.[1]

Reaction with Phenoxides

Phenoxides, being potent oxygen nucleophiles, readily displace the bromide from this compound to form aryl methylphosphonate ethers.

Reaction Scheme:

G reagents This compound + Sodium Phenoxide product Diisopropyl (Phenoxymethyl)phosphonate reagents->product byproduct + NaBr

Caption: Reaction with sodium phenoxide.

Experimental Protocol: Synthesis of Diisopropyl (Phenoxymethyl)phosphonate

  • Materials:

    • This compound

    • Sodium phenoxide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of sodium phenoxide (1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired diisopropyl (phenoxymethyl)phosphonate.

Causality: The use of an anhydrous polar aprotic solvent like DMF is crucial. DMF effectively solvates the sodium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic. The aqueous workup serves to remove the DMF and any unreacted sodium phenoxide.

Reactions with Nitrogen Nucleophiles

The introduction of a phosphonomethyl group onto a nitrogen atom is a key step in the synthesis of many antiviral and anticancer agents.[1]

Reaction with Primary and Secondary Amines

Primary and secondary amines are excellent nucleophiles for the displacement of the bromide in this compound. A non-nucleophilic base is often added to neutralize the hydrobromic acid (HBr) generated during the reaction.

Reaction Scheme:

G reagents This compound + Piperidine product Diisopropyl (Piperidin-1-ylmethyl)phosphonate reagents->product Base (e.g., K₂CO₃) byproduct + Piperidinium Bromide

Caption: Reaction with a secondary amine (piperidine).

Experimental Protocol: Synthesis of Diisopropyl (Piperidin-1-ylmethyl)phosphonate

  • Materials:

    • This compound

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add piperidine (1.2 equivalents).

    • Add this compound (1.0 equivalent) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel.

Causality: Potassium carbonate acts as a base to scavenge the HBr produced, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Gabriel Synthesis of Aminomethylphosphonates

For the synthesis of primary aminomethylphosphonates, the Gabriel synthesis provides a robust method, avoiding over-alkylation.

Experimental Protocol: Synthesis of Diisopropyl Phthalimidomethylphosphonate

  • Materials:

    • This compound

    • Potassium phthalimide

    • Anhydrous DMF

  • Procedure:

    • To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).

    • Heat the mixture to 80-100 °C and stir for 4-8 hours.

    • Cool the reaction mixture and pour it into ice-water with stirring.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain diisopropyl phthalimidomethylphosphonate.

    • The phthalimide group can then be removed by treatment with hydrazine hydrate in ethanol to yield the free amine.[2][3][4]

Reaction with Azide Ion

The reaction with sodium azide provides a convenient route to azidomethylphosphonates, which are versatile intermediates for the synthesis of amines and other nitrogen-containing compounds.

Experimental Protocol: Synthesis of Diisopropyl Azidomethylphosphonate

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous DMF

  • Procedure:

    • To a solution of sodium azide (1.5 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the mixture into water and extract with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. Safety Note: Sodium azide is highly toxic. Handle with appropriate safety precautions. Organic azides can be explosive and should be handled with care.[5]

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiolates, are highly effective for the formation of C-S bonds with this compound.

Reaction with Thiophenolates

Reaction Scheme:

G reagents This compound + Sodium Thiophenoxide product Diisopropyl (Phenylthiomethyl)phosphonate reagents->product byproduct + NaBr

Caption: Reaction with sodium thiophenoxide.

Experimental Protocol: Synthesis of Diisopropyl (Phenylthiomethyl)phosphonate

  • Materials:

    • This compound

    • Thiophenol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of thiophenol (1.2 equivalents) in THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in THF dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Causality: Sodium hydride is a strong base that deprotonates thiophenol to generate the more nucleophilic thiophenoxide anion in situ. Anhydrous conditions are essential as sodium hydride reacts violently with water.

Reactions with Carbon Nucleophiles

The formation of a C-C bond by reacting this compound with a carbanion is a powerful method for constructing more complex phosphonate derivatives.

Reaction with Malonic Esters

The anion of diethyl malonate is a classic soft carbon nucleophile that can be effectively alkylated with this compound.

Reaction Scheme:

G reagents This compound + Sodio-diethyl Malonate product Triethyl 2-phosphonomethylmalonate reagents->product byproduct + NaBr

Caption: Reaction with the enolate of diethyl malonate.

Experimental Protocol: Synthesis of Diethyl 2-((diisopropoxyphosphoryl)methyl)malonate

  • Materials:

    • This compound

    • Diethyl malonate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

  • Procedure:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

    • Add this compound (1.0 equivalent) to the solution and heat the mixture to reflux for 8-16 hours.

    • Cool the reaction mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by vacuum distillation or column chromatography.

Causality: Sodium ethoxide serves as the base to deprotonate the acidic α-proton of diethyl malonate, generating the nucleophilic enolate. Anhydrous ethanol is used as the solvent as it is the conjugate acid of the base, preventing transesterification.

Summary of Reactivity and Applications

The following table summarizes the reactivity of this compound with various classes of nucleophiles and highlights key applications of the resulting products.

Nucleophile ClassExample NucleophileProduct TypeTypical Reaction ConditionsKey Applications
Oxygen Phenoxides, AlcoholsPhosphonate EthersBase (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, THF)Synthesis of acyclic nucleoside phosphonates, enzyme inhibitors.[1]
Nitrogen Primary/Secondary Amines, Azide, PhthalimidePhosphonate AminesBase (e.g., K₂CO₃) for amines, Polar aprotic solvent (e.g., MeCN, DMF)Antiviral agents, anticancer agents, synthetic intermediates.[1]
Sulfur ThiolatesPhosphonate ThioethersBase (e.g., NaH), Anhydrous THFEnzyme inhibitors, materials science.
Carbon Malonic Esters, CyanideFunctionalized AlkylphosphonatesStrong base (e.g., NaOEt, NaH), Anhydrous solventSynthesis of complex phosphonate analogs, Horner-Wadsworth-Emmons reagents.

Conclusion: A Versatile Tool for Innovation

This compound has established itself as an indispensable reagent for the facile introduction of the phosphonomethyl moiety. Its predictable reactivity with a broad spectrum of nucleophiles, coupled with the stability of the resulting phosphonate products, provides a powerful platform for the design and synthesis of novel molecules with diverse applications in medicine and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently and effectively utilize this versatile building block in their synthetic strategies.

References

Diisopropyl Bromomethylphosphonate: A Guide to Chemical Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Reagent Integrity in Synthesis

Diisopropyl bromomethylphosphonate is a cornerstone reagent for introducing the phosphonomethyl moiety in organic synthesis. Its bifunctional nature, featuring a highly reactive bromomethyl group for nucleophilic substitution and diisopropyl phosphonate esters, makes it invaluable in the development of novel therapeutics, including linkers for Proteolysis Targeting Chimeras (PROTACs).[1] However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation. The integrity of this reagent is not a matter of trivial inconvenience; it is foundational to experimental reproducibility, yield optimization, and the ultimate success of complex synthetic campaigns. This guide provides a framework for understanding, controlling, and verifying the stability of this compound, moving beyond generic storage advice to offer a system rooted in chemical principles.

The Chemical Persona: Reactivity and Inherent Instabilities

To control a reagent, one must first understand its chemical nature. The stability of this compound is dictated by the interplay of its synthesis route and the functional groups within its structure.

Synthetic Legacy: The Michaelis-Arbuzov Reaction

This phosphonate is most commonly synthesized via the Michaelis-Arbuzov reaction, where triisopropyl phosphite attacks an electrophilic source of a bromomethyl group, such as dibromomethane.[2][3] This classic C-P bond-forming reaction is robust but can introduce specific impurities that influence stability.[4][5] Potential contaminants include unreacted triisopropyl phosphite or tri-isopropyl phosphate, the latter identified as a major impurity in the related compound DIMP.[6] The presence of these phosphorus-containing side products can complicate downstream reactions and purity assessments.

Dueling Functional Groups: The Sites of Reactivity

The molecule possesses two primary sites of chemical activity, each with distinct implications for its intended use and unintended degradation.

  • Primary Site (Electrophilic): The bromomethyl group (-CH₂Br) is the intended site of reactivity. The carbon atom is highly electrophilic, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols).[1][7][8] This is the reaction pathway leveraged in planned synthetic transformations.

  • Secondary Site (Hydrolytic): The diisopropyl ester groups are susceptible to hydrolysis.[9] This pathway represents the most common route of degradation under typical storage conditions, particularly in the presence of moisture.

Caption: Duality of Reactivity in this compound.

Pathways to Degradation: A Mechanistic Perspective

Understanding the "how" and "why" of degradation is critical to designing effective mitigation strategies. For this compound, two primary mechanisms threaten its purity over time.

Hydrolysis: The Insidious Effect of Moisture

The most prevalent degradation pathway is the hydrolysis of the phosphonate ester linkages. This reaction can be catalyzed by trace amounts of acid or base and proceeds in a stepwise fashion, first yielding the monoester and ultimately the free bromomethylphosphonic acid.

Mechanism: Nucleophilic attack by a water molecule on the electrophilic phosphorus center, followed by the departure of isopropanol.

This process converts the desired non-polar, organic-soluble reagent into highly polar, potentially insoluble phosphonic acids, which can poison catalysts and complicate workups. Given that water is ubiquitous, this is the primary stability challenge to overcome.[9]

Hydrolysis_Pathway Hydrolysis Degradation Pathway start Diisopropyl Bromomethylphosphonate intermediate Isopropyl Bromomethylphosphonic Acid + Isopropanol start->intermediate + H₂O - iPrOH final Bromomethylphosphonic Acid + Isopropanol intermediate->final + H₂O - iPrOH cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation a Retrieve Stored Sample Vial b Equilibrate to RT a->b c Prepare 1 mg/mL Solution in ACN b->c d Inject Sample onto C18 RP-HPLC System c->d e Acquire Chromatogram (UV @ 210 nm) d->e f Calculate Area % of Main Peak e->f g Identify Pre-Peaks (Degradants) f->g h Compare to Reference & Historical Data g->h i Decision: Accept or Reject Lot h->i

References

A Senior Application Scientist's Guide to the Michaelis-Arbuzov Reaction for Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Carbon-Phosphorus Bond

In the landscape of medicinal chemistry and drug development, the phosphonate moiety (R-PO(OR')₂) stands out as a uniquely powerful functional group. Phosphonates are renowned as stable isosteres of natural phosphates, bioisosteres of carboxylates, and effective mimics of the transition states in enzymatic hydrolysis of amides and esters.[1][2][3] This versatility has led to their incorporation into a wide array of bioactive molecules, including critical antiviral agents like Tenofovir and Cidofovir, and bisphosphonates used in treating osteoporosis.[1][2][3][4] The cornerstone of phosphonate synthesis, the formation of the robust carbon-phosphorus (C-P) bond, is most classically and reliably achieved through the Michaelis-Arbuzov reaction.

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction has remained an indispensable tool for over a century.[5][6][7] This guide offers an in-depth exploration of the reaction's core principles, practical execution, inherent limitations, and modern adaptations, providing the field-proven insights necessary for its successful application in a research and development setting.

The Core Mechanism: A Tale of Two SN2 Reactions

The classical Michaelis-Arbuzov reaction is a thermal rearrangement that converts a trivalent phosphorus ester into a pentavalent phosphorus species.[5][6] The transformation is fundamentally a sequence of two successive SN2 reactions, a mechanistic understanding of which is critical for predicting reactivity and troubleshooting experiments.

The process initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of a trialkyl phosphite onto the electrophilic carbon of an alkyl halide.[6][8][9] This first SN2 displacement generates a highly reactive quasi-phosphonium salt intermediate.[5][9][10] In the second step, the halide ion displaced in the initial attack acts as the nucleophile for a second SN2 reaction. It attacks one of the electropositive carbons of the alkoxy groups on the phosphonium intermediate, leading to dealkylation .[5][10] This step forms the thermodynamically stable phosphoryl (P=O) bond of the final dialkyl alkylphosphonate product and releases a volatile alkyl halide as a byproduct.[7]

The continuous removal of this volatile byproduct (e.g., bromoethane or chloroethane) is a key practical consideration, as it helps to drive the reaction equilibrium towards the final product.[5][10]

Michaelis_Arbuzov_Mechanism P_reac R'₃P intermediate [R'₃P⁺-R] X⁻ P_reac->intermediate Step 1: SN2 Attack RX R-X product R'₂(O)P-R intermediate->product Step 2: Dealkylation (SN2) R_X_byproduct R'-X

Caption: The sequential two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Substrate Scope and Reaction Parameters: A Predictive Framework

The success and efficiency of the Michaelis-Arbuzov reaction are highly dependent on the nature of both the phosphorus nucleophile and the alkyl halide electrophile.

The Phosphorus Reactant

The reaction is general for several classes of trivalent phosphorus esters, with reactivity increasing with the nucleophilicity of the phosphorus atom.

  • Phosphites (P(OR)₃): The most common reactants, yielding phosphonates. They are the least reactive class and typically require heating (120-160 °C) for the reaction to proceed efficiently.[5] Electron-donating alkyl groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down.[5][6]

  • Phosphonites (RP(OR')₂): More reactive than phosphites, they produce phosphinates. Heating is still required, but side reactions like pyrolysis can be an issue.[5]

  • Phosphinites (R₂P(OR')): The most reactive class, yielding phosphine oxides.[5]

A notable limitation arises with triaryl phosphites. When all three ester groups are aryl, the intermediate phosphonium salt is often stable enough to be isolated, and the dealkylation step does not proceed under normal thermal conditions.[5][6]

The Alkyl Halide Electrophile

The structure of the alkyl halide is a critical determinant of reactivity and potential side reactions.

  • Halide Reactivity: The reaction rate follows the expected trend for SN2 reactions: R-I > R-Br > R-Cl .[6]

  • Alkyl Group Structure:

    • Primary alkyl halides and benzyl halides react readily and give good yields.[6][11]

    • Secondary alkyl halides are much less reactive and often lead to elimination (E2) side reactions, producing alkenes as significant byproducts.[5]

    • Tertiary alkyl halides, aryl halides, and vinyl halides are generally unreactive under classical Michaelis-Arbuzov conditions due to steric hindrance and the inability to undergo backside SN2 attack.[5][6]

    • Allyl and propargyl halides are reactive but can sometimes proceed through an SN2' mechanism.[5]

Substrate Class Phosphorus Reactant Alkyl Halide General Reactivity & Key Considerations
Phosphites P(OAlkyl)₃Primary, BenzylGood to excellent yields, requires high temperatures (120-160 °C).
P(OAlkyl)₃SecondaryPoor reactivity, significant alkene elimination byproducts.
P(OAlkyl)₃Tertiary, Aryl, VinylGenerally unreactive under thermal conditions.
P(OAryl)₃AnyForms a stable phosphonium salt; dealkylation fails.
Phosphonites R-P(OAlkyl)₂Primary, BenzylMore reactive than phosphites, risk of thermal decomposition.
Phosphinites R₂-P(OAlkyl)Primary, BenzylMost reactive class, yields phosphine oxides.

Field-Proven Experimental Protocol: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

This protocol provides a generalized, self-validating methodology for a typical Michaelis-Arbuzov reaction.[11] Optimization for specific substrates and scales is encouraged.

Materials & Setup
  • Reactants: 2,6-dichlorobenzyl halide (chloride or bromide, 1.0 eq.), Triethyl phosphite (1.5–2.0 eq.).

  • Apparatus: A dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel or septum. The entire apparatus must be maintained under a dry, inert atmosphere (Nitrogen or Argon).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Assemble dry glassware under inert atmosphere charge Charge flask with 2,6-dichlorobenzyl halide (1 eq) setup->charge add Add excess triethyl phosphite (1.5-2.0 eq) charge->add heat Heat to reflux (120-160 °C) with stirring add->heat monitor Monitor progress via TLC or gas evolution heat->monitor cool Cool to room temperature monitor->cool evap Remove volatiles under reduced pressure cool->evap purify Purify crude product via vacuum distillation or chromatography evap->purify

Caption: A standardized workflow for the Michaelis-Arbuzov synthesis of a phosphonate.

Step-by-Step Methodology
  • Reaction Setup: Charge the dry round-bottom flask with the 2,6-dichlorobenzyl halide (1.0 equivalent). The system should be thoroughly flushed with an inert gas.[11]

  • Reagent Addition: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents) to the flask. The excess phosphite helps drive the reaction to completion and can often serve as the solvent. For solid halides, an anhydrous, high-boiling solvent like toluene may be used.[11]

  • Reaction Conditions: Heat the mixture to reflux (typically 120-160 °C) with vigorous stirring. Maintain the inert atmosphere throughout the heating period.[11]

  • Monitoring: The reaction's progress can be followed by thin-layer chromatography (TLC) or by observing the cessation of the evolution of the alkyl halide byproduct (e.g., ethyl chloride). The reaction typically takes several hours.[11]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: The crude product is a liquid that can be purified by vacuum distillation. Alternatively, for less volatile or thermally sensitive products, purification by column chromatography on silica gel is effective.[11]

Challenges and Competing Reaction Pathways

While robust, the reaction is not without potential pitfalls. Awareness of these competing pathways is crucial for optimizing yield and purity.

  • Di-phosphonylation: When using substrates with multiple halide sites, such as α,ω-dibromoalkanes, the most significant side reaction is the further reaction of the desired mono-phosphonate product with another molecule of triethyl phosphite. This yields a di-phosphonate byproduct that can be difficult to separate.

    • Causality & Mitigation: This occurs when the mono-phosphonate product successfully competes with the starting dihalide for the phosphite nucleophile. To mitigate this, a large excess of the α,ω-dihaloalkane is typically used to statistically favor the initial reaction.[10]

  • The Perkow Reaction: When the substrate is an α-haloketone, a competing pathway known as the Perkow reaction can dominate. Here, the phosphite attacks the carbonyl carbon, ultimately leading to an enol phosphate rather than the expected ketophosphonate.[12]

  • Elimination Reactions: As previously mentioned, secondary alkyl halides are prone to E2 elimination, yielding alkenes. This is favored by the high temperatures often required for the reaction, which can allow the phosphite or the displaced halide to act as a base.[5]

Competing_Reactions start Br-(CH₂)n-Br + P(OEt)₃ desired_path Michaelis-Arbuzov (Mono-substitution) product (EtO)₂P(O)-(CH₂)n-Br (Desired Product) desired_path->product side_path Further Reaction (Di-substitution) byproduct (EtO)₂P(O)-(CH₂)n-P(O)(OEt)₂ (Side Product) side_path->byproduct

Caption: Competing pathways in the synthesis of ω-bromoalkylphosphonates.

Modern Variations: Expanding the Reaction's Horizon

To overcome the limitations of the classical thermal reaction (high temperatures, limited substrate scope), several powerful variations have been developed.[13][14]

Variation Key Advantage Mechanism/Catalyst Expanded Scope
Lewis Acid-Mediated Milder reaction conditions (often room temp).[8]Catalysts like ZnI₂, ZnBr₂, LaCl₃·7H₂O activate the alkyl halide.[7][15]Allows use of more sensitive substrates.[16]
Photochemical / Radical Operates at room temperature; broader scope.[17]Photoredox catalysts generate alkyl radicals that react with the phosphite.[9][18]Enables reaction of secondary, tertiary, and some aryl halides.[17][19]
Microwave/Ultrasound Drastically reduced reaction times and increased efficiency.[7]Energy input accelerates the thermal reaction.[13][18]High-throughput synthesis applications.
Alcohol-Based Reaction More environmentally benign (avoids alkyl halides).[20]Uses alcohols as precursors, often with a catalyst like n-Bu₄NI.Green chemistry approach to C-P bond formation.[20]

These modern methods, particularly the radical-based approaches, have transformed the synthesis of complex phosphonates, enabling late-stage functionalization of drug molecules that would be incompatible with classical high-temperature conditions.[17][19]

Conclusion: A Foundational Reaction for Modern Discovery

The Michaelis-Arbuzov reaction is far more than a historical curiosity; it is a living, evolving tool that remains central to the synthesis of organophosphorus compounds. Its reliability in forming the C-P bond has cemented its role in the development of pharmaceuticals that impact millions of lives. By understanding its core mechanism, recognizing its limitations, and embracing modern catalytic variations, researchers can wield this powerful reaction with precision, paving the way for the next generation of phosphonate-based therapeutics and advanced materials.[10]

References

The Horner-Wadsworth-Emmons Reaction: A Comprehensive Technical Guide to Stereoselective Olefin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, providing a robust and highly reliable method for the stereoselective formation of carbon-carbon double bonds. This guide offers an in-depth exploration of the HWE reaction, moving beyond a mere procedural outline to delve into the mechanistic underpinnings, stereochemical control, and practical applications that are critical for researchers, scientists, and professionals in drug development. We will examine the causality behind experimental choices, from the generation of the nucleophilic phosphonate carbanion to the factors governing the predictable formation of (E)- and (Z)-alkenes. Detailed protocols, troubleshooting insights, and a comparative analysis with related transformations are provided to equip the reader with the expertise required to effectively harness this powerful olefination tool in the synthesis of complex molecular architectures.

Introduction: The Ascendancy of a Modern Olefination

First reported by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons, the Horner-Wadsworth-Emmons (HWE) reaction is the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion.[1][2] It has become a preferred alternative to the classical Wittig reaction for several compelling reasons. The primary advantages of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion, which allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[3][4][5] Critically, the reaction yields a water-soluble dialkylphosphate salt as a byproduct, which is easily removed through a simple aqueous extraction, greatly simplifying product purification compared to the often-troublesome removal of triphenylphosphine oxide in Wittig reactions.[1][4][6][7]

This reaction is a pillar in the construction of complex molecules, including a vast array of natural products and pharmacologically active compounds, due to its operational simplicity, broad functional group tolerance, and, most importantly, its high degree of stereocontrol.[2][8][9][10]

The Core Mechanism: A Stepwise Journey to the Alkene

The efficacy and predictability of the HWE reaction are rooted in its well-defined mechanism. The process can be dissected into four critical stages, each influencing the final outcome. An electron-withdrawing group (EWG) alpha to the phosphonate is essential for stabilizing the carbanion intermediate and facilitating the final elimination step.[1][11]

  • Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, n-BuLi), generating a highly nucleophilic, resonance-stabilized phosphonate carbanion.[1][12]

  • Nucleophilic Addition: This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.[1][8] This addition, which is typically the rate-limiting step, forms a tetrahedral betaine-like intermediate.[1][8]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to yield a four-membered ring intermediate known as an oxaphosphetane.[8][13]

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a stable, water-soluble dialkylphosphate salt.[1][3]

The following diagram illustrates the mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Mastering Stereoselectivity: The E/Z Dichotomy

A defining feature of the HWE reaction is its inherent stereoselectivity, which can be expertly manipulated to favor either the (E)- or (Z)-alkene.

The Thermodynamic Preference for (E)-Alkenes

The standard HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.[1][3][7] This selectivity arises because the initial nucleophilic addition step is often reversible.[14] This reversibility allows for an equilibrium to be established between the diastereomeric intermediates (syn and anti). The anti intermediate, which experiences less steric hindrance, is thermodynamically favored. A subsequent syn-elimination from this anti-oxaphosphetane intermediate leads directly to the (E)-alkene product.[14]

The Still-Gennari Modification: A Gateway to (Z)-Alkenes

For the synthesis of the often more sterically demanding (Z)-alkene, the Still-Gennari modification provides a powerful and reliable solution.[1][3][14] This protocol achieves high (Z)-selectivity by shifting the reaction from thermodynamic to kinetic control.[14][15] The key innovations are:

  • Electron-Withdrawing Phosphonates: The use of phosphonates with highly electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[1][15]

  • Strongly Dissociating Conditions: Employing a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[1][14][15]

The electron-withdrawing groups accelerate the rate of elimination from the oxaphosphetane intermediate.[3] Under these kinetically controlled conditions, the faster-forming syn intermediate rapidly eliminates to produce the (Z)-alkene before it can equilibrate to the more stable anti form.[15]

Data Presentation: E vs. Z Selectivity Conditions
FeatureStandard HWE ReactionStill-Gennari Modification
Primary Product (E)-Alkenes(Z)-Alkenes
Stereocontrol ThermodynamicKinetic
Phosphonate Reagent Typically dialkyl phosphonoacetates (e.g., diethyl, dimethyl)Bis(2,2,2-trifluoroethyl)phosphonoacetates or similar EWG-phosphonates
Typical Base/Conditions NaH, LiCl/DBU, Et₃N in THF or DME at 0 °C to RT[3][6]KHMDS, 18-crown-6 in THF at -78 °C[1][15]
Mechanistic Rationale Reversible addition allows equilibration to the more stable anti-intermediate, leading to the (E)-product.[14]Irreversible, rapid elimination from the kinetically favored syn-intermediate yields the (Z)-product.[15]

Experimental Protocols

A self-validating protocol is essential for reproducible results. The following sections provide detailed, step-by-step methodologies for both a standard HWE reaction and the Still-Gennari modification.

Standard Protocol for (E)-Alkene Synthesis

This procedure details a general method for the synthesis of an (E)-α,β-unsaturated ester.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate) (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Carbanion:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NaH (1.1 equiv).

    • Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, decanting the hexanes carefully via cannula.

    • Suspend the washed NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of the phosphonate ester (1.0 equiv) in anhydrous THF dropwise via syringe over 15-20 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased, indicating complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde:

    • Cool the resulting pale-yellow solution back to 0 °C.

    • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-alkene.[8]

Still-Gennari Protocol for (Z)-Alkene Synthesis

This procedure outlines the synthesis of a (Z)-α,β-unsaturated ester.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene) (1.1 equiv)

  • 18-Crown-6 (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

Procedure:

  • Preparation of the Reaction Medium:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 18-crown-6 (1.2 equiv) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Generation of the Carbanion and Reaction:

    • Slowly add KHMDS solution (1.1 equiv) to the cooled THF/crown ether mixture and stir for 20 minutes.

    • Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equiv) in anhydrous THF dropwise. Stir for 30-60 minutes at -78 °C.

    • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[3][14]

Experimental Workflow Visualization

HWE_Workflow cluster_setup Reaction Setup cluster_carbanion Carbanion Formation cluster_olefination Olefination cluster_workup Workup & Purification setup 1. Assemble Flame-Dried Glassware Under N₂ add_base 2. Add Base (e.g., NaH) to Anhydrous Solvent (THF) setup->add_base cool_1 3. Cool to 0 °C add_base->cool_1 add_phosphonate 4. Add Phosphonate Ester Dropwise cool_1->add_phosphonate stir_1 5. Stir until H₂ Evolution Ceases (approx. 1h) add_phosphonate->stir_1 cool_2 6. Cool to 0 °C stir_1->cool_2 add_aldehyde 7. Add Aldehyde Dropwise cool_2->add_aldehyde stir_2 8. Stir 12-24h at RT (Monitor by TLC) add_aldehyde->stir_2 quench 9. Quench with sat. aq. NH₄Cl stir_2->quench extract 10. Aqueous Workup & Extraction quench->extract purify 11. Dry, Concentrate & Purify via Chromatography extract->purify

Caption: A typical experimental workflow for a standard HWE reaction.

Applications in Drug Development and Complex Synthesis

The HWE reaction is a workhorse in the synthesis of biologically active molecules and natural products.[9][10][16] Its reliability and stereocontrol are frequently leveraged for the construction of key structural motifs.

  • Natural Product Synthesis: The HWE reaction has been instrumental in the total synthesis of numerous polyketide natural products, where the stereocontrolled formation of double bonds is paramount.[9] It is also widely used for macrocyclizations.[3][10]

  • Medicinal Chemistry: In drug development, the HWE reaction is used to synthesize scaffolds like pyrrolidinones, which are present in many bioactive compounds.[17] Furthermore, its ability to create fluorinated olefins makes it an invaluable tool for synthesizing peptide bioisosteres, which can lead to potent enzyme inhibitors.[18]

  • Anti-Cancer Agents: Recent research has highlighted the use of highly (E)-selective HWE reactions to synthesize hynapene analogues, a class of compounds with promising anti-cancer properties.[19]

Conclusion: An Indispensable Tool for Modern Synthesis

The Horner-Wadsworth-Emmons reaction offers a powerful combination of reliability, versatility, and stereocontrol, cementing its status as an indispensable method for alkene synthesis. Its significant advantages over the Wittig reaction, particularly the ease of purification and broader substrate scope, make it a first-choice strategy in many synthetic campaigns.[4] The ability to predictably generate (E)-alkenes under standard conditions or pivot to (Z)-alkenes through the elegant Still-Gennari modification provides chemists with remarkable control over molecular geometry. For professionals in drug discovery and complex molecule synthesis, a thorough understanding of the HWE reaction's mechanism and its practical nuances is not just beneficial—it is essential for innovation and success.

References

A Researcher's Comprehensive Safety Guide to Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for the safe handling, storage, and emergency management of diisopropyl bromomethylphosphonate (CAS No. 98432-80-5). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their work. The guidance herein is synthesized from authoritative safety data sheets and chemical databases to provide a framework grounded in both regulatory compliance and practical laboratory experience. The core principle of this guide is proactive risk mitigation; understanding the inherent chemical properties and associated hazards is the first step in designing safe experimental protocols.

Section 1: Chemical Identity and Physicochemical Profile

This compound is an organophosphorus compound valued in organic synthesis for the introduction of the phosphonomethyl group.[1][2] Its utility stems from the reactivity of the bromomethyl group, which makes it a potent electrophile in nucleophilic substitution reactions.[1] However, the very features that make it synthetically useful also dictate its hazard profile. A thorough understanding of its physical properties is essential for safe handling, particularly for anticipating its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 98432-80-5 [3][4]
Molecular Formula C₇H₁₆BrO₃P [2][4]
Molecular Weight 259.08 g/mol [2][4]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 80 °C @ 1 mmHg [2]
Density 1.329 g/cm³ [2]
Refractive Index 1.4495 [2]

| Solubility | Insoluble in water |[2] |

Section 2: Hazard Identification and Toxicological Insights

According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is classified as a hazardous chemical.[3] The primary and most severe risk associated with this compound is its corrosive nature.[3][5] It causes severe skin burns and serious eye damage.[3][5] The toxicological properties have not been fully investigated, which necessitates a conservative approach to safety, assuming a high degree of hazard for all exposure routes.[3]

The Causality of Corrosivity: The corrosive action is likely due to the compound's reactivity. Upon contact with moisture (such as on skin, in eyes, or the respiratory tract), it can hydrolyze, potentially releasing hydrogen bromide and phosphonic acid derivatives, both of which are corrosive and damaging to tissue. This understanding underscores the critical importance of preventing all direct contact.

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source
Skin Corrosion / Irritation 1B H314: Causes severe skin burns and eye damage [3][5]
Serious Eye Damage / Eye Irritation 1 H318: Causes serious eye damage [2][3]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[3] |

The signal word for this compound is "Danger" .[2][5]

Section 3: Proactive Exposure Control and Personal Protection

Given the severe corrosive hazard, the primary safety directive is the complete prevention of contact. This is achieved through a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound must be performed within a certified chemical fume hood to control vapor inhalation and provide containment in case of a spill.[3] The laboratory should be equipped with easily accessible and fully functional eyewash stations and safety showers, as immediate decontamination is critical.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for proper engineering controls but is a mandatory final barrier to exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.

Table 3: Task-Based Personal Protective Equipment (PPE) Matrix

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing/Transfer Flame-retardant lab coat, chemical-resistant apron Heavy-duty nitrile or neoprene gloves (inspect before use) Chemical safety goggles and a full-face shield Not required if performed in a certified fume hood
Reaction Setup/Workup Flame-retardant lab coat, chemical-resistant apron Heavy-duty nitrile or neoprene gloves Chemical safety goggles and a full-face shield Not required if performed in a certified fume hood

| Spill Cleanup | Chemical-resistant suit or overalls | Heavy-duty chemical-resistant gloves (e.g., neoprene) | Chemical safety goggles and a full-face shield | A NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended[3] |

Section 4: Emergency Protocols and First Aid

Immediate and correct response to an exposure is critical to minimizing injury. All personnel working with this chemical must be familiar with these procedures before beginning work.

First-Aid Measures: Step-by-Step Response

In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3]

  • Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Seek immediate medical attention. Show the Safety Data Sheet to the medical professional.[3]

In Case of Skin Contact:

  • Immediately remove all contaminated clothing and footwear.[3]

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[3]

  • Seek immediate medical attention. Do not reuse contaminated clothing until it has been properly decontaminated.[3]

In Case of Inhalation:

  • Move the victim to fresh air immediately.[3]

  • If the victim is not breathing, provide artificial respiration. Do not use the mouth-to-mouth method ; use a pocket mask with a one-way valve or other proper respiratory medical device.[3]

  • Keep the victim warm and at rest.

  • Seek immediate medical attention. [3]

In Case of Ingestion:

  • DO NOT induce vomiting. The corrosive nature of the material means vomiting will re-expose the esophagus and mouth to the chemical, causing further severe damage.[3][5]

  • Rinse the mouth thoroughly with water.[3]

  • Never give anything by mouth to an unconscious person.[3]

  • Seek immediate medical attention immediately. [3]

Accidental Release and Spill Management

A small-scale laboratory spill should be handled with extreme caution, following a clear, pre-defined workflow.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Don PPE cluster_contain Containment & Cleanup cluster_decon Final Decontamination start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate non-essential personnel alert->evacuate ventilate Ensure adequate ventilation (Fume Hood Sash Down) evacuate->ventilate ppe Wear Full PPE: - Respirator - Face shield & Goggles - Chemical Apron - Double Gloves (Neoprene/Nitrile) ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain absorb Carefully apply absorbent material, working from outside in contain->absorb collect Collect absorbed material using non-sparking tools absorb->collect waste Place in a labeled, sealed container for hazardous waste collect->waste decon_area Decontaminate the spill area waste->decon_area decon_ppe Remove and decontaminate PPE decon_area->decon_ppe wash Wash hands thoroughly decon_ppe->wash end Report Incident wash->end

Caption: Emergency Response Workflow for Accidental Spills.

Firefighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, dry sand, or alcohol-resistant foam.[3][5]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO₂), hydrogen bromide, and oxides of phosphorus.[3]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[3]

Section 5: Stability, Reactivity, and Storage

Understanding chemical compatibility is key to preventing dangerous reactions and ensuring the compound's integrity.

  • Stability: The compound is stable under normal, recommended storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Conditions to Avoid: Protect from moisture and excessive heat.[6]

  • Hazardous Decomposition Products: As mentioned, thermal decomposition produces hazardous gases like CO, CO₂, HBr, and phosphorus oxides.[3]

The logic for proper storage directly derives from these properties. The material must be isolated from incompatible chemicals and protected from environmental conditions that could trigger decomposition.

Storage_Logic cluster_properties Inherent Properties cluster_actions Required Storage Actions prop1 Corrosive to skin/eyes act1 Store in a designated 'Corrosives Area' prop1->act1 prop2 Reacts with Strong Oxidizers act2 Segregate from oxidizing agents prop2->act2 prop3 Decomposes with Heat/Moisture act3 Keep container tightly closed prop3->act3 act4 Store in a cool, dry, well-ventilated place prop3->act4

Caption: Logical Relationship Between Chemical Properties and Storage Requirements.

Storage Protocol:

  • Store in a designated corrosives area.[3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated location.[3]

  • Ensure segregation from incompatible materials, particularly strong oxidizing agents.[3]

  • Store locked up, accessible only to authorized personnel.[3]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers and contaminated absorbent material, must be treated as hazardous waste.[3][6]

  • Waste Disposal Methods: Disposal must occur at a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[7]

  • Regulatory Compliance: Users must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not empty into drains or release into the environment.[3]

References

"hazards associated with diisopropyl bromomethylphosphonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards of Diisopropyl Bromomethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 98432-80-5) is a reactive organophosphorus intermediate utilized in various synthetic chemistry applications, including the production of pharmaceuticals and agrochemicals.[1][2] While a valuable reagent, its chemical structure—combining a reactive bromomethyl group with a phosphonate core—presents significant hazards that demand rigorous safety protocols. This guide provides a comprehensive analysis of the health, physical, and environmental risks associated with this compound. It details its corrosive nature, potential for respiratory damage, and the hazardous byproducts of thermal decomposition. Included are field-proven protocols for safe handling, emergency response, and waste disposal, designed to provide laboratory personnel with the knowledge and tools necessary to mitigate risk effectively.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. This compound is a colorless to pale yellow liquid with a molecular formula of C₇H₁₆BrO₃P.[1] Its structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to two isopropoxy groups, and a bromomethyl group. This combination dictates its reactivity and physical behavior.

PropertyValueSource
Molecular Weight 259.08 g/mol [3]
CAS Number 98432-80-5[3]
Appearance Colorless to pale yellow liquid[1]
IUPAC Name 2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane[3]
SMILES CC(C)OP(=O)(CBr)OC(C)C[3]

Comprehensive Hazard Analysis

The primary hazards of this compound stem from its corrosive nature and its classification as an organophosphorus compound. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

Health Hazards

The most immediate and severe risks associated with this compound are to human health upon exposure. The toxicological properties have not been fully investigated, but sufficient data exists to classify it as a hazardous substance requiring extreme caution.[4]

  • Corrosivity: The compound is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 .[4] This means that upon contact, it can cause severe skin burns and irreversible eye damage.[4] The mechanism involves the chemical's ability to destroy living tissue upon contact. Ingestion is particularly dangerous, as it can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a significant danger of perforation.[4]

  • Respiratory Toxicity: It is also classified under Specific target organ toxicity (single exposure) Category 3 , with the respiratory system being the primary target.[4] Inhalation of mists or vapors can cause respiratory irritation.[4] Precautionary statements strongly advise against breathing any dust, fume, gas, mist, vapors, or spray of this substance.[4]

  • General Organophosphorus Toxicity: While specific data on neurotoxicity for this compound is limited, organophosphorus compounds as a class are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nervous system function.[5][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system.[5] Symptoms of systemic organophosphate poisoning can include nausea, dizziness, headache, salivation, and in severe cases, convulsions, respiratory paralysis, and coma.[5][7]

Physical and Reactivity Hazards
  • Thermal Stability and Decomposition: The compound is stable under normal storage conditions.[4] However, it is susceptible to thermal decomposition, which can release irritating and toxic gases and vapors. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and oxides of phosphorus.[4]

  • Incompatibilities: To prevent hazardous reactions, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[4][8]

  • Polymerization: Hazardous polymerization does not occur.[4]

Environmental Hazards

Care must be taken to prevent the release of this compound into the environment.

  • Mobility: The compound is expected to be mobile in the environment due to its volatility, which creates a risk of contaminating soil and groundwater.[4]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the hazards of this compound.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated area, specifically a certified chemical fume hood.[4][10] This is the primary engineering control to prevent inhalation of hazardous vapors and mists.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and located close to the workstation where the chemical is handled.[4][10]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. Proper selection, use, and maintenance are critical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[4] Due to its severe corrosivity, a full face shield is also strongly recommended.

  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves.[10] Consult the glove manufacturer's specifications to ensure the material is resistant to this specific chemical. All contaminated clothing must be removed immediately, and the skin washed.[4]

  • Respiratory Protection: If there is a risk of exposure limits being exceeded, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[4]

PPE_Hierarchy cluster_controls Engineering & Work Practice Controls FumeHood Work in Chemical Fume Hood EmergencyAccess Eyewash & Shower Access

Storage and Handling Protocol
  • Procurement: Obtain the smallest quantity of the chemical necessary for the planned experiments.

  • Storage: Store in a designated "Corrosives Area".[4] Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][8] Store the container locked up.[4]

  • Handling:

    • Before use, review the Safety Data Sheet (SDS).

    • Ensure all required engineering controls are operational and PPE is correctly worn.

    • Do not breathe mists or vapors.[4]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the work area.[11]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. All personnel must be trained on these procedures before working with the chemical.

Emergency_Workflow cluster_assessment Immediate Assessment cluster_actions First-Aid Actions cluster_followup Follow-Up Start Chemical Exposure Occurs ExposureType Identify Exposure Type Start->ExposureType Skin SKIN CONTACT: - Immediately remove contaminated clothing. - Flush skin with water for 15+ minutes. ExposureType->Skin Skin Eye EYE CONTACT: - Immediately flush eyes with water for 15+ minutes. - Remove contact lenses if possible. ExposureType->Eye Eye Inhalation INHALATION: - Move victim to fresh air. - Provide artificial respiration if not breathing. ExposureType->Inhalation Inhalation Ingestion INGESTION: - Rinse mouth with water. - DO NOT induce vomiting. ExposureType->Ingestion Ingestion Medical Seek Immediate Medical Attention (Bring SDS to the physician) Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Step-by-Step Emergency Protocols
  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[4]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[4]

    • Seek immediate medical attention.[4]

  • Skin Contact:

    • Immediately take off all contaminated clothing.[4]

    • Wash off the chemical with plenty of water for at least 15 minutes.[4]

    • Call a physician immediately.[4]

    • Wash contaminated clothing before reuse.[4]

  • Inhalation:

    • Remove the victim from the source of exposure to fresh air and keep them at rest in a position comfortable for breathing.[4][11]

    • If the victim is not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance; use a pocket mask with a one-way valve.[4]

    • Call a physician immediately.[4]

  • Ingestion:

    • Rinse the mouth thoroughly with water.[4]

    • DO NOT induce vomiting. [4] The corrosive nature of the chemical means that vomiting will re-expose the esophagus and mouth to the substance, causing further damage.[4]

    • Never give anything by mouth to an unconscious person.[12]

    • Call a physician or poison control center immediately.[4]

Spill, Leak, and Disposal Procedures

Spill Response Protocol
  • Assess the Spill: For any large or unmanageable spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or local emergency services.[13]

  • Secure the Area: Alert people in the immediate vicinity and restrict access.

  • Personal Protection: Before cleaning a minor spill, don the full PPE detailed in section 3.2.

  • Containment: Use an inert absorbent material such as sand, diatomite, acid binders, or vermiculite to contain the spill.[9] Start from the outside of the spill and work inwards to prevent it from spreading.

  • Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste through your institution's EHS department.[10]

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4]

  • Segregation: Do not mix this compound waste with other chemical waste streams.[10]

  • Containerization: Use a robust, leak-proof, and clearly labeled container for the waste. The label must include "Hazardous Waste," the chemical name, and all relevant hazard symbols.[10]

  • Collection: Arrange for collection by a licensed hazardous waste disposal company or your institution's EHS department.[10]

Decomp_Pathway cluster_products Hazardous Thermal Decomposition Products Parent This compound (C₇H₁₆BrO₃P) CO Carbon Monoxide (CO) Parent->CO High Heat / Fire CO2 Carbon Dioxide (CO₂) Parent->CO2 High Heat / Fire HBr Hydrogen Bromide (HBr) Parent->HBr High Heat / Fire POx Oxides of Phosphorus (PₓOᵧ) Parent->POx High Heat / Fire

References

Methodological & Application

The Horner-Wadsworth-Emmons Reaction with Diisopropyl Bromomethylphosphonate: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of diisopropyl bromomethylphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination tool offers distinct advantages in modern organic synthesis, particularly in the stereocontrolled formation of carbon-carbon double bonds, a critical transformation in the construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound in Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes with generally high stereoselectivity.[1][2] A modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are typically more nucleophilic and less basic than their phosphonium ylide counterparts.[1] This heightened nucleophilicity allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[2] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which greatly simplifies purification compared to the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[1][3]

While various phosphonate esters can be employed, this guide focuses on This compound . The use of the sterically demanding diisopropyl groups on the phosphonate ester can significantly influence the stereochemical outcome of the reaction, often enhancing the selectivity for the (E)-alkene.[4] This effect is attributed to the increased steric bulk influencing the transition state of the reaction. This guide will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and showcase its application in the synthesis of complex molecules.

Mechanistic Insights: Controlling Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-elucidated mechanism that provides a basis for understanding and controlling its stereochemical outcome.

Step 1: Deprotonation. The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.[1] The choice of base is critical and can range from strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) to milder conditions using lithium chloride (LiCl) with an amine base for sensitive substrates.[2][3]

Step 2: Nucleophilic Addition. The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This addition forms a tetrahedral intermediate, a β-hydroxyphosphonate.

Step 3: Oxaphosphetane Formation and Elimination. The β-hydroxyphosphonate intermediate undergoes a reversible cyclization to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses in an irreversible elimination step to yield the alkene and a water-soluble diisopropyl phosphate salt. The stereoselectivity of the HWE reaction is primarily determined by the thermodynamics of the intermediates, with the more stable transition state leading to the (E)-alkene being favored.[1]

HWE_Mechanism cluster_0 Phosphonate Activation cluster_1 Reaction with Carbonyl cluster_2 Product Formation P Diisopropyl bromomethylphosphonate Base Base (e.g., NaH) P->Base Deprotonation Carbanion Phosphonate Carbanion (Nucleophile) Base->Carbanion Carbonyl Aldehyde or Ketone (Electrophile) Carbanion->Carbonyl Nucleophilic Attack Intermediate β-Hydroxyphosphonate Intermediate Carbonyl->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Cyclization Alkene (E)-Alkene (Major Product) Oxaphosphetane->Alkene Elimination Byproduct Diisopropyl Phosphate Salt (Water-Soluble) Oxaphosphetane->Byproduct

Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.

The steric bulk of the diisopropyl ester groups plays a crucial role in favoring the formation of the (E)-alkene by increasing the energy difference between the diastereomeric transition states leading to the (E) and (Z) isomers.

Synthesis of this compound

This compound is not always commercially available and may need to be synthesized in the laboratory. The most common and efficient method for its preparation is the Michaelis-Arbuzov reaction .[5][6][7][8]

This reaction involves the treatment of a trialkyl phosphite, in this case, triisopropyl phosphite, with an alkyl halide, dibromomethane.[5][6] The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide, followed by a subsequent dealkylation of the resulting phosphonium salt by the halide ion.[7][8] Microwave-assisted Michaelis-Arbuzov reactions have been shown to be particularly efficient, often proceeding under solvent-free conditions with high yields.[5][6]

Protocol: Synthesis of this compound via Microwave-Assisted Michaelis-Arbuzov Reaction

Materials:

  • Triisopropyl phosphite

  • Dibromomethane

  • Microwave reactor tube

  • Microwave synthesizer

Procedure:

  • In a designated microwave reactor tube, combine triisopropyl phosphite (1.0 equivalent) and dibromomethane (1.2 equivalents).

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes), with stirring.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.[5]

Note: This is a general procedure, and specific reaction parameters may need to be optimized.

Experimental Protocol for the Horner-Wadsworth-Emmons Reaction

This section provides a detailed, step-by-step protocol for a typical Horner-Wadsworth-Emmons reaction using this compound.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aldehyde or ketone (1.0 equivalent)

  • Base (e.g., Sodium hydride, 60% dispersion in mineral oil, 1.1 - 1.3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Anhydrous reaction vessel with a magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere, add the anhydrous solvent to the reaction vessel. If using sodium hydride, wash the dispersion with anhydrous hexanes to remove the mineral oil, and then carefully add the dry NaH to the solvent.

  • Carbanion Formation: Cool the suspension of the base in the solvent to 0 °C. Slowly add a solution of this compound in the anhydrous solvent dropwise to the cooled suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the phosphonate carbanion is often indicated by the cessation of hydrogen gas evolution when using NaH.

  • Reaction with Carbonyl: Cool the solution of the phosphonate carbanion to the desired reaction temperature (typically 0 °C to room temperature). Slowly add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired alkene.

ParameterTypical RangeNotes
Phosphonate (equiv.) 1.0 - 1.2A slight excess is often used to ensure complete consumption of the carbonyl compound.
Base (equiv.) 1.1 - 1.3A slight excess is necessary to ensure complete deprotonation of the phosphonate.
Solvent Anhydrous THF, DMFThe choice of solvent can influence the reaction rate and stereoselectivity.
Temperature -78 °C to room temp.Lower temperatures can sometimes improve stereoselectivity.
Reaction Time 1 - 24 hoursHighly dependent on the reactivity of the substrates.

Application in Natural Product Synthesis: The Case of (-)-Bafilomycin A1

A compelling example of the strategic advantage of using a diisopropyl phosphonate in the HWE reaction is found in the total synthesis of the natural product (-)-Bafilomycin A1. In a key step of this synthesis, a Horner-Wadsworth-Emmons reaction was employed to construct a diene unit. When a dimethyl phosphonate was used, the stereoselectivity was a modest 2:1 in favor of the desired isomer. However, by switching to a diisopropyl phosphonate under Paterson conditions, the stereoselectivity was dramatically improved to an excellent 95:5 ratio.[4] This highlights the profound impact that the steric bulk of the phosphonate ester can have on achieving high stereocontrol in complex synthetic endeavors.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the phosphonate.Ensure the base is fresh and of the correct stoichiometry. Use a stronger base if necessary.
Low reactivity of the carbonyl compound.Increase the reaction temperature or prolong the reaction time.
Impure reagents or wet solvent.Use freshly distilled, anhydrous solvents and pure reagents.
Low stereoselectivity Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., -78 °C).
Incorrect choice of base or solvent.Experiment with different bases (e.g., KHMDS) and solvents to optimize selectivity.
Formation of β-hydroxyphosphonate byproduct Incomplete elimination.The presence of an electron-withdrawing group on the phosphonate is necessary for elimination. If not present, the β-hydroxyphosphonate can be isolated and converted to the alkene in a separate step.[1]

Safety Precautions

This compound and the reagents used in the Horner-Wadsworth-Emmons reaction require careful handling.

  • This compound: This compound is a halogenated organophosphorus compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.

  • Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free THF.

  • Quenching: The quenching of the reaction, especially when using reactive bases like NaH, should be performed slowly and at a low temperature to control the exotherm and gas evolution.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a highly effective and versatile method for the stereoselective synthesis of alkenes. The steric influence of the diisopropyl ester groups provides a valuable tool for enhancing (E)-selectivity, a critical consideration in the synthesis of complex molecules such as natural products and active pharmaceutical ingredients. By understanding the reaction mechanism, optimizing reaction conditions, and adhering to safe laboratory practices, researchers can effectively leverage this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocol for Olefination with Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Horner-Wadsworth-Emmons Reaction and the Strategic Advantage of Diisopropyl Bromomethylphosphonate

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1] This olefination reaction utilizes a phosphonate-stabilized carbanion, which offers distinct advantages over the traditional Wittig reaction.[1] Notably, the phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, broadening the scope of compatible carbonyl compounds.[1] A significant practical advantage is the facile removal of the dialkylphosphate byproduct through simple aqueous extraction, streamlining the purification process.[1]

This guide focuses on the application of a specific and highly useful HWE reagent: this compound. The use of the sterically demanding diisopropyl ester groups can significantly influence the stereochemical outcome of the reaction, often leading to higher (E)-selectivity in the resulting alkene product.[2] This enhanced selectivity is a critical consideration in the synthesis of complex molecules, particularly in the development of pharmaceutical intermediates where precise stereochemical control is paramount.

This document provides a comprehensive overview of the olefination protocol using this compound, including a detailed reaction mechanism, a step-by-step experimental procedure, a troubleshooting guide, and essential safety precautions.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway:

  • Deprotonation: A suitable base abstracts the acidic proton from the α-carbon of the this compound, generating a stabilized phosphonate carbanion.[3]

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[1]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[4]

  • Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble diisopropyl phosphate salt.[1]

The stereoselectivity of the HWE reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. The thermodynamically more stable intermediate, which leads to the (E)-alkene, is generally favored. The steric bulk of the diisopropyl groups on the phosphonate can further enhance this preference, leading to higher (E/Z) ratios compared to less hindered phosphonates like dimethyl or diethyl esters.[2]

Experimental Workflow for Horner-Wadsworth-Emmons Olefination

HWE_Workflow reagent_prep Reagent Preparation (this compound, Aldehyde/Ketone, Base, Anhydrous Solvent) reaction_setup Reaction Setup (Inert atmosphere, Cooling to 0°C) reagent_prep->reaction_setup deprotonation Deprotonation (Addition of base to phosphonate) reaction_setup->deprotonation carbanion_formation Phosphonate Carbanion Formation deprotonation->carbanion_formation carbonyl_addition Carbonyl Addition (Slow addition of aldehyde/ketone) carbanion_formation->carbonyl_addition reaction_progress Reaction Progression (Warm to RT, Monitor by TLC) carbonyl_addition->reaction_progress workup Aqueous Workup (Quench with NH4Cl, Extraction) reaction_progress->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product

Caption: A generalized workflow for the Horner-Wadsworth-Emmons olefination reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the olefination of an aldehyde with this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • This compound (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equiv). Add anhydrous THF to create a suspension. Cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: In a separate flame-dried flask, dissolve this compound (1.1 equiv) in anhydrous THF. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Olefination: Cool the reaction mixture back down to 0 °C. Dissolve the aldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the phosphonate carbanion solution.

  • Reaction Monitoring: After the aldehyde addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure alkene.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation of the phosphonate.Use a stronger base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). Ensure the base is fresh and properly handled.
Steric hindrance from a bulky aldehyde or ketone.Increase the reaction temperature or prolong the reaction time. Consider using Masamune-Roush conditions (LiCl and an amine base like DBU).[5]
Degradation of the phosphonate reagent.Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere).
Formation of Side Products Self-condensation of an enolizable aldehyde.Add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature to minimize self-condensation.
Dehydrobromination of the phosphonate.Use a non-nucleophilic, sterically hindered base. Ensure the reaction temperature is not excessively high.
Low (E)-Stereoselectivity Reaction conditions favoring the kinetic (Z)-product.Higher reaction temperatures generally favor the thermodynamic (E)-product.[1] The choice of cation can also influence selectivity, with lithium and sodium bases often favoring the (E)-alkene.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes severe skin burns and eye damage.[6]

  • Precautionary Statements:

    • Do not breathe dust/fume/gas/mist/vapors/spray.[6]

    • Wash face, hands, and any exposed skin thoroughly after handling.[6]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Use only outdoors or in a well-ventilated area.[6]

  • First Aid:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6]

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[6]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this reagent.

Applications in Drug Development

The Horner-Wadsworth-Emmons reaction, and specifically the use of functionalized phosphonates like this compound, is a valuable tool in the synthesis of pharmaceutical intermediates. The ability to stereoselectively introduce a double bond with a reactive handle (in this case, a bromine atom which can be further functionalized) allows for the construction of complex molecular architectures found in many biologically active compounds. For instance, phosphonates are key components in the synthesis of antiviral drugs and other therapeutic agents. The high (E)-selectivity afforded by the diisopropyl ester can be critical in ensuring the desired biological activity of the final drug product.

References

Application Notes and Protocols: The Strategic Role of Diisopropyl Bromomethylphosphonate in the Synthesis of Acyclic Nucleoside Phosphonate Antivirals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Phosphonomethoxy Moiety

Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in the edifice of modern antiviral therapy, with flagship compounds like Tenofovir and Adefovir revolutionizing the management of HIV and Hepatitis B infections. The therapeutic efficacy of these molecules hinges on the presence of a phosphonate group attached to an acyclic side chain, which mimics a nucleoside monophosphate. This structural motif, particularly the phosphonomethoxy group, is metabolically robust due to the stable carbon-phosphorus bond that resists enzymatic cleavage by esterases, a common liability for traditional phosphate prodrugs.[1][2] The strategic installation of this critical functional group during synthesis is, therefore, a paramount challenge in medicinal and process chemistry.

Diisopropyl bromomethylphosphonate has emerged as a highly effective and versatile reagent for this purpose. It serves as a key building block, enabling the direct introduction of the diisopropyl phosphonomethyl ether moiety onto a nucleoside analogue precursor through a nucleophilic substitution reaction.[3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of antiviral drugs. We will delve into the mechanistic underpinnings of the key alkylation reaction, provide a detailed experimental protocol for the synthesis of a crucial Tenofovir intermediate, and offer insights into process optimization and troubleshooting.

Mechanistic Insights: The Causality Behind the Chemistry

The core reaction involving this compound is a Williamson ether synthesis, a classic yet powerful transformation in organic chemistry. In the context of antiviral synthesis, the hydroxyl group of a nucleoside analogue, such as (R)-9-[2-(hydroxyl)propyl]adenine (HPA) in the case of Tenofovir, acts as the nucleophile.

The reaction is typically carried out in the presence of a strong, non-nucleophilic base. The primary role of the base is to deprotonate the hydroxyl group of the nucleoside analogue, thereby generating a more potent alkoxide nucleophile. This step is critical to enhance the rate and efficiency of the subsequent alkylation. Common bases employed for this purpose include lithium tert-butoxide, magnesium tert-butoxide, or dibutyl magnesium.[4][5] The choice of a bulky base like a tert-butoxide is strategic; it minimizes potential side reactions, such as elimination or reaction with the electrophile itself. The use of magnesium or lithium alkoxides can also influence the reaction through chelation effects, potentially enhancing regioselectivity.

The resulting alkoxide then attacks the electrophilic carbon of the bromomethyl group in this compound. The bromide ion, being a good leaving group, is displaced in an SN2 fashion, leading to the formation of the desired phosphonate ether linkage. The selection of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is crucial for several reasons. These solvents effectively solvate the metal cation of the base, thereby liberating the alkoxide for nucleophilic attack. Furthermore, their polar nature helps to stabilize the transition state of the SN2 reaction, accelerating the rate of the desired transformation.

The diisopropyl ester groups on the phosphonate serve as protecting groups for the phosphonic acid. These sterically hindering isopropyl groups offer a balance of stability during the reaction and subsequent purification, while being amenable to cleavage under specific conditions to unmask the active phosphonic acid. Compared to diethyl esters, diisopropyl esters can sometimes offer advantages in terms of crystallinity of intermediates and modified solubility profiles.

Diagram 1: General Mechanism of O-Alkylation

G reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node arrow_label arrow_label HPA Nucleoside Analogue (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻) HPA->Alkoxide Deprotonation Base Strong Base (e.g., Mg(OtBu)₂) Product Diisopropyl Phosphonate Ether Product Alkoxide->Product SN2 Attack DBMP Diisopropyl Bromomethylphosphonate G start Start: (R)-HPA in NMP add_base Add Mg(OtBu)₂ Stir 30 min start->add_base add_dbmp Dropwise addition of This compound in Toluene (20-25°C) add_base->add_dbmp react Heat to 70-80°C Stir for 4-6h add_dbmp->react monitor Monitor by TLC/HPLC react->monitor quench Cool and Quench with Acetic Acid monitor->quench Reaction Complete workup Solvent Removal & Extraction quench->workup purify Column Chromatography workup->purify product Final Product: Diisopropyl Ester Intermediate purify->product

References

"diisopropyl bromomethylphosphonate as a precursor for phosphonate prodrugs"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Diisopropyl Bromomethylphosphonate as a Precursor for Phosphonate Prodrugs

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Phosphonate Charge Barrier

Phosphonic acids are a cornerstone of modern medicinal chemistry, serving as stable, non-hydrolyzable isosteres for phosphate groups in numerous therapeutic agents.[1][2] Their ability to mimic natural phosphates allows them to interact effectively with enzyme active sites. However, the inherent dianionic charge of the phosphonate group at physiological pH severely limits oral bioavailability and passive diffusion across cell membranes, confining many potent drugs to intravenous administration.[3][4]

The prodrug strategy offers an elegant solution to this delivery challenge. By masking the charged phosphonate moiety with lipophilic, biolabile groups, a neutral, membrane-permeable molecule is created.[5] This prodrug can traverse the cell membrane and, once inside the target cell, undergo enzymatic or chemical cleavage to release the active phosphonic acid drug. This compound is a key electrophilic reagent in this field, enabling the crucial phosphonomethylation of nucleophilic functional groups (e.g., hydroxyls, phenols, amines) on a parent drug molecule to form the core of a phosphonate prodrug. This guide provides a detailed overview of its application, including reaction mechanisms, step-by-step protocols, and critical handling information.

The Phosphonate Prodrug Principle: A Cellular Trojan Horse

The fundamental goal of a phosphonate prodrug is to temporarily neutralize the molecule's charge for effective cellular delivery. The diisopropyl esters serve this primary masking function. Once the prodrug enters the cell, intracellular esterases hydrolyze the isopropyl groups, regenerating the active, charged phosphonic acid where it is needed.

G cluster_0 Extracellular Space cluster_1 Intracellular Space ChargedDrug Active Drug (Charged, Poor Permeability) Membrane Cell Membrane ChargedDrug->Membrane Blocked Prodrug_out Neutral Prodrug (Lipophilic) Prodrug_in Neutral Prodrug Prodrug_out->Prodrug_in Passive Diffusion ActiveDrug_in Active Drug (Released) Prodrug_in->ActiveDrug_in Bioactivation Byproducts Isopropanol + Byproducts Enzymes Esterases Enzymes->Prodrug_in

Caption: The phosphonate prodrug strategy for cellular delivery.

This compound: Reagent Profile and Safety

This compound is a highly reactive alkylating agent used to introduce the diisopropoxyphosphorylmethyl group. Its utility stems from the bromine atom, which is an excellent leaving group, facilitating nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆BrO₃P[6]
Molecular Weight 259.08 g/mol [6]
Appearance Colorless liquid
Density 1.06 g/cm³ at 25 °C
Boiling Point 62 °C at 10 hPa
CAS Number 98432-80-5[6]

Critical Safety & Handling Protocols:

  • Toxicity: this compound is classified as highly toxic and corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[7] All manipulations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical splash goggles. Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Handling: The reagent is sensitive to air and moisture. Handle under an inert atmosphere (e.g., nitrogen or argon). Use syringes or cannulas for transfers.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Quenching/Disposal: Unused reagent should be quenched carefully by slow addition to a cooled solution of a nucleophile like isopropanol, followed by appropriate disposal according to institutional guidelines.

Reaction Mechanism: Phosphonomethylation of Nucleophiles

The primary reaction involving this compound is a nucleophilic substitution (Sₙ2) reaction. A nucleophilic atom on the parent drug molecule (typically an oxygen from a hydroxyl or phenol, or a nitrogen from an amine) attacks the methylene carbon, displacing the bromide ion.

Caption: Sₙ2 alkylation of a hydroxyl group.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or a hindered amine base like DBU) is required. Its purpose is to deprotonate the nucleophile (e.g., the hydroxyl group), forming a more reactive alkoxide or phenoxide anion. The choice of base depends on the acidity of the proton being removed and the overall stability of the parent drug.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

  • Temperature: Reactions are often started at a low temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation step, then allowed to warm to room temperature or gently heated to drive the alkylation to completion.

Application Protocol: Synthesis of a Phenolic Phosphonate Prodrug

This protocol details the phosphonomethylation of a model phenol, 2,6-diisopropylphenol (Propofol), a widely used anesthetic, to illustrate the core methodology.[9][10]

Objective: To synthesize Diisopropyl ((2,6-diisopropylphenoxy)methyl)phosphonate.

Table 2: Reaction Components

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2,6-Diisopropylphenol178.271.78 g10.01.0
Sodium Hydride (60% disp.)40.000.44 g11.01.1
This compound259.083.11 g12.01.2
Anhydrous DMF-50 mL--

Step-by-Step Methodology:

  • Reactor Setup: Under a positive pressure of nitrogen, add 2,6-diisopropylphenol (1.78 g, 10.0 mmol) and anhydrous DMF (30 mL) to a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise over 15 minutes.

    • Rationale: This step generates the potent sodium phenoxide nucleophile. Slow addition at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Alkylation: In a separate flask, dissolve this compound (3.11 g, 12.0 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the phenoxide solution at 0 °C over 20 minutes using a dropping funnel.

    • Rationale: A slight excess (1.2 eq) of the alkylating agent is used to ensure the complete consumption of the parent drug. Dropwise addition maintains control over the reaction temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (25 mL) to neutralize any unreacted sodium hydride.

    • Rationale: A saturated NH₄Cl solution is a mild proton source that effectively quenches the reaction without causing significant hydrolysis of the product esters.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x 50 mL) and brine (1x 50 mL).

    • Rationale: Washing removes the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure phosphonate diester product.

Product Characterization

Confirmation of the product structure is essential. The following analytical data are typical for a diisopropyl phosphonate ester product.

Table 3: Typical Analytical Data for Diisopropyl ((2,6-diisopropylphenoxy)methyl)phosphonate

TechniqueExpected Result
¹H NMR Appearance of a doublet for the P-CH₂-O protons around δ 4.0-4.5 ppm with a characteristic J-coupling to phosphorus (JHP ≈ 8-10 Hz). Signals for the isopropyl groups on the phosphonate and the phenol will also be present.
³¹P NMR A single peak (proton-decoupled) in the range of δ 15-25 ppm, confirming the pentavalent phosphorus center.
¹³C NMR Appearance of a doublet for the P-CH₂-O carbon around δ 65-75 ppm (JCP ≈ 160-170 Hz).
Mass Spec (ESI+) Detection of the protonated molecular ion [M+H]⁺ and/or the sodium adduct [M+Na]⁺.

In Vivo Bioactivation: Releasing the Active Drug

The diisopropyl ester prodrug is designed for enzymatic cleavage. Once inside the cell, ubiquitous carboxylesterases recognize and hydrolyze the ester bonds, releasing isopropanol and the active phosphonic acid.

Prodrug Diisopropyl Phosphonate Prodrug Monoester Mono-isopropyl Ester Intermediate Prodrug->Monoester First Hydrolysis ActiveDrug Active Phosphonic Acid Monoester->ActiveDrug Second Hydrolysis IPA1 Isopropanol Monoester->IPA1 Release IPA2 Isopropanol ActiveDrug->IPA2 Release Enzyme1 Esterase Enzyme1->Prodrug Enzyme2 Esterase Enzyme2->Monoester

Caption: Stepwise enzymatic hydrolysis of the prodrug.

This two-step hydrolysis is crucial; the removal of the first ester group often proceeds faster than the second.[11] The unmasking of a negative charge after the first hydrolysis can make the intermediate a poorer substrate for the enzyme, a key consideration in prodrug design.[11]

References

Application Notes & Protocols: Stereoselective Synthesis Using Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Diisopropyl Bromomethylphosphonate in Modern Synthesis

This compound is a versatile and powerful reagent in the synthetic organic chemist's toolbox, primarily recognized for its role in the formation of carbon-carbon double bonds and stereocontrolled carbon-phosphorus bonds. As a key building block, its utility extends from the reliable synthesis of vinyl bromides via the Horner-Wadsworth-Emmons (HWE) reaction to more complex asymmetric transformations. Vinyl bromides, in particular, are pivotal intermediates, serving as valuable handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thereby opening pathways to complex molecular architectures.

The true power of this reagent, however, lies in its application within stereoselective synthesis. The spatial arrangement of atoms profoundly dictates the biological activity and material properties of a molecule. Consequently, methods that afford precise control over stereochemistry—be it the E/Z configuration of an alkene or the absolute configuration of a chiral center—are of paramount importance in the fields of drug development, agrochemicals, and materials science.[1][2]

This guide provides an in-depth exploration of the stereoselective applications of this compound. It moves beyond simple procedural lists to explain the underlying mechanistic principles that govern stereochemical outcomes. The protocols described herein are designed to be robust and self-validating, offering field-proven insights into experimental design, execution, and optimization for researchers at the forefront of chemical innovation.

Section 1: The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Stereodefined Vinyl Bromides

The HWE reaction is the cornerstone application of phosphonate reagents. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to generate an alkene and a water-soluble phosphate byproduct, which greatly simplifies product purification compared to the classic Wittig reaction.[3]

Mechanism and the Determinants of Stereoselectivity

The stereochemical course of the HWE reaction (E vs. Z selectivity) is a direct consequence of the reaction conditions and the structure of the phosphonate reagent. The outcome hinges on the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.

  • Thermodynamic Control (Favoring E-Alkenes): Under standard conditions (e.g., NaH in THF), the initial addition of the phosphonate carbanion to the aldehyde is reversible. This allows the system to equilibrate to the more stable anti-oxaphosphetane intermediate, where bulky substituents are positioned farther apart. Subsequent syn-elimination from this intermediate yields the thermodynamically favored (E)-alkene .[3]

  • Kinetic Control (Favoring Z-Alkenes): Achieving the less stable (Z)-alkene requires circumventing this equilibration. The Still-Gennari modification provides the blueprint for this kinetic control.[4][5] It employs phosphonates with electron-withdrawing groups (EWGs) on the phosphorus esters (e.g., trifluoroethyl) and a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6) at low temperatures.[5] The EWGs enhance the acidity of the phosphonate and accelerate the rate of elimination, effectively trapping the initial kinetic adduct (syn-oxaphosphetane) before it can revert, leading to the (Z)-product.[5][6]

G cluster_main HWE Reaction Pathways for E/Z Selectivity cluster_syn Kinetic Pathway cluster_anti Thermodynamic Pathway reagents Phosphonate Carbanion + Aldehyde (R-CHO) syn_int syn-Oxaphosphetane (Less Stable) reagents->syn_int k_syn anti_int anti-Oxaphosphetane (More Stable) reagents->anti_int k_anti syn_int->reagents k_rev_syn (Slow with EWGs) z_alkene (Z)-Alkene syn_int->z_alkene Fast, Irreversible (Still-Gennari Cond.) anti_int->reagents k_rev_anti (Reversible) e_alkene (E)-Alkene anti_int->e_alkene Syn-Elimination

Fig 1: Kinetic vs. Thermodynamic control in the HWE reaction.
Protocol for Highly E-Selective Vinylation (Masamune-Roush Conditions)

For base-sensitive substrates, harsh conditions can lead to side reactions and diminished yields. The Masamune-Roush conditions offer a mild and highly effective alternative, consistently favoring the E-isomer.

Causality Behind the Protocol: This method utilizes lithium chloride (LiCl) and a non-nucleophilic organic base, 1,8-diazabicycloundec-7-ene (DBU). LiCl acts as a crucial Lewis acid, coordinating to both the phosphonate and carbonyl oxygen atoms. This pre-organization facilitates the addition step and promotes a more ordered transition state, enhancing selectivity under milder conditions than those requiring strong inorganic bases.[7]

Experimental Protocol:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous LiCl (1.1 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (MeCN, ~0.1 M relative to the aldehyde).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: To the vigorously stirred suspension, add the aldehyde (1.0 eq.) followed by this compound (1.2 eq.).

  • Base Addition: Add DBU (1.2 eq.) dropwise via syringe over 5-10 minutes. The reaction mixture may turn cloudy or yellowish.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude vinyl bromide by flash column chromatography on silica gel.

Aldehyde SubstrateTypical Yield (%)E:Z Ratio
Benzaldehyde85-95%>98:2
4-Nitrobenzaldehyde90-97%>98:2
Cyclohexanecarboxaldehyde80-90%>95:5
Octanal75-85%>95:5

Table 1: Representative results for E-selective vinylation using Masamune-Roush conditions.

Fig 2: General workflow for the Masamune-Roush HWE reaction.
Troubleshooting Common HWE Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation. 2. Degradation of base-sensitive substrate. 3. Impure phosphonate reagent.1. Use a stronger base (e.g., NaH) if substrate permits; ensure anhydrous conditions. 2. Switch to milder Masamune-Roush conditions.[7] 3. Purify the reagent by distillation or purchase from a reliable source.
Poor Stereoselectivity 1. Reaction temperature too high for Z-selective protocol. 2. Base/additive system not optimal. 3. Equilibration occurring in E-selective protocol.1. Maintain low temperatures (-78 °C) for Still-Gennari type reactions. 2. For Z-selectivity, ensure KHMDS/18-crown-6 is used.[5] For E-selectivity, ensure LiCl is present and fully dissolved/suspended. 3. Prolonged reaction times at elevated temperatures can erode selectivity; monitor carefully.
Side Reactions 1. Aldehyde self-condensation (aldol). 2. Elimination of HBr from the phosphonate.1. Add aldehyde to the pre-formed phosphonate carbanion. 2. Use a non-nucleophilic base (DBU, KHMDS) instead of alkoxides or hydroxides.[7]

Section 2: Asymmetric Synthesis of α-Aminophosphonates

Beyond olefination, phosphonate reagents are instrumental in the synthesis of chiral molecules. α-Aminophosphonates are structural analogues of α-amino acids and are widely recognized for their biological activities, serving as enzyme inhibitors, antibiotics, and herbicides.[8] Their asymmetric synthesis is therefore a field of intense research.[1][2][9][10]

Catalytic Enantioselective Hydrophosphonylation of Imines

A leading strategy for accessing enantioenriched α-aminophosphonates is the catalytic asymmetric addition of a phosphite (e.g., diisopropyl phosphite, generated from the corresponding phosphonate) to an imine.[11] The stereochemistry is controlled by a chiral catalyst that creates a chiral environment around the reacting species.

Causality Behind the Protocol: Chiral Brønsted acid catalysts, such as those derived from 1,1'-binaphthol (BINOL), are particularly effective.[11][12] The catalyst protonates and activates the imine, while its chiral backbone directs the nucleophilic attack of the phosphite to one face of the imine, leading to the preferential formation of one enantiomer. The bulky substituents on the catalyst are crucial for creating a well-defined chiral pocket that maximizes stereodiscrimination.

Representative Protocol: Asymmetric Hydrophosphonylation

This protocol is a generalized representation based on established methodologies using chiral phosphate catalysts.

Experimental Protocol:

  • Catalyst Preparation: In a dry vial, dissolve the chiral Brønsted acid catalyst (e.g., (R)-BINOL-derived phosphate, 5-10 mol%) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Imine Addition: Add the imine substrate (1.0 eq.) to the catalyst solution. Stir for 5-10 minutes at the desired reaction temperature (often ambient or slightly below).

  • Phosphite Addition: Add diisopropyl phosphite (1.5-2.0 eq.) to the mixture.

  • Reaction: Stir the reaction for 12-48 hours, monitoring by TLC or ¹H NMR for the conversion of the imine.

  • Workup: Once complete, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography to isolate the enantioenriched α-aminophosphonate. The enantiomeric excess (ee) is typically determined by chiral HPLC analysis.

G catalyst Chiral Catalyst (C) activated_complex [Imine-H]⁺[C]⁻ Chiral Ion Pair catalyst->activated_complex Protonation & Activation imine Imine imine->activated_complex phosphite Diisopropyl Phosphite phosphite->activated_complex product Enantioenriched α-Aminophosphonate activated_complex->product Face-selective attack product->catalyst Catalyst Regeneration

Fig 3: Simplified catalytic cycle for asymmetric hydrophosphonylation.

Conclusion and Future Outlook

This compound and its derivatives are far more than simple chain-extension reagents. When deployed within carefully designed experimental frameworks, they become powerful tools for controlling complex stereochemical challenges. The ability to predictably generate either E or Z vinyl bromides through the HWE reaction provides a critical branching point in synthetic strategy, enabling access to a diverse range of downstream products. Furthermore, the expansion of phosphonate chemistry into the realm of asymmetric catalysis, particularly for the synthesis of vital α-aminophosphonates, underscores the enduring importance of this reagent class. Future advancements will likely focus on developing even more efficient and selective catalysts, broadening the substrate scope, and integrating these methodologies into automated synthesis platforms to accelerate the discovery of new medicines and materials.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup and execution of the HWE reaction. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols, and discuss key experimental variables that influence reaction outcomes. This document aims to serve as a practical resource, blending theoretical principles with actionable laboratory procedures to empower chemists in their synthetic endeavors.

Introduction: The Significance of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction where a stabilized phosphonate carbanion reacts with an aldehyde or ketone to produce an alkene, typically with a high degree of E-selectivity.[3][4] Developed as a modification of the Wittig reaction, the HWE reaction offers several distinct advantages that have cemented its place in the synthetic chemist's toolkit.[1][5]

One of the primary benefits of the HWE reaction is the nature of its byproduct. Unlike the Wittig reaction, which produces triphenylphosphine oxide that can often complicate purification, the HWE reaction generates a water-soluble phosphate salt that is easily removed through aqueous workup.[3][6] Furthermore, the phosphonate carbanions employed in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3][7] This enhanced nucleophilicity allows for successful reactions with a broader range of electrophiles, including sterically hindered ketones that may be unreactive in Wittig-type conditions.[6][8]

The stereochemical outcome of the HWE reaction is another of its key features. The reaction typically favors the formation of the (E)-alkene, a preference that can be rationalized by the thermodynamic stability of the intermediates in the reaction pathway.[3][4] However, variations of the reaction, such as the Still-Gennari modification, have been developed to favor the formation of (Z)-alkenes, adding to the versatility of this powerful transformation.[8]

Mechanistic Overview: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the HWE reaction. The reaction proceeds through a sequence of well-defined steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base to form a resonance-stabilized phosphonate carbanion.[1][3] The presence of an electron-withdrawing group (EWG) on this carbon is essential for increasing the acidity of the α-proton and stabilizing the resulting carbanion.[3]

  • Nucleophilic Addition: The highly nucleophilic phosphonate carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[1][3] This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[3]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1]

  • Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt.[3]

HWE_Mechanism Phosphonate R1-CH(EWG)-P(O)(OR2)2 Carbanion [R1-C(EWG)-P(O)(OR2)2]⁻ Phosphonate->Carbanion + Base Base Base Carbonyl R3-C(O)-R4 Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral + R3-C(O)-R4 Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane Cyclization Alkene R1(EWG)C=CR3R4 (E-alkene) Oxaphosphetane->Alkene Elimination Phosphate [O=P(OR2)2O]⁻ Oxaphosphetane->Phosphate

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Setup and Reagents

Essential Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, Schlenk line)

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Dropping funnel

  • Low-temperature bath (e.g., ice-water, dry ice-acetone)

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., flash chromatography system)

Reagents and Solvents

The choice of reagents and solvents is critical for the success of the HWE reaction.

Reagent/SolventRoleCommon ExamplesKey Considerations
Phosphonate Ester Source of the nucleophilic carbanionTriethyl phosphonoacetate, Trimethyl phosphonoacetateThe nature of the ester group and the EWG can influence reactivity and stereoselectivity.[6]
Aldehyde/Ketone ElectrophileBenzaldehyde, CyclohexanoneMust be pure and free of acidic impurities.
Base Deprotonation of the phosphonateSodium hydride (NaH), Potassium tert-butoxide (t-BuOK), n-Butyllithium (n-BuLi), DBU with LiClThe strength of the base should be matched to the pKa of the phosphonate.[7]
Solvent Reaction mediumTetrahydrofuran (THF), Dimethylformamide (DMF), 1,2-Dimethoxyethane (DME)Must be anhydrous to prevent quenching of the carbanion.

Detailed Experimental Protocol: A General Procedure

This protocol provides a general procedure for a typical Horner-Wadsworth-Emmons reaction. The specific quantities and reaction times should be optimized for each specific substrate combination.

Step 1: Preparation of the Phosphonate Carbanion

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel. This addition is often accompanied by the evolution of hydrogen gas.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.

Step 2: Reaction with the Carbonyl Compound

  • Cool the solution of the phosphonate carbanion back down to 0 °C.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure alkene.[1]

HWE_Workflow Start Start Prep_Carbanion Prepare Phosphonate Carbanion (Base + Phosphonate in THF) Start->Prep_Carbanion Reaction React with Carbonyl Compound (Aldehyde/Ketone in THF) Prep_Carbanion->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Alkene Product Purification->End

Caption: A generalized experimental workflow for the HWE reaction.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or no product yield Incomplete deprotonation of the phosphonate.Use a stronger base or ensure the current base is fresh and active. For sensitive substrates, consider milder conditions like LiCl/DBU.[7]
Impure or degraded reagents.Purify the aldehyde/ketone before use. Ensure the phosphonate ester is of high purity.[7]
Formation of byproducts Self-condensation of the aldehyde/ketone.Add the carbonyl compound slowly to the pre-formed phosphonate carbanion at a low temperature.
Poor E/Z selectivity Reaction conditions not optimized.Vary the base, solvent, and temperature. For Z-selectivity, consider the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates and a strong base like KHMDS in the presence of 18-crown-6.[8]

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust and versatile tool for the synthesis of alkenes. Its favorable reaction profile, ease of purification, and high stereoselectivity make it a preferred method in many synthetic campaigns. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively employ the HWE reaction to construct complex molecular architectures with precision and efficiency.

References

Application Notes & Protocols: Strategic Selection of Bases for the Deprotonation of Diisopropyl bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Base Selection in Phosphonate Chemistry

Diisopropyl bromomethylphosphonate is a key reagent in synthetic organic chemistry, primarily utilized for the synthesis of alkenes via the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] The cornerstone of this transformation is the deprotonation of the phosphonate at the α-carbon (the carbon adjacent to the phosphorus atom) to generate a highly reactive phosphonate carbanion, or ylide.[4][5] This carbanion serves as a potent nucleophile that reacts with aldehydes and ketones to produce alkenes, typically with high (E)-stereoselectivity.[6][7]

The choice of base for this initial deprotonation step is not trivial; it is a critical parameter that dictates the efficiency of carbanion formation, the stability of the resulting intermediate, and the potential for undesired side reactions. A strategically chosen base ensures quantitative deprotonation without compromising the integrity of the phosphonate or other functional groups within the molecule. This guide provides a comprehensive analysis of common bases, their underlying chemical principles, and detailed protocols to aid researchers in making an informed selection for their specific synthetic goals.

Section 1: Understanding the Substrate and the Deprotonation Event

The acidity of the α-proton on this compound is enhanced by the electron-withdrawing nature of both the adjacent phosphonate group (P=O) and the bromine atom. Upon deprotonation, the resulting negative charge is stabilized by delocalization onto the phosphoryl oxygen, making the proton significantly more acidic than a simple alkyl proton. However, phosphonates are generally less acidic than their phosphonium salt counterparts used in the traditional Wittig reaction, necessitating the use of strong bases for complete and rapid carbanion formation.[8][9]

The fundamental reaction is a Brønsted-Lowry acid-base equilibrium. To effectively drive the equilibrium to the right, the conjugate acid of the chosen base must have a much higher pKa than the phosphonate's α-proton.[10]

HWE_Workflow start Diisopropyl bromomethylphosphonate base Select Base (e.g., LDA, NaH) start->base carbanion Phosphonate Carbanion (Ylide Formation) base->carbanion Deprotonation (-78°C to 0°C) add Nucleophilic Addition carbanion->add carbonyl Aldehyde or Ketone carbonyl->add oxa Oxaphosphetane Intermediate add->oxa elim Elimination oxa->elim product E-Alkene Product elim->product byproduct Phosphate Byproduct (Water Soluble) elim->byproduct

References

Application Notes & Protocols: The Horner-Wadsworth-Emmons Reaction of Diisopropyl Bromomethylphosphonate with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Vinyl Bromide Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1] It represents a significant refinement of the classic Wittig reaction, offering distinct advantages such as the use of more nucleophilic phosphonate carbanions and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[2][3][4] This guide focuses on a specific, powerful variant of the HWE reaction: the olefination of aldehydes and ketones using diisopropyl bromomethylphosphonate to yield synthetically versatile vinyl bromides.

The phosphonate carbanions generated from reagents like this compound are generally more reactive than their phosphonium ylide counterparts, enabling efficient reactions with a wide array of carbonyl compounds, including sterically hindered ketones.[4][5][6] The resulting vinyl bromide products are invaluable intermediates, serving as versatile handles for subsequent carbon-carbon bond-forming reactions, such as Suzuki or Heck cross-couplings, thereby opening avenues to complex molecular architectures. This document provides a detailed exploration of the reaction's mechanism, comprehensive experimental protocols, and insights into its applications in drug discovery and materials science.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a nucleophilic phosphonate carbanion.[2][3] The choice of base is critical and can range from strong hydrides (NaH) to milder amine bases (DBU), depending on the substrate's sensitivity.[7]

  • Nucleophilic Addition: The newly formed carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[2][8] This step is typically the rate-limiting step of the reaction.[3]

  • Oxaphosphetane Formation: The resulting tetrahedral alkoxide intermediate undergoes a rapid, reversible cyclization to form a four-membered ring intermediate, the oxaphosphetane.[2][3]

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt.[2] This elimination step is irreversible.

The HWE reaction is renowned for its stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[3][6] This preference is established because the transition state leading to the (E)-alkene is lower in energy. The stereochemical outcome is influenced by the ability of the intermediates to equilibrate, with conditions that favor equilibration generally leading to higher (E)-selectivity.[3]

HWE_Mechanism Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Diisopropyl Bromomethylphosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate:e->Carbanion:w 1. Deprotonation Base Base (e.g., NaH, DBU) Base->Phosphonate Intermediate Tetrahedral Intermediate Carbanion:e->Intermediate:w 2. Nucleophilic     Addition Carbonyl Aldehyde or Ketone (Electrophile) Carbonyl->Intermediate Oxaphosphetane Oxaphosphetane (4-membered ring) Intermediate->Oxaphosphetane 3. Cyclization Product Vinyl Bromide (E-alkene favored) Oxaphosphetane->Product 4. Elimination Byproduct Diisopropyl Phosphate Salt Oxaphosphetane->Byproduct

Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative aldehyde and ketone substrates.

General Considerations:

  • Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Conditions: The HWE reaction is sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[7][9]

  • Reagent Quality: The purity of this compound is crucial. Degraded reagent can lead to lower yields.[7] It is advisable to use freshly opened or properly stored material.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) Reagents 2. Reagent Addition (Solvent, Base, Phosphonate, Carbonyl) Setup->Reagents Reaction 3. Reaction (Stir at specified temp., monitor by TLC) Reagents->Reaction Quench 4. Work-up: Quenching (e.g., sat. aq. NH4Cl) Reaction->Quench Extract 5. Work-up: Extraction (Organic solvent, wash with brine) Quench->Extract Dry 6. Work-up: Drying & Concentration (Dry over Na2SO4, concentrate in vacuo) Extract->Dry Purify 7. Purification (Flash column chromatography) Dry->Purify Characterize 8. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Reaction with an Aldehyde (Benzaldehyde) using Masamune-Roush Conditions

The Masamune-Roush conditions are recommended for base-sensitive substrates, such as brominated phosphonates, as they are milder and can minimize potential side reactions like dehydrobromination.[7]

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Lithium chloride (LiCl), anhydrous (1.2 equiv)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.1 equiv)

  • Acetonitrile (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry a Schlenk flask containing a magnetic stir bar and anhydrous LiCl under vacuum and backfill with nitrogen or argon.[7]

  • Allow the flask to cool to room temperature and add anhydrous acetonitrile to create a suspension.

  • Cool the vigorously stirred suspension to 0 °C in an ice bath.

  • Add benzaldehyde, followed by this compound, to the suspension.[7]

  • Add DBU dropwise via syringe over 5-10 minutes.[7]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl.[7]

  • Add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired vinyl bromide.

Protocol 2: Reaction with a Ketone (Cyclohexanone) using Sodium Hydride

This protocol uses a stronger base, sodium hydride (NaH), which is often effective for less reactive ketones.[5][6] Caution is advised due to the potential for side reactions with the brominated phosphonate.[7]

Materials:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add the NaH dispersion. Stir the suspension and cool to 0 °C using an ice bath.

  • Add a solution of this compound in anhydrous THF dropwise to the NaH suspension.[1]

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C.

  • Slowly add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Troubleshooting

Effective protocol execution requires careful control of reaction parameters. The tables below summarize typical conditions and offer solutions to common problems.

Table 1: Summary of Reaction Parameters

ParameterProtocol 1 (Aldehyde)Protocol 2 (Ketone)
Carbonyl Substrate BenzaldehydeCyclohexanone
Phosphonate This compoundThis compound
Base DBUSodium Hydride (NaH)
Additive Lithium Chloride (LiCl)None
Solvent Anhydrous AcetonitrileAnhydrous THF
Temperature (°C) 0 to Room Temperature0 to Room Temperature
Typical Time (h) 2 - 1212 - 24

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base or insufficient deprotonation. 2. Degraded phosphonate reagent.[7] 3. Presence of water in the reaction.1. Use a stronger base (e.g., NaH instead of DBU) or ensure the base is fresh. 2. Use a fresh bottle of this compound. 3. Ensure all glassware is properly dried and use anhydrous solvents.
Side Product Formation 1. Dehydrobromination of the phosphonate by a strong base.[7] 2. Self-condensation of the aldehyde/ketone.1. Switch to milder conditions (e.g., Masamune-Roush: DBU/LiCl).[7] 2. Add the carbonyl substrate slowly at a low temperature after the phosphonate carbanion has fully formed.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Sterically hindered ketone.1. Allow the reaction to stir for a longer period or gently heat (monitor for side reactions). 2. Consider using a stronger base like KHMDS or n-BuLi, but proceed with caution due to the C-Br bond.

Applications in Research and Drug Development

The vinyl phosphonates and their halo-derivatives produced via this HWE reaction are not merely synthetic curiosities; they are enabling molecules with significant applications in medicinal chemistry and materials science.

  • Phosphate Mimics in Drug Design: The phosphonate group is a non-hydrolyzable isostere of the phosphate group.[10][11] This property makes vinyl phosphonates valuable building blocks for designing enzyme inhibitors, where they can mimic the transition state of phosphate ester hydrolysis or act as stable analogs of natural phosphate substrates.[11]

  • Antiviral and Anticancer Agents: Many clinically approved drugs, particularly antivirals like Tenofovir and Cidofovir, are phosphonates.[10] The synthetic routes enabled by the HWE reaction provide access to novel phosphonate structures for screening as potential therapeutic agents. The vinyl group can be further functionalized to modulate biological activity and pharmacokinetic properties.

  • Prodrug Strategies: The inherent charge of phosphonic acids can limit cell permeability.[12] The diisopropyl ester groups of the initial product can be considered a prodrug moiety, which can be hydrolyzed in vivo to release the active phosphonic acid. This is a common strategy to improve the bioavailability of phosphonate-based drugs.[12]

  • Advanced Molecular Scaffolds: The vinyl bromide product is a key intermediate for further synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the facile introduction of aryl, heteroaryl, or other vinyl groups. This opens a direct path to complex, polyfunctional molecules with potential applications in drug discovery and materials science.[13][14]

  • Bioconjugation and Diagnostics: Vinylphosphonates have been incorporated into siRNA constructs to improve stability and tissue accumulation, enhancing therapeutic efficacy.[15] Their unique chemical properties also make them suitable for conjugation to biomolecules for diagnostic and imaging applications.

References

Application Notes and Protocols: The Role of Diisopropyl Bromomethylphosphonate in the Preparation of Phosphonate-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phosphonate-Containing Polymers

Phosphonate-containing polymers have emerged as a highly versatile class of materials, garnering significant interest across diverse scientific and industrial domains. Their unique combination of properties, including inherent flame retardancy, biocompatibility, and high affinity for metal ions, makes them prime candidates for advanced applications.[1][2] In the realm of materials science, they are instrumental in developing halogen-free flame retardants that form protective char layers, mitigating fire hazards in plastics and textiles.[2][3][4][5] For drug development professionals, the biocompatibility and potential for covalent drug linkage of polyphosphonates and their derivatives offer promising avenues for creating sophisticated drug delivery systems and tissue engineering scaffolds.

This guide focuses on the pivotal role of diisopropyl bromomethylphosphonate, a key organophosphorus intermediate, in the synthesis of these advanced polymers. We will explore the fundamental chemical principles, provide detailed, field-tested protocols for two primary synthetic strategies, and present the expected material properties. This document is intended for researchers and scientists seeking to leverage the unique attributes of phosphonate-containing polymers in their work.

Core Chemical Principles: The Michaelis-Arbuzov Reaction

The cornerstone of synthesizing phosphonate-containing monomers from precursors like this compound is the Michaelis-Arbuzov reaction.[6][7][8] This powerful and widely used reaction facilitates the formation of a stable carbon-phosphorus (C-P) bond.

The reaction is initiated by the nucleophilic attack of a trivalent phosphorus compound, such as a trialkyl phosphite, on an alkyl halide—in our case, the bromine atom of this compound is not the leaving group, but rather the reagent is used to introduce the phosphonate moiety onto another molecule. A more relevant application of the Arbuzov reaction in this context is the reaction of a haloalkyl-functionalized molecule with a trialkyl phosphite. For instance, to create a phosphonate-containing monomer, one might react a molecule containing both a polymerizable group (like a methacrylate) and a halide with a phosphite ester.

Alternatively, in a post-polymerization modification approach, a polymer with pendant alkyl halide groups can be reacted with a trialkyl phosphite to introduce the phosphonate functionality.[4] The general mechanism involves the initial SN2 attack of the phosphorus on the alkyl halide, forming a phosphonium salt intermediate. This is followed by the dealkylation of the intermediate by the displaced halide ion, resulting in the final phosphonate product.[7]

Understanding this mechanism is crucial for optimizing reaction conditions, such as temperature and solvent choice, and for troubleshooting potential side reactions.

Synthetic Strategies and Protocols

There are two primary pathways to incorporate phosphonate groups into polymers using this compound or similar precursors:

  • Synthesis of a Phosphonate-Containing Monomer Followed by Polymerization: This "bottom-up" approach offers excellent control over the final polymer composition and architecture.

  • Post-Polymerization Modification: This "top-down" method allows for the conversion of existing polymers into phosphonate-functionalized materials.

Protocol 1: Synthesis of a Phosphonate-Containing Methacrylate Monomer and Subsequent RAFT Polymerization

This protocol details the synthesis of Diisopropyl (methacryloyloxymethyl)phosphonate, a versatile monomer for creating well-defined phosphonate-containing polymers. The synthesis is based on the principles of the Michaelis-Arbuzov reaction, followed by a controlled radical polymerization.

Part A: Synthesis of Diisopropyl (methacryloyloxymethyl)phosphonate

This synthesis involves the reaction of the sodium salt of methacrylic acid with this compound.

Materials:

  • This compound (97%)

  • Methacrylic acid

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve methacrylic acid (1.0 eq) in water and cool in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.0 eq) in water to form sodium methacrylate.

  • Lyophilize the solution to obtain the dry sodium methacrylate salt.

  • In a separate flask under a nitrogen atmosphere, dissolve the dried sodium methacrylate (1.0 eq) in anhydrous DMF.

  • Add this compound (1.05 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure Diisopropyl (methacryloyloxymethyl)phosphonate.

Part B: RAFT Polymerization of Diisopropyl (methacryloyloxymethyl)phosphonate

This procedure describes the controlled polymerization of the synthesized monomer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve polymers with controlled molecular weight and low dispersity.[9][10][11]

Materials:

  • Diisopropyl (methacryloyloxymethyl)phosphonate (monomer)

  • 2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Nitrogen or Argon source

  • Magnetic stirrer and oil bath

Procedure:

  • In a Schlenk flask, dissolve the monomer, CPDB, and AIBN in anhydrous DMF. A typical molar ratio would be [Monomer]:[CPDB]:[AIBN] = 50:1:0.2.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), periodically taking samples via a degassed syringe to monitor conversion by ¹H NMR.

  • Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the precipitated polymer by filtration or centrifugation, and dry it under vacuum to a constant weight.

  • Characterize the polymer by Size Exclusion Chromatography (SEC) for molecular weight (Mn) and dispersity (Đ), and by NMR spectroscopy for its structure.

ParameterTarget Value
Monomer:RAFT Agent Ratio50:1
RAFT Agent:Initiator Ratio5:1
Temperature70°C
SolventDMF
Typical Mn8,000 - 25,000 g/mol
Typical Dispersity (Đ)1.1 - 1.3

Table 1: Typical parameters for RAFT polymerization of phosphonate-containing methacrylates.

G cluster_0 Part A: Monomer Synthesis cluster_1 Part B: RAFT Polymerization MAA Methacrylic Acid NaOH NaOH NaMA Sodium Methacrylate DIBMP Diisopropyl Bromomethylphosphonate DMF_Heat DMF, 80°C Monomer Diisopropyl (methacryloyloxymethyl)phosphonate Monomer_B Phosphonate Monomer RAFT_Agent RAFT Agent (CPDB) Initiator Initiator (AIBN) Polymerization DMF, 70°C Polymer Poly(phosphonate methacrylate)

Workflow for the synthesis of phosphonate-containing polymers.

Protocol 2: Post-Polymerization Modification of a Brominated Polymer

This protocol describes the introduction of phosphonate groups onto a pre-existing polymer backbone containing alkyl bromide moieties. This method is particularly useful for modifying commodity polymers to impart new properties like flame retardancy.[4]

Materials:

  • Poly(ethylene-co-11-bromo-1-undecene) or another brominated polymer

  • Triisopropyl phosphite

  • Toluene, anhydrous

  • Schlenk flask with reflux condenser

  • Nitrogen or Argon source

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, dissolve the brominated polymer (1.0 eq of bromide groups) in anhydrous toluene under a nitrogen atmosphere.

  • Add an excess of triisopropyl phosphite (e.g., 3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them with ³¹P NMR to observe the shift from the phosphite starting material to the phosphonate product.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the modified polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol or acetone).

  • Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted phosphite, and dry under vacuum.

  • Characterize the final phosphonate-functionalized polymer using NMR spectroscopy (¹H, ¹³C, ³¹P) and Gel Permeation Chromatography (GPC) to confirm the modification and assess any changes in molecular weight distribution.

PolymerComonomer (mol%)TGA T₁₀% (°C)
LDPE0440
PE-co-Br6.10425
PE-PO(OⁱPr)₂6.10455

Table 2: Example of improved thermal stability in phosphonate-functionalized polyethylene. Data adapted from similar studies.[4]

G StartPolymer Polymer with Pendant Bromide (-CH₂Br) Reaction Arbuzov Reaction Toluene, Reflux StartPolymer->Reaction Reagent Triisopropyl Phosphite P(OⁱPr)₃ Reagent->Reaction ProductPolymer Phosphonate-Functionalized Polymer (-CH₂PO(OⁱPr)₂) Reaction->ProductPolymer Byproduct Isopropyl Bromide (byproduct) Reaction->Byproduct

Post-polymerization modification via the Arbuzov reaction.

Applications and Expected Outcomes

Flame Retardancy

The incorporation of phosphonate groups into a polymer matrix significantly enhances its flame-retardant properties.[2][3][4] During combustion, the phosphorus-containing moieties promote the formation of a stable, insulating char layer on the material's surface.[2][3] This char layer acts as a physical barrier, limiting the transfer of heat and the release of flammable gases, thereby suppressing the combustion process.[2][3] Researchers can expect to see an increase in the Limiting Oxygen Index (LOI) and improved ratings in UL-94 vertical burn tests.

Biomedical Applications

In the context of drug development, polyphosphonates and related polymers are valued for their biodegradability and biocompatibility.[1] The pentavalency of phosphorus offers the potential for covalent attachment of therapeutic agents, enabling the creation of advanced prodrugs and targeted delivery systems. The hydrolytic stability of the phosphonate linkage can be tuned by modifying the adjacent chemical groups, allowing for controlled release kinetics. These materials are being explored for applications ranging from vaccine delivery to tissue engineering scaffolds.

Conclusion and Future Outlook

This compound and related compounds are indispensable tools for the synthesis of advanced phosphonate-containing polymers. The Michaelis-Arbuzov reaction provides a robust and versatile method for creating both functional monomers and for the post-polymerization modification of existing materials. The detailed protocols provided herein offer a solid foundation for researchers to explore the vast potential of these polymers in fields ranging from materials science to medicine. Future research will likely focus on developing novel phosphonate monomers to further fine-tune polymer properties and on exploring new applications in areas such as energy storage and advanced coatings.

References

Application Notes & Protocols for the Scale-Up Synthesis of Olefins Using Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Horner-Wadsworth-Emmons Reaction in Industrial Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds.[1] It serves as a powerful alternative to the classical Wittig reaction, offering significant advantages, particularly in large-scale applications.[2] The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[3][4] This heightened nucleophilicity allows for reactions with a wider array of aldehydes and ketones, including sterically hindered ones.[5][6]

A key advantage in industrial settings is the straightforward purification process. The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed by aqueous extraction, a significant improvement over the often-troublesome removal of triphenylphosphine oxide in Wittig reactions.[7][8][9] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a feature that is often desirable in the synthesis of pharmaceuticals and other fine chemicals.[3][7][8]

This document provides a detailed guide for the scale-up synthesis of olefins using diisopropyl bromomethylphosphonate, a versatile reagent for introducing a vinyl bromide moiety. The terminal bromine atom serves as a valuable synthetic handle for subsequent transformations, such as cross-coupling reactions or nucleophilic substitutions.[1][2]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway:[1][3][5]

  • Deprotonation: A base abstracts the acidic α-proton from the this compound to generate a stabilized phosphonate carbanion.[3][5]

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate, either a threo or erythro diastereomer.[3]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[5]

  • Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble diisopropyl phosphate byproduct.[5] The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.[5] Generally, the transition state leading to the (E)-alkene is lower in energy, resulting in its preferential formation.[3][7]

Factors influencing stereoselectivity include the structure of the phosphonate, the aldehyde or ketone, the base employed, and the reaction temperature.[8][10] For instance, the use of diisopropyl esters, as in this compound, can enhance (E)-selectivity compared to dimethyl esters.[8]

HWE_Mechanism reagents Diisopropyl bromomethylphosphonate + Aldehyde/Ketone carbanion Phosphonate Carbanion reagents->carbanion Deprotonation base Base intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Addition oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane Cyclization products Alkene (predominantly E) + Diisopropyl phosphate oxaphosphetane->products Elimination

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons olefination.

Scale-Up Considerations and Process Safety

Transitioning a chemical synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces a unique set of challenges and safety considerations that must be meticulously addressed.[11]

Key Safety and Operational Considerations:

  • Thermal Management: The HWE reaction is often exothermic. On a small scale, heat generated can readily dissipate into the surroundings. However, during scale-up, the surface-area-to-volume ratio decreases, leading to reduced heat dissipation.[11] This can result in a significant temperature increase, potentially leading to side reactions, product degradation, or even a runaway reaction. Therefore, efficient cooling and temperature monitoring are critical. A well-designed reactor with a powerful cooling system is essential.[11]

  • Reagent Addition: The rate of addition of reagents, particularly the base and the aldehyde/ketone, must be carefully controlled. A slow, controlled addition allows for better management of the reaction exotherm.[12] For instance, adding the aldehyde dropwise to the pre-formed phosphonate carbanion can help to minimize side reactions like aldehyde self-condensation.[13]

  • Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reaction vessel. Inadequate mixing can lead to localized "hot spots" and reduced yields. The choice of stirrer and stirring speed should be appropriate for the scale and viscosity of the reaction mixture.[12]

  • Solvent Selection: The choice of solvent is critical for both reaction performance and safety. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used.[8][14] The solvent should have a boiling point that allows for a safe operating temperature range and should be compatible with all reagents and intermediates.[12]

  • Inert Atmosphere: The reaction is sensitive to moisture and oxygen. Therefore, it is essential to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process to prevent quenching of the carbanion and other side reactions.[13][14]

  • Work-up and Quenching: Quenching the reaction on a large scale must be done with extreme caution, especially when reactive reagents are involved. The reaction mixture should be cooled before the slow and controlled addition of a quenching agent, such as a saturated aqueous solution of ammonium chloride.[12][13][14]

Detailed Experimental Protocol: Scale-Up Synthesis of a Vinyl Bromide

This protocol outlines a general procedure for the scale-up synthesis of a vinyl bromide from an aldehyde using this compound. The quantities provided are for a representative 1-mole scale reaction and should be adjusted accordingly for different scales.

Materials and Equipment:

  • Appropriately sized glass-lined or stainless-steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnels.

  • Inert gas (nitrogen or argon) supply.

  • Cooling system for the reactor.

  • This compound (1.0 equivalent)

  • Aldehyde (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Ensure all reagents are pure and solvents are anhydrous prep_reactor Flame-dry reactor and purge with inert gas prep_reagents->prep_reactor add_nah Charge reactor with NaH and anhydrous THF prep_reactor->add_nah cool_0 Cool to 0 °C add_nah->cool_0 add_phosphonate Slowly add this compound solution cool_0->add_phosphonate warm_rt Warm to room temperature and stir add_phosphonate->warm_rt cool_again Re-cool to 0 °C warm_rt->cool_again add_aldehyde Slowly add aldehyde solution cool_again->add_aldehyde react_rt Allow to warm to room temperature and stir until completion add_aldehyde->react_rt quench Cool and carefully quench with sat. aq. NH₄Cl react_rt->quench extract Extract with organic solvent quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous MgSO₄ or Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography or distillation concentrate->purify

Caption: General experimental workflow for the scale-up HWE reaction.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been thoroughly purged with an inert gas (nitrogen or argon).[13]

  • Reagent Charging: Under a positive pressure of inert gas, charge the reactor with sodium hydride (1.2 equivalents). Carefully add anhydrous THF to create a slurry.[1]

  • Phosphonate Addition: Cool the NaH suspension to 0 °C using an appropriate cooling bath.[1] In a separate, dry vessel, dissolve the this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred NaH suspension via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C. The evolution of hydrogen gas will be observed.

  • Carbanion Formation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately 1-2 hours, or until the hydrogen evolution ceases, indicating the complete formation of the phosphonate carbanion.[1]

  • Aldehyde Addition: Cool the solution of the phosphonate carbanion back to 0 °C.[2] In a separate, dry vessel, dissolve the aldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the reaction mixture via an addition funnel, again maintaining the internal temperature below 10 °C.

  • Reaction: Once the aldehyde addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][14]

  • Quenching: Upon completion, cool the reaction mixture to 0-5 °C. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[13] Be prepared for initial gas evolution.

  • Extraction: Transfer the quenched reaction mixture to a suitably sized separatory funnel or extraction vessel. Add water to dissolve all the salts. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[13]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[13]

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel or by distillation, depending on the physical properties of the desired olefin.[13][14]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution Reference
Low or No Reaction Incomplete deprotonation of the phosphonate.Use a stronger base (e.g., n-BuLi, LHMDS), but be cautious of side reactions. Ensure all reagents and solvents are strictly anhydrous.[15]
Low reaction temperature.Gradually increase the reaction temperature. Some HWE reactions proceed better at room temperature or with gentle heating.[15]
Steric hindrance.Increase reaction time and/or concentration. Consider a less sterically hindered phosphonate if possible.[15]
Low Yield Side reactions (e.g., aldehyde self-condensation).Add the aldehyde slowly to the pre-formed phosphonate carbanion. Maintain a low reaction temperature during addition.[13]
Degradation of the phosphonate reagent.Ensure the this compound is of high purity and has been stored properly.[13]
Poor (E)-Stereoselectivity Reaction conditions favoring the (Z)-isomer.Use of lithium or sodium bases generally favors the (E)-alkene. Higher reaction temperatures can also increase (E)-selectivity due to thermodynamic control.[15]
Insufficient equilibration of the oxaphosphetane intermediate.Increase the reaction time to allow for equilibration.[15]

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a robust and highly valuable method for the synthesis of vinyl bromides, which are versatile intermediates in organic synthesis. The scalability of this reaction, coupled with the ease of product purification, makes it an attractive choice for industrial applications. Careful consideration of reaction parameters, particularly thermal management, reagent addition rates, and mixing, is paramount for a safe and efficient scale-up. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to implement this powerful olefination reaction on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from Diisopropyl Bromomethylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of reaction products derived from diisopropyl bromomethylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming the common and complex purification challenges associated with phosphonate chemistry. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Challenge of Phosphonate Purification

This compound is a key building block in organic synthesis, primarily used to introduce the phosphonomethyl group. Its reactions, such as the Michaelis-Arbuzov and Horner-Wadsworth-Emmons (HWE) preparations, are fundamental for creating a wide array of molecules, including analogues of natural products and pharmacologically active compounds.[1][2] However, the unique physicochemical properties of the resulting phosphonate esters—high polarity, potential for hydrolysis, and thermal sensitivity—often make their purification a significant bottleneck.[3]

This guide provides a structured approach to identifying impurities, selecting the appropriate purification strategy, and troubleshooting common issues in a question-and-answer format.

Part 1: Understanding Your Reaction - Impurities and Byproducts

Effective purification begins with anticipating the potential impurities in your crude reaction mixture. The nature of these contaminants is dictated by the specific reaction you are performing.

Frequently Asked Questions: Identifying Common Impurities

Q1: I've just completed a Michaelis-Arbuzov reaction using this compound and a trialkyl phosphite. What are the likely impurities?

A1: In a classic Michaelis-Arbuzov reaction, the primary byproduct is the alkyl halide generated from the phosphite ester.[4][5] For instance, if you react this compound with triethyl phosphite, your main byproduct will be ethyl bromide. Other common impurities include:

  • Unreacted Starting Materials: Excess triethyl phosphite or unreacted this compound.[6][7]

  • Solvent Residues: Residual solvents from the reaction.[6]

  • Hydrolysis Products: If moisture is present, the phosphonate ester can hydrolyze to the corresponding phosphonic acid.[8]

Q2: I'm preparing a Horner-Wadsworth-Emmons reagent. What byproducts should I expect?

A2: The synthesis of an HWE reagent often involves the reaction of a phosphonate carbanion with an electrophile. The purification challenges here are similar. However, the subsequent HWE reaction itself generates a dialkyl phosphate salt (e.g., diethyl phosphate) as a major byproduct.[9][10] This salt is typically water-soluble, which is a key advantage for purification.[9]

Q3: My reaction involves other nucleophiles, like amines or alcohols. Are the impurities similar?

A3: Yes, the fundamental impurities remain consistent: unreacted starting materials, byproducts from the displacement of the bromide (e.g., hydrobromide salts if using an amine), and potential hydrolysis products. The key is to understand the physical properties of these specific impurities to devise a targeted purification strategy.

Table 1: Common Impurities and Initial Removal Strategies
Impurity TypeCommon ExamplesPrimary Removal MethodRationale
Starting Materials This compound, Trialkyl phosphitesVacuum Distillation, Column ChromatographyEffective for volatile starting materials or when polarity differs significantly from the product.[7]
Reaction Byproducts Isopropyl bromide, Alkyl halides (Arbuzov)Distillation, Aqueous ExtractionVolatile halides can be removed under reduced pressure.[11] Water-insoluble byproducts require chromatography.
Reaction Byproducts Dialkyl phosphate salts (HWE)Aqueous Extraction (Wash)These salts are highly polar and water-soluble, allowing for simple removal with an aqueous workup.[9]
Hydrolysis Products Phosphonic AcidsAqueous Extraction (Basic Wash), Column ChromatographyPhosphonic acids can be removed by washing with a mild aqueous base (e.g., NaHCO₃ solution).[12] They are also typically more polar than the ester and can be separated by chromatography.
Catalyst Residues Metal catalysts (e.g., Palladium)Filtration, AdsorptionHeterogeneous catalysts can be filtered. Homogeneous catalysts may require specific workups or adsorption onto materials like Celite or silica.[6]

Part 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for the most common purification techniques applied to phosphonate esters.

General Purification Workflow

Below is a generalized workflow for the purification of a phosphonate ester. The specific steps and their order will depend on the properties of your target compound and the impurities present.

G cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product crude Crude Reaction Mixture extraction Aqueous Workup / Extraction crude->extraction Remove water-soluble byproducts/salts distillation Solvent Removal / Distillation extraction->distillation Remove extraction solvents chromatography Column Chromatography distillation->chromatography Separate based on polarity final_product Pure Phosphonate Ester distillation->final_product If sufficiently pure chromatography->final_product Characterize and use

Caption: Generalized purification workflow for phosphonate esters.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is the most powerful and common technique for purifying phosphonate esters. However, their polarity and potential for interaction with the stationary phase can lead to challenges.

Q4: My phosphonate product is streaking badly on the silica TLC plate and column. What is happening and how can I fix it?

A4: This is a classic issue. The acidic nature of standard silica gel can strongly interact with the polar P=O bond of the phosphonate, leading to peak tailing and poor separation.[3] Sometimes, this acidity can even cause decomposition.

Causality & Solution:

  • Acid-Base Interaction: The lone pairs on the phosphoryl oxygen can interact with acidic silanol (Si-OH) groups on the silica surface.

  • Solution 1 (Recommended): Deactivate the silica gel. Add 1-2% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your phosphonate to elute cleanly.

  • Solution 2: Use a less acidic stationary phase, such as neutral alumina. Be aware that the separation profile may change, so you will need to re-screen TLC conditions.

  • Solution 3: For very polar phosphonates, consider reverse-phase chromatography (C18 silica) with a polar mobile phase like acetonitrile/water or methanol/water.

Q5: I'm worried about my product decomposing on the column. How can I minimize this risk?

A5: Product decomposition on silica is a valid concern, especially for sensitive functional groups.[3]

Causality & Solution:

  • Prolonged Contact: The longer your compound is on the column, the greater the chance of decomposition.

  • Solution 1: Flash Chromatography: Use "flash" conditions—apply pressure (air or nitrogen) to speed up the elution. This minimizes the residence time of your compound on the stationary phase.[7]

  • Solution 2: Column Loading: Do not overload the column. A good rule of thumb is a silica-to-crude-product ratio of 30:1 to 100:1 by weight.[7] Overloading leads to broad bands and poor separation, requiring longer elution times.

  • Solution 3: Deactivation: As mentioned in Q4, adding a base like triethylamine to the eluent can neutralize the silica and prevent acid-catalyzed decomposition.

Table 2: Suggested Starting Solvent Systems for Flash Chromatography
Product PolaritySuggested Eluent SystemNotes
Low Hexane / Ethyl Acetate (9:1 to 1:1)A good starting point for many simple phosphonate esters.
Medium Dichloromethane / Methanol (99:1 to 95:5)Useful for more polar products. Be sure to use a well-ventilated fume hood.
High Ethyl Acetate / Methanol (98:2 to 90:10)For highly polar phosphonates or phosphonic acids.
General Tip Add 1% Triethylamine (Et₃N)Add to any of the above systems to prevent peak tailing.
Troubleshooting Guide 2: Aqueous Extraction (Workup)

A proper aqueous workup is your first line of defense, capable of removing many common impurities before you resort to more time-consuming methods.

Q6: I've run an HWE reaction and need to remove the dialkyl phosphate byproduct. What is the best way to do this?

A6: The water-solubility of the dialkyl phosphate byproduct is a key advantage of the HWE reaction.[9] A simple aqueous workup is highly effective.

Step-by-Step Protocol: HWE Reaction Workup

  • Quench the Reaction: If necessary, quench the reaction mixture according to your protocol (e.g., with saturated aqueous NH₄Cl).[13]

  • Dilute: Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Wash with Water: Transfer the mixture to a separatory funnel and wash with deionized water. This will remove the bulk of the phosphate salt.

  • Wash with Brine: Perform a final wash with a saturated aqueous NaCl solution (brine). This helps to break any emulsions and removes residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q7: I'm trying to remove unreacted phosphonic acid from my phosphonate ester product. Will a water wash be enough?

A7: A simple water wash may not be sufficient as the phosphonic acid has some organic solubility. A basic wash is more effective.

Causality & Solution:

  • Acid-Base Chemistry: Phosphonic acids are acidic. Washing with a mild aqueous base will deprotonate the acid, forming a salt that is much more soluble in the aqueous layer than in the organic layer.

  • Procedure: After diluting your crude product in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] You may observe gas (CO₂) evolution. Repeat the wash until gas evolution ceases. Follow this with a water wash and then a brine wash before drying and concentrating.

Troubleshooting Guide 3: Crystallization and Distillation

While many phosphonate products are oils, these techniques can be invaluable when applicable.

Q8: My phosphonate product is a thick oil. Is there any hope of crystallizing it?

A8: While challenging, it is sometimes possible. Phosphonates are known to be difficult to crystallize.[14]

Techniques to Induce Crystallization:

  • Solvent/Anti-Solvent Method: Dissolve your oil in a minimal amount of a good solvent (e.g., diethyl ether, acetone, or ethyl acetate). Slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexane or pentane) until the solution becomes cloudy.[14] Let it stand, or gently warm to redissolve and then cool slowly.

  • Lyophilization: For phosphonic acids that are sticky solids, lyophilization from a solvent like tert-butanol can sometimes yield a more manageable powder.[14]

  • Salt Formation: If your molecule has a basic site (e.g., an amine), you can try forming a salt (e.g., an HCl or TFA salt), which may be more crystalline than the free base.

Q9: When should I consider distillation for purification?

A9: Distillation is best suited for thermally stable, relatively low-molecular-weight phosphonate esters. It is excellent for removing lower-boiling impurities like unreacted triethyl phosphite or solvent.[7]

Causality & Solution:

  • Thermal Decomposition: Many phosphonates can decompose at high temperatures.[15]

  • Solution: High Vacuum Distillation: Always use a high-vacuum pump (vacuum < 1 mmHg) to lower the boiling point of your product as much as possible.[7][11] This minimizes the thermal stress on the molecule. Monitor the temperature of the distillation pot carefully and do not overheat.

Part 3: Advanced Topics and Final Checks

Q10: How can I confirm the purity of my final product?

A10: A combination of techniques is essential for confirming purity.

  • NMR Spectroscopy: ¹H, ¹³C, and especially ³¹P NMR are crucial. A clean ³¹P NMR spectrum with a single peak at the expected chemical shift is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can provide quantitative information about purity. GC is suitable for volatile, thermally stable phosphonates, while HPLC is more versatile for less stable or non-volatile compounds.[16][17]

By understanding the principles behind these purification strategies and anticipating the specific challenges posed by phosphonate chemistry, you can design robust and efficient purification workflows, leading to high-quality materials for your research.

References

Technical Support Center: Optimizing Reaction Conditions for Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the synthesis and optimization of diisopropyl bromomethylphosphonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of this compound.

Q1: What is the primary and most reliable method for synthesizing this compound?

A1: The most common and robust method is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the treatment of triisopropyl phosphite with dibromomethane. The reaction is typically performed at elevated temperatures and results in the formation of the desired C-P bond and the volatile byproduct, isopropyl bromide.

Q2: What is the underlying mechanism of the Michaelis-Arbuzov reaction in this context?

A2: The reaction proceeds via a two-step mechanism. First, the nucleophilic phosphorus atom of the triisopropyl phosphite attacks one of the bromine atoms in dibromomethane in an SN2 reaction, displacing the other bromide ion and forming a phosphonium salt intermediate. In the second step, the displaced bromide ion attacks one of the isopropyl groups on the phosphonium salt, leading to the formation of the final this compound product and isopropyl bromide.

Michaelis_Arbuzov TPP Triisopropyl Phosphite (i-PrO)₃P Intermediate [ (i-PrO)₃P⁺-CH₂Br ] Br⁻ TPP->Intermediate Sₙ2 Attack DBM Dibromomethane Br-CH₂-Br Product This compound (i-PrO)₂P(O)CH₂Br Byproduct Isopropyl Bromide i-Pr-Br Intermediate->Product Dealkylation Intermediate->Byproduct

Caption: The Michaelis-Arbuzov reaction mechanism.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Alkyl phosphonates and brominating agents require careful handling.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood, as volatile and toxic isopropyl bromide is generated. Dibromomethane is also a hazardous compound.

  • Exothermic Reaction: The initial phase of the reaction can be exothermic.[2] Reagents should be combined in a controlled manner, especially on a larger scale, to manage heat evolution.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Diagnostic Check Suggested Solution & Scientific Rationale
Impure Triisopropyl Phosphite Check the purity of the phosphite by ³¹P NMR. A common impurity is diisopropyl hydrogen phosphite, which appears as a doublet.[2]Solution: Purify the triisopropyl phosphite by distillation before use. Rationale: Diisopropyl hydrogen phosphite is not nucleophilic enough to participate in the Michaelis-Arbuzov reaction and will remain as an impurity that can complicate purification.[2] Triisopropyl phosphite can also oxidize over time, reducing its reactivity.[3]
Insufficient Reaction Temperature Monitor the internal reaction temperature.Solution: Increase the reaction temperature to 120-160°C.[1] Rationale: The Michaelis-Arbuzov reaction requires thermal energy to drive both the initial SN2 attack and the subsequent dealkylation step. Insufficient heat leads to a stalled or incomplete reaction.[1][3]
Short Reaction Time Analyze a small aliquot of the reaction mixture by TLC or ¹H NMR to check for the presence of starting materials.Solution: Increase the reflux or heating time. Monitor the reaction's progress every 1-2 hours. Rationale: The reaction may be sluggish depending on the purity of reagents and the specific temperature used. Ensuring the reaction goes to completion is critical before workup.[3]
Poor Quality Dibromomethane Check the appearance and specifications of the dibromomethane.Solution: Use freshly opened or distilled dibromomethane. Rationale: Impurities in the alkyl halide can inhibit the reaction. While dibromomethane is generally less prone to degradation than iodomethane, using high-purity starting material is always best practice.

Problem 2: Formation of a Significant Side Product

Potential Cause Diagnostic Check Suggested Solution & Scientific Rationale
Formation of Bisphosphonate Check the crude ¹H and ³¹P NMR spectra for a symmetrical species, tetraisopropyl methylenebis(phosphonate).Solution 1: Use an excess of dibromomethane (1.5-2.0 equivalents). Rationale: Using a stoichiometric excess of the dihalide statistically favors the mono-alkylation reaction, reducing the probability of the product reacting with a second molecule of phosphite.[4] Solution 2: Add the triisopropyl phosphite slowly and dropwise to the heated dibromomethane. Rationale: This technique maintains a low concentration of the phosphite in the reaction mixture, which kinetically disfavors the second substitution reaction that leads to the bisphosphonate byproduct.[3]

Problem 3: Difficult Purification of the Final Product

Potential Cause Diagnostic Check Suggested Solution & Scientific Rationale
Close Boiling Points of Product and Impurities Analyze the crude product by GC-MS to identify the components and their relative volatility.Solution 1 (Distillation): Use fractional distillation under a high vacuum (e.g., <1 mmHg) with a column that has sufficient theoretical plates (e.g., a Vigreux column). Collect narrow boiling fractions.[2][5] Rationale: A high vacuum lowers the boiling point, preventing thermal decomposition, while a good fractionation column is essential to separate compounds with close boiling points.[5] Solution 2 (Chromatography): If distillation fails, purify the product using silica gel column chromatography.[5] A typical eluent system would be a gradient of ethyl acetate in hexanes. Rationale: Chromatography separates compounds based on polarity. This compound is moderately polar and can be effectively separated from less polar starting materials or more polar byproducts like residual phosphites or bisphosphonates.

graph TD {
A[Start: Low Product Purity] --> B{Analyze Crude Product via NMR/GC-MS};
B --> C[Impurity: Unreacted Starting Materials];
B --> D[Impurity: Bisphosphonate Byproduct];
B --> E[Impurity: Phosphite Degradation Products];

C --> C1[Solution: Re-run reaction under more forcing conditions (higher temp/longer time)];
D --> D1[Solution 1: Re-purify using high-efficiency fractional distillation];
D --> D2[Solution 2: Purify using silica gel chromatography];
E --> E1[Solution: Use freshly distilled triisopropyl phosphite in next batch];

subgraph Legend [ ]
    direction LR
    L1[Problem]
    L2[Analysis]
    L3[Solution]
    L1 -- style=invis --> L2 -- style=invis --> L3
    style L1 fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124
    style L2 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124
    style L3 fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF
end

style A fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF;
style B fill:#4285F4,stroke:#202124,stroke-width:1px,color:#FFFFFF;
style C fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124;
style D fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124;
style E fill:#FBBC05,stroke:#202124,stroke-width:1px,color:#202124;
style C1 fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF;
style D1 fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF;
style D2 fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF;
style E1 fill:#34A853,stroke:#202124,stroke-width:1px,color:#FFFFFF;

}

Caption: Troubleshooting flowchart for product purification.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound, incorporating best practices to maximize yield and purity.

Reagents and Recommended Purity
ReagentMolar Mass ( g/mol )Quantity (1.0 eq)Recommended PurityNotes
Triisopropyl Phosphite 208.2520.83 g (22.7 mL)≥97%Should be colorless. Distill if yellowed or if ³¹P NMR shows impurities.[2]
Dibromomethane 173.8326.07 g (10.5 mL)≥99%Use in excess (1.5 eq) to minimize bisphosphonate formation.[4]
Step-by-Step Methodology
  • Apparatus Setup:

    • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermocouple to monitor the internal temperature.

    • Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas to prevent moisture ingress.

  • Reaction Execution:

    • Charge the reaction flask with dibromomethane (1.5 eq).

    • Begin stirring and heat the flask to an internal temperature of 140-150°C using a heating mantle.

    • Charge the dropping funnel with triisopropyl phosphite (1.0 eq).

    • Add the triisopropyl phosphite dropwise to the heated dibromomethane over 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a steady temperature.[2][3]

    • During the addition, the byproduct isopropyl bromide (b.p. 59°C) will distill out of the reaction mixture and can be collected in a cooled receiving flask if desired.

    • After the addition is complete, maintain the reaction mixture at 150°C for an additional 2-3 hours.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • After 2 hours of heating, cool the reaction slightly, carefully take a small aliquot, and analyze it by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or dilute it in CDCl₃ for ¹H NMR analysis to confirm the consumption of the triisopropyl phosphite starting material.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess dibromomethane and any remaining volatile byproducts by distillation, first at atmospheric pressure and then under reduced pressure.

    • The remaining crude oil is the desired product. For high purity, perform fractional vacuum distillation. The product typically distills at 93-95 °C/0.26 mbar.[4]

    • Collect the fraction corresponding to the pure this compound.

  • Product Characterization:

    • The final product should be a colorless oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

References

Technical Support Center: The Effect of Temperature on the Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most critical parameters in this powerful olefination reaction: temperature . Here, we will address common issues and frequently asked questions in a direct Q&A format, providing not just solutions but the underlying mechanistic principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling the stereochemical outcome (E/Z selectivity) of the HWE reaction?

The temperature of the HWE reaction is a key determinant of its stereoselectivity, primarily by influencing the thermodynamic equilibrium of the reaction intermediates.[1][2] The reaction proceeds through the formation of an oxaphosphetane intermediate, which can exist as two diastereomers: a thermodynamically more stable anti-intermediate and a less stable syn-intermediate.

  • Low Temperatures (e.g., -78 °C): At low temperatures, the initial addition of the phosphonate carbanion to the aldehyde is often irreversible or slowly reversible. The reaction is under kinetic control, and the formation of the thermodynamically favored anti-oxaphosphetane is strongly preferred. This intermediate subsequently collapses to yield the (E)-alkene .[3]

  • Higher Temperatures (e.g., 0 °C to room temperature): As the temperature increases, the initial addition step becomes more reversible.[1] This allows the intermediates to equilibrate. Because the anti-oxaphosphetane is more stable, allowing the system to reach thermodynamic equilibrium at higher temperatures also favors the formation of the (E)-alkene .[1]

Interestingly, some studies have shown that for specific substrates, quenching the reaction at very low temperatures can favor the Z-olefin, while allowing the same reaction to warm slowly promotes isomerization to the more stable E-olefin.[4]

Q2: How does temperature influence the Z-selectivity in a Still-Gennari modification?

The Still-Gennari modification is specifically designed to favor the formation of (Z)-alkenes .[5][6] It employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[6]

In this variant, temperature control is critical for achieving high Z-selectivity:

  • Mechanism: The electron-withdrawing groups on the phosphonate accelerate the rate of elimination of the oxaphosphetane intermediate.[5][7] This rapid elimination means the reaction is under kinetic control, and the stereochemical outcome is determined by the initial addition step.

  • Low Temperature (-78 °C): Performing the reaction at very low temperatures is crucial.[6] It ensures that the initial addition is irreversible and traps the kinetically formed syn-oxaphosphetane, which rapidly collapses to give the (Z)-alkene before it has a chance to equilibrate to the more stable anti-intermediate.[7]

Troubleshooting Guide

Issue 1: My HWE reaction is producing a poor E/Z ratio, with significant amounts of the Z-isomer. How can I improve E-selectivity using temperature?

A low E/Z ratio in a standard HWE reaction suggests that the reaction conditions are not optimal for thermodynamic control.

Root Cause Analysis: The formation of the Z-isomer implies that either the kinetic syn-addition pathway is competing effectively or the intermediates are not fully equilibrating to the more stable anti form before elimination.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor E-Selectivity Start Problem: Poor E/Z Ratio CheckTemp Is reaction run at low temp (e.g., -78°C or 0°C)? Start->CheckTemp IncreaseTemp Solution 1: Increase Reaction Temperature CheckTemp->IncreaseTemp Yes CheckTime Is reaction time sufficient? CheckTemp->CheckTime No Rationale1 Rationale: Higher temp (e.g., 23°C) promotes intermediate equilibration to the thermodynamically favored anti-adduct, leading to the E-alkene. IncreaseTemp->Rationale1 Rationale1->CheckTime IncreaseTime Solution 2: Increase Reaction Time CheckTime->IncreaseTime No End Outcome: Improved E-Selectivity CheckTime->End Yes Rationale2 Rationale: Allowing more time enables the system to reach thermodynamic equilibrium. IncreaseTime->Rationale2 Rationale2->End G cluster_legend Legend Reactants Aldehyde + Phosphonate Anion TS_syn TS_syn (Lower Barrier) Reactants->TS_syn k_syn TS_anti TS_anti (Higher Barrier) Reactants->TS_anti k_anti Syn_Intermediate Syn-Oxaphosphetane (Less Stable) TS_syn->Syn_Intermediate Anti_Intermediate Anti-Oxaphosphetane (More Stable) TS_anti->Anti_Intermediate Syn_Intermediate->Anti_Intermediate Equilibration (Favored at Higher Temp) Z_Alkene Z-Alkene (Kinetic Product) Syn_Intermediate->Z_Alkene Fast Elimination (Still-Gennari) E_Alkene E-Alkene (Thermodynamic Product) Anti_Intermediate->E_Alkene Elimination Z-Alkene Z-Alkene E-Alkene E-Alkene l1 Still-Gennari Path (Low Temp, Kinetic Control) l2 Standard HWE Path (Higher Temp, Thermo. Control) l3 Equilibration Path (Undesired in Still-Gennari)

References

Technical Support Center: Troubleshooting Poor Stereoselectivity in Olefination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for olefination reactions. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve issues related to poor stereoselectivity in common olefination reactions. The following sections provide in-depth, experience-based insights into the causal factors affecting stereochemical outcomes and offer validated protocols to enhance selectivity.

Troubleshooting Guide: A Deeper Dive into Stereoselectivity

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying mechanistic reasoning.

The Wittig Reaction

Question 1: My Wittig reaction with an unstabilized ylide is producing a significant amount of the (E)-alkene, but I need the (Z)-isomer. What's going wrong?

Answer: Poor (Z)-selectivity with unstabilized ylides (e.g., where the substituent on the carbanion is an alkyl group) is a common issue often rooted in reaction conditions that allow for equilibration of the reaction intermediates.[1][2] The formation of the (Z)-alkene is favored under kinetic control, which means the reaction conditions must prevent the reversal of the initial steps.[1][3]

Causality and Mechanistic Insight:

Under lithium salt-free conditions, the reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1] The transition state leading to the cis-oxaphosphetane is kinetically favored for unstabilized ylides, which then decomposes via syn-elimination to yield the (Z)-alkene.[4][5]

The primary culprit for loss of (Z)-selectivity is the presence of lithium salts (e.g., LiBr, LiI), which are often byproducts of ylide formation when using bases like n-butyllithium.[1][3] Lithium ions can coordinate to the oxygen of the betaine-like intermediate, slowing down the irreversible formation of the oxaphosphetane and allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the (E)-alkene.[1][4] This phenomenon is often referred to as "stereochemical drift".[1][3]

Troubleshooting Workflow:

G start Poor Z-selectivity with unstabilized ylide salt_check Are lithium salts present? start->salt_check salt_free Implement 'Salt-Free' Conditions salt_check->salt_free Yes solvent_effect Is the solvent optimal? salt_check->solvent_effect No base_choice Use NaHMDS, KHMDS, or Sodium Amide salt_free->base_choice result Improved Z-selectivity base_choice->result polar_aprotic Use polar aprotic solvents (e.g., THF, DMF) solvent_effect->polar_aprotic temp_control Is the temperature too high? polar_aprotic->temp_control low_temp Run reaction at low temperatures (e.g., -78 °C) temp_control->low_temp Yes schlosser_check Is E-alkene desired instead? temp_control->schlosser_check No low_temp->result schlosser Consider the Schlosser Modification schlosser_check->schlosser Yes e_result Improved E-selectivity schlosser->e_result

Caption: Troubleshooting workflow for poor Z-selectivity in Wittig reactions.

Experimental Protocol: Salt-Free Wittig Reaction for Enhanced (Z)-Selectivity

  • Phosphonium Salt Preparation: Prepare the phosphonium salt by reacting triphenylphosphine with the appropriate alkyl halide. Ensure the salt is rigorously dried before use.

  • Ylide Generation (Salt-Free): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Add a solution of sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) in THF dropwise to the suspension. These bases do not introduce lithium cations.

  • Stir the resulting ylide solution at -78 °C for 1 hour.

  • Reaction with Aldehyde: Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Maintain the reaction at -78 °C and monitor by TLC.

  • Workup: Once the reaction is complete, quench with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash chromatography.

Question 2: My Wittig reaction with a stabilized ylide is giving poor (E)-selectivity. How can I optimize this?

Answer: Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone), are less reactive and generally favor the formation of (E)-alkenes under thermodynamic control.[1][2][6] Poor (E)-selectivity can arise if the reaction conditions do not allow for the complete equilibration of the intermediates to the more stable trans-oxaphosphetane.

Causality and Mechanistic Insight:

The initial addition of a stabilized ylide to an aldehyde is reversible. This allows the initially formed cis and trans intermediates to equilibrate. The trans-oxaphosphetane is thermodynamically more stable due to reduced steric interactions, and its subsequent syn-elimination yields the (E)-alkene.[7] Factors that can hinder this equilibration include low reaction temperatures and the absence of protic solvents.

Troubleshooting and Optimization:

  • Temperature: Increasing the reaction temperature can promote the equilibration of intermediates, leading to higher (E)-selectivity.[8]

  • Solvent: While aprotic solvents are common, the use of a protic solvent like methanol can sometimes improve (E)-selectivity by facilitating the equilibration of the betaine intermediates.

  • Additives: The presence of lithium salts can actually be beneficial for (E)-selectivity with stabilized ylides, as they promote the reversibility of the initial addition step.

Table 1: Effect of Conditions on Stereoselectivity of Stabilized Ylides

ConditionRationaleExpected Outcome
Increased TemperaturePromotes equilibration to the thermodynamic product.Higher (E)-selectivity
Protic SolventCan facilitate betaine equilibration.Potentially higher (E)-selectivity
Presence of Li+ SaltsPromotes reversibility of the initial addition.Higher (E)-selectivity

Question 3: I need to synthesize an (E)-alkene from an unstabilized ylide. Is this possible?

Answer: Yes, this is the classic scenario for employing the Schlosser modification of the Wittig reaction.[1][9][10] This procedure intentionally manipulates the reaction intermediates to favor the formation of the (E)-alkene.

Causality and Mechanistic Insight:

The Schlosser modification involves the deprotonation of the initially formed betaine intermediate at low temperature using a strong base like phenyllithium.[1][10] This generates a β-oxido ylide, which is then reprotonated. The protonation occurs stereoselectively to form the more stable threo-betaine, which upon warming, collapses to the trans-oxaphosphetane and subsequently the (E)-alkene.[1]

Experimental Protocol: Schlosser Modification for (E)-Alkene Synthesis

  • Ylide Generation: Generate the unstabilized ylide at -78 °C in THF using n-butyllithium.

  • Aldehyde Addition: Add the aldehyde at -78 °C and allow the reaction to proceed for 1 hour.

  • Betaine Deprotonation: Add a second equivalent of n-butyllithium or phenyllithium at -78 °C and stir for 30 minutes.

  • Protonation: Add a proton source, such as tert-butanol, at -78 °C.

  • Elimination: Allow the reaction to warm to room temperature to facilitate the elimination to the (E)-alkene.

  • Workup: Quench the reaction and proceed with a standard extractive workup and purification.

The Horner-Wadsworth-Emmons (HWE) Reaction

Question 4: My Horner-Wadsworth-Emmons (HWE) reaction is not giving the expected high (E)-selectivity. What factors should I investigate?

Answer: The HWE reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic control of the reaction pathway.[8][11] Several factors can influence this selectivity, including the structure of the phosphonate reagent, the base and its counterion, temperature, and the steric bulk of the aldehyde.[8][12]

Causality and Mechanistic Insight:

The HWE reaction proceeds through the addition of a phosphonate-stabilized carbanion to an aldehyde, forming an intermediate that eliminates to give the alkene and a water-soluble phosphate byproduct.[8][13] The preference for the (E)-alkene is due to the formation of a thermodynamically favored anti-periplanar transition state during the elimination step.[11]

Troubleshooting Workflow for HWE (E)-Selectivity:

G start Poor E-selectivity in HWE phosphonate Evaluate Phosphonate Structure start->phosphonate base_counterion Assess Base and Counterion start->base_counterion temperature Check Reaction Temperature start->temperature aldehyde_sterics Consider Aldehyde Sterics start->aldehyde_sterics p_solution Increase steric bulk of phosphonate esters (e.g., diisopropyl) or use electron-withdrawing groups (e.g., trifluoroethyl). phosphonate->p_solution Solution b_solution Use Li+ or Na+ bases (e.g., n-BuLi, NaH). Avoid K+ bases with crown ethers. base_counterion->b_solution Solution t_solution Increase reaction temperature (e.g., from -78 °C to 23 °C). temperature->t_solution Solution a_solution Increased steric bulk of the aldehyde generally favors (E)-alkene formation. aldehyde_sterics->a_solution Solution result Improved E-selectivity p_solution->result b_solution->result t_solution->result a_solution->result

Caption: Key factors for optimizing (E)-selectivity in HWE reactions.

Optimization Strategies:

  • Phosphonate Structure: Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diisopropyl) can enhance (E)-selectivity.[12][13]

  • Base and Counterion: Lithium and sodium bases (e.g., n-BuLi, NaH) generally favor (E)-selectivity.[8][12] In contrast, potassium bases in the presence of crown ethers (e.g., KHMDS/18-crown-6), which create a "naked" anion, are known to favor (Z)-alkene formation in what is known as the Still-Gennari modification.[14]

  • Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) allow for better equilibration of intermediates, thus favoring the thermodynamic (E)-product.[8][12]

Table 2: Influence of Reaction Parameters on HWE Stereoselectivity

ParameterTo Favor (E)-AlkeneTo Favor (Z)-Alkene (Still-Gennari)
Phosphonate Ester Bulky groups (e.g., -OiPr)Electron-withdrawing groups (e.g., -OCH₂CF₃)
Base/Counterion NaH, n-BuLi (Li⁺, Na⁺)KHMDS/18-crown-6 (K⁺)
Solvent THF, DMETHF
Temperature 0 °C to 23 °C-78 °C
The Julia Olefination

Question 5: My Julia-Kocienski olefination is giving a mixture of isomers. How can I improve the (E)-selectivity?

Answer: The Julia-Kocienski olefination, a modification of the classical Julia olefination, is generally highly (E)-selective.[15][16][17] Poor selectivity can often be traced to the specific heterocyclic sulfone used, the base, or the solvent system.[15][18]

Causality and Mechanistic Insight:

This reaction involves the addition of a metalated heteroaryl sulfone to an aldehyde. The high (E)-selectivity is a result of a kinetically controlled, diastereoselective addition that leads to an anti-β-alkoxysulfone, which then undergoes a stereospecific decomposition to the (E)-alkene.[16][19] The choice of the heteroaryl group on the sulfone is critical, with 1-phenyl-1H-tetrazol-5-yl (PT) and benzothiazol-2-yl (BT) sulfones being common choices that promote high (E)-selectivity.[15][17]

Optimization Strategies:

  • Sulfone Reagent: For optimal (E)-selectivity, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are often superior.[15] The sterically demanding phenyl group favors a transition state that leads to the (E)-alkene.[15]

  • Base and Solvent: The combination of base and solvent can influence the stereochemical outcome. For instance, using potassium bases in a solvent like 1,2-dimethoxyethane (DME) has been shown to produce excellent (E)-selectivity with PT sulfones.[18]

  • Temperature: The reaction is typically run at low temperatures (e.g., -78 °C) to maximize kinetic control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in stereochemical control between a Wittig reaction with an unstabilized ylide and a Horner-Wadsworth-Emmons reaction?

A: The key difference lies in kinetic versus thermodynamic control. The Wittig reaction with an unstabilized ylide is typically under kinetic control, where the (Z)-alkene is formed faster.[1][3] In contrast, the Horner-Wadsworth-Emmons reaction is generally under thermodynamic control, favoring the more stable (E)-alkene.[8][11]

Q2: Can I use a ketone instead of an aldehyde in these reactions?

A: Yes, but with some caveats. Ketones are generally less reactive than aldehydes due to increased steric hindrance and electronic effects. While Wittig reactions with unstabilized ylides can work with ketones, stabilized ylides and HWE reagents often react poorly with sterically hindered ketones.[3] The Julia-Kocienski olefination has been successfully adapted for use with ketones to produce trisubstituted alkenes with high (Z)-selectivity.[20]

Q3: What is the role of L-Selectride in olefination reactions?

A: L-Selectride (lithium tri-sec-butylborohydride) is a sterically hindered reducing agent.[21][22] While not directly part of the olefination itself, it can be used in related strategies, such as the stereoselective reduction of enones to generate specific enolates for subsequent aldol reactions, which can then be converted to alkenes.[23][24] Its bulk allows for highly selective hydride delivery.[21][22]

Q4: Are there solvent-free options for these reactions?

A: Yes, solvent-free Wittig reactions have been developed.[25] These are often performed by heating a mixture of the aldehyde (if liquid) and the solid ylide.[25][26] This approach aligns with green chemistry principles by reducing solvent waste.[25]

References

Technical Support Center: Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Scientists. This guide serves as a dedicated resource for understanding and troubleshooting the decomposition of diisopropyl bromomethylphosphonate (DIBMP). As a key reagent in various synthetic applications, particularly in the introduction of the phosphonomethyl moiety, its stability is paramount to achieving reproducible and high-yield results. This document, structured in a responsive question-and-answer format, provides in-depth technical insights, field-proven protocols, and troubleshooting workflows to address challenges encountered during its use.

Frequently Asked Questions (FAQs) on Stability & Storage
Q1: What are the optimal storage conditions for this compound to prevent premature decomposition?

A: Proper storage is the first and most critical step in ensuring the integrity of your reagent. This compound is sensitive to both moisture and elevated temperatures.

Based on safety and stability data, the following conditions are recommended:

  • Temperature: Store in a cool, dry location.[1][2] Refrigeration is often suitable, but ensure the container is tightly sealed to prevent condensation upon removal.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial because the compound is moisture-sensitive, and hydrolysis is a primary degradation pathway.[3]

  • Container: Use the original, tightly sealed container.[1] Ensure the cap or seal is secure after each use to prevent moisture ingress.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can catalyze decomposition.[1][4]

The causality is straightforward: moisture can initiate hydrolysis of the phosphonate esters, while heat provides the activation energy for thermal decomposition pathways. By controlling these two factors, the shelf-life of the reagent can be significantly extended.

Q2: I suspect my stock of this compound has degraded. What are the common visual and analytical indicators of decomposition?

A: While the fresh reagent should be a clear, colorless liquid, visual inspection alone is insufficient.[5] Decomposition can occur without obvious changes in appearance.

Indicators of Decomposition:

  • Visual: Discoloration (yellowing or browning) can indicate the formation of degradation byproducts. The presence of precipitates or cloudiness may suggest hydrolysis to phosphonic acids.

  • Analytical (Recommended):

    • ³¹P NMR Spectroscopy: This is the most direct method. A pure sample of this compound will show a characteristic singlet in the ³¹P NMR spectrum. The appearance of new peaks, particularly those shifted downfield, can indicate the formation of various phosphorus-containing impurities or decomposition products like isopropyl methylphosphonic acid or its salts.

    • ¹H NMR Spectroscopy: While more complex, the proton NMR can reveal the loss of the isopropyl groups or changes to the bromomethyl group. Look for the appearance of new signals or changes in the integration of existing peaks.

    • GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify volatile decomposition products and assess the purity of the reagent.[6]

A self-validating system involves periodically running a quick analytical check (like ³¹P NMR) on your stock, especially if it's been stored for an extended period or if you are experiencing unexpected experimental results.

Troubleshooting Guide for Experimental Issues
Q3: My reaction yield is consistently low when using this compound. Could reagent decomposition be the cause?

A: Yes, absolutely. If you are experiencing low yields in reactions such as nucleophilic substitutions or Horner-Wadsworth-Emmons reactions, the effective concentration of the active reagent may be lower than calculated due to degradation.

Here's a logical workflow to troubleshoot this issue:

G start Low Reaction Yield Observed check_purity Step 1: Verify Reagent Purity (³¹P NMR or GC-MS) start->check_purity is_pure Is Purity >96%? check_purity->is_pure impure Problem: Reagent Degradation - Hydrolysis or thermal decomposition has occurred. is_pure->impure No pure Reagent purity is confirmed. Proceed to reaction parameters. is_pure->pure Yes solution_impure Solution: 1. Procure fresh reagent. 2. Re-purify existing stock via vacuum distillation if feasible. 3. Strictly adhere to storage protocols. impure->solution_impure check_conditions Step 2: Evaluate Reaction Conditions pure->check_conditions

Caption: Troubleshooting workflow for low reaction yields.

If the reagent is pure, other factors like reaction temperature, solvent purity, or the reactivity of other starting materials should be investigated.[7][8] For instance, Arbuzov-type reactions often require elevated temperatures to drive them to completion.[7]

Q4: I am observing unexpected side products. What are the likely byproducts from the decomposition of this compound?

A: The side products you observe are directly linked to the specific decomposition pathway that has occurred. The two primary pathways are hydrolysis and thermal degradation.

  • Hydrolysis Products: In the presence of water, the phosphonate ester can hydrolyze. This can be acid or base-catalyzed.[9] The initial product is isopropyl bromomethylphosphonic acid, followed by the potential loss of the second isopropyl group to form bromomethylphosphonic acid. These acidic byproducts can interfere with subsequent reaction steps, especially if your reaction is base-sensitive.

  • Thermal Decomposition Products: At elevated temperatures, decomposition is more complex. Hazardous vapors and gases can be released, including hydrogen bromide (HBr), oxides of phosphorus, carbon monoxide (CO), and carbon dioxide (CO₂).[4] The formation of HBr is particularly problematic as it can catalyze other unwanted side reactions, such as the addition across double bonds in your substrate.[10]

In-Depth Analysis of Decomposition Pathways
Q5: What is the primary mechanism of thermal decomposition for this compound?

A: Thermal decomposition proceeds via a multi-step radical mechanism at elevated temperatures (typically above 200°C).[11] While the full pathway is complex, a key initiating step is the homolytic cleavage of the weakest bond. In this molecule, the C-Br bond is a likely candidate for initial cleavage, followed by subsequent rearrangement and elimination reactions.

The decomposition is significantly accelerated in the presence of air (oxygen) and certain metal oxides, such as alumina (Al₂O₃), which can have catalytic effects.[11][12] Studies on the similar compound, diisopropyl methylphosphonate (DIMP), show that decomposition in air follows first-order kinetics and is much faster than in an inert nitrogen atmosphere.[11]

G cluster_products Primary Decomposition Products cluster_catalysts Accelerants parent Diisopropyl Bromomethylphosphonate heat Δ (>200°C) parent->heat hbr HBr (Hydrogen Bromide) heat->hbr pox POx (Phosphorus Oxides) heat->pox propene Propene heat->propene co_co2 CO / CO₂ heat->co_co2 air Air (O₂) water Water Vapor metal_oxides Metal Oxides (e.g., Al₂O₃)

Caption: Primary thermal decomposition pathways and accelerants.

Q6: How susceptible is the reagent to hydrolysis, and what are the mechanistic steps?

A: While phosphonate esters are generally more resistant to hydrolysis than their phosphate ester counterparts, they are not inert.[6] The hydrolysis of this compound can occur under both acidic and basic conditions, typically involving nucleophilic attack at the phosphorus center or the isopropyl carbon.[9]

  • Acid-Catalyzed Hydrolysis: The phosphoryl oxygen is first protonated, making the phosphorus atom more electrophilic and susceptible to attack by water. This is followed by the elimination of isopropanol. The process can repeat to cleave the second ester group.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic phosphorus atom, forming a pentacoordinate intermediate. This intermediate then collapses, expelling an isopropoxide anion as the leaving group.

The presence of water vapor has been shown to accelerate the decomposition of similar phosphonates, with significant effects observed at temperatures as low as 300°C.[11] Therefore, even at elevated temperatures in an inert atmosphere, trace moisture can lead to hydrolytic decomposition.

Quantitative Data on DIMP Thermal Decomposition

The following data, adapted from studies on the closely related surrogate Diisopropyl Methylphosphonate (DIMP), illustrates the impact of the surrounding atmosphere on thermal decomposition.[11]

ConditionTemperature Range (°C)Rate Constant (k)Observations
In Air200 - 350k(T) = 10⁷·⁴±²·⁵ * exp(-21.4±6.6 kcal/mol / RT)Follows first-order kinetics.
In Nitrogen200 - 350Significantly slower than in air.Oxygen plays a key role in accelerating decomposition.
With Water Vapor~300Further accelerated compared to dry air.Demonstrates the synergistic effect of moisture and heat.
Experimental Protocols
Protocol 1: Routine Quality Control of this compound via ³¹P NMR

This protocol provides a quick and reliable method to assess the purity of your reagent stock.

Objective: To verify the purity of this compound and detect the presence of phosphorus-containing decomposition products.

Materials:

  • This compound sample (~20-30 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Phosphoric acid (85%) in D₂O (for external reference, optional)

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 20-30 mg of this compound in ~0.6 mL of CDCl₃.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Lock and shim the NMR spectrometer using the CDCl₃ signal.

    • Set the spectrometer to acquire a proton-decoupled ³¹P NMR spectrum.

  • Acquisition: Acquire the spectrum. A sufficient signal-to-noise ratio can typically be achieved within a few minutes (e.g., 64-128 scans).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum. If no internal standard is used, the main peak for the product can be set to its expected chemical shift.

    • Interpretation: A pure sample should exhibit a single, sharp peak. Integrate this peak and any other peaks present in the spectrum. The purity can be estimated by the relative integration values. The presence of additional peaks indicates impurities or degradation products.

References

Technical Support Center: Improving the Solubility of Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diisopropyl bromomethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organophosphorus reagent. We will explore the underlying chemical principles governing its solubility and provide practical, field-proven troubleshooting strategies and protocols to overcome challenges encountered during your experiments.

Understanding this compound (DIBMP)

This compound (CAS No: 98432-80-5) is an organophosphorus compound widely used as an intermediate in organic synthesis.[1][2] Its primary application is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a crucial method for forming carbon-carbon double bonds with high stereoselectivity.[3][4]

The structure of DIBMP, with a polar phosphonate core and nonpolar isopropyl ester groups, gives it a moderate overall polarity. This duality is the root of many solubility challenges. The bulky isopropyl groups enhance its lipophilicity and influence its reactivity and solubility in organic solvents.[1] While it is a liquid at room temperature, achieving complete dissolution in a specific reaction solvent, especially at the required concentration, can be a significant hurdle.[1]

Chemical Properties Overview
PropertyValueSource
Molecular Formula C₇H₁₆BrO₃P[1][5]
Molecular Weight 259.08 g/mol [2][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 80 °C at 1 mmHg[2]
Density ~1.329 g/mL[2]
Water Solubility Insoluble[2]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound. The solutions are presented in a question-and-answer format to provide direct and actionable advice.

Q1: My this compound is forming a separate layer or an oily suspension in my reaction solvent. What is the first step?

A1: Initial Diagnosis and Solvent Choice.

This issue typically arises from a significant mismatch in polarity between DIBMP and your chosen solvent.

  • Verify Solvent Purity: Ensure your solvent is anhydrous and free from contaminants. Trace amounts of water can drastically reduce the solubility of organophosphorus compounds in non-polar organic solvents.

  • Assess Polarity: DIBMP is moderately polar. Its solubility is highest in solvents that can effectively solvate both the polar P=O group and the non-polar isopropyl groups.

  • Recommended Solvents: For reactions like the HWE, polar aprotic or ethereal solvents are standard choices.[3][4]

    • Excellent: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF).

    • Moderate: Diethyl ether, Acetone, Acetonitrile.

    • Poor: Non-polar hydrocarbon solvents like Hexane, Heptane, Toluene, and Cyclohexane.

If your protocol demands a solvent where DIBMP has poor solubility (e.g., Toluene), you will need to employ advanced techniques as detailed in the following questions.

Q2: I must use a non-polar solvent like hexane or toluene for my reaction, but DIBMP is insoluble. How can I proceed?

A2: Implementing a Co-Solvent System.

This is the most effective and widely used strategy. A co-solvent is a secondary, miscible solvent added in a small quantity to the primary solvent to enhance the solubility of a solute.[6][7]

Causality: The co-solvent acts as a bridge between the polar DIBMP and the non-polar primary solvent. It disrupts the solvent-solvent intermolecular forces of the primary solvent, creating a microenvironment that is more favorable for the solute.[7][8]

Recommended Co-solvents:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Dioxane

A detailed protocol for developing a co-solvent system is provided in Section 4. The diagram below illustrates the decision-making process.

Caption: Troubleshooting workflow for using a co-solvent.

Q3: The dissolution of DIBMP is extremely slow, even in a suitable solvent like THF. How can I speed up the process?

A3: Employing Physical Dissolution Aids.

When thermodynamics are favorable but kinetics are slow, physical methods can accelerate the process.

  • Sonication: Using an ultrasonic bath is a highly effective method.[8] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which agitates the mixture at a microscopic level. This disrupts intermolecular interactions and rapidly increases the rate of dissolution.[8]

  • Vigorous Stirring: Ensure your magnetic stir bar or overhead stirrer is creating a strong vortex. This increases the surface area of contact between the solute and solvent.

  • Gentle Warming: Increasing the temperature will increase the kinetic energy of the system and generally improve solubility.[9][10] Caution: Proceed with care. Heat the mixture gently (e.g., to 30-40 °C). DIBMP can undergo decomposition or side reactions at elevated temperatures, especially in the presence of other reagents.[11] Always monitor for any color change or gas evolution.

Q4: My reaction is complete, but I am having trouble with product purification because of the co-solvent I used. What should I do?

A4: Planning for Downstream Processing.

This is a critical consideration. The choice of a co-solvent should always be made with the purification strategy in mind.

  • Use a Volatile Co-Solvent: Prefer co-solvents with low boiling points like DCM (b.p. ~40 °C) or THF (b.p. ~66 °C). These can be easily removed under reduced pressure after the reaction is complete, simplifying the workup.

  • Minimize Co-Solvent Volume: Use the absolute minimum amount of co-solvent required to achieve dissolution. This minimizes its impact on the overall reaction medium and makes it easier to remove later. Refer to the protocol in Section 4 for systematic determination.

  • Consider Liquid-Liquid Extraction: If the co-solvent is miscible with your primary solvent but has different solubility in an extraction solvent (e.g., water), a liquid-liquid extraction may be used to remove it.

Frequently Asked Questions (FAQs)

Q1: What is the general, qualitative solubility profile of this compound?

A1: The solubility profile is dictated by its structure. While no comprehensive quantitative data is publicly available, the following qualitative guide is based on its chemical properties and common laboratory use.

Solvent ClassExamplesExpected SolubilityRationale
Ethereal Tetrahydrofuran (THF), Diethyl Ether, DioxaneSolubleGood balance of polarity to solvate the phosphonate group, while being compatible with the alkyl chains. THF is a common solvent for HWE reactions.[3][4]
Chlorinated Dichloromethane (DCM), ChloroformSolubleModerately polar solvents that effectively solvate a wide range of organic compounds.[8]
Polar Aprotic DMF, DMSO, AcetonitrileSolubleHigh polarity effectively solvates the P=O bond. However, these may be too reactive or difficult to remove for some applications.
Ketones AcetoneSolublePolar aprotic solvent capable of dissolving DIBMP.
Hydrocarbons Hexane, Toluene, CyclohexanePoorly Soluble / InsolubleNon-polar nature cannot effectively solvate the polar phosphonate functional group.
Alcohols Methanol, EthanolSparingly Soluble / May ReactThe protic nature may lead to slow hydrolysis or transesterification under certain conditions, especially with base or acid catalysis.[12]
Water -InsolubleDIBMP is a hydrophobic molecule with low water solubility.[2]
Q2: Does the purity of this compound affect its solubility?

A2: Absolutely. Impurities from the synthesis, such as unreacted triisopropyl phosphite or byproducts from the Michaelis-Arbuzov reaction, can alter the compound's physical properties, including its solubility.[11][13] Using a high-purity grade (e.g., ≥97%) from a reliable vendor ensures consistent and predictable behavior in your experiments.

Q3: I am using DIBMP in a Horner-Wadsworth-Emmons reaction. Does the formation of the carbanion change the solubility requirements?

A3: Yes, this is a crucial point. The HWE reaction involves the deprotonation of the phosphonate at the α-carbon using a base (e.g., NaH, LDA, or an alkoxide) to form a phosphonate carbanion.[3][14] This resulting anion is a charged species and is typically highly soluble in polar aprotic solvents like THF or DME, which can also coordinate with the counter-ion (e.g., Na⁺ or Li⁺). Therefore, the initial solubility of the neutral DIBMP in the chosen solvent is the primary concern. Once the carbanion is formed, it generally remains in solution in these standard HWE solvents.

Key Experimental Protocols

Protocol 1: Systematic Screening of Solvents

This protocol allows you to quickly determine the best solvent for your application.

  • Preparation: Arrange a series of small, clean vials (e.g., 1-dram vials).

  • Dispensing Solute: To each vial, add a pre-weighed amount of this compound (e.g., 26 mg, ~0.1 mmol).

  • Solvent Addition: Add a measured volume of a test solvent (e.g., 1.0 mL) to the first vial.

  • Observation: Stir or agitate the vial vigorously for 2-3 minutes at room temperature. Observe for complete dissolution, partial dissolution, or insolubility.

  • Repeat: Repeat steps 3 and 4 for each solvent you wish to test (e.g., THF, DCM, Toluene, Acetonitrile, etc.).

  • Documentation: Record your observations in a table to compare the results and select the optimal solvent.

Protocol 2: Step-by-Step Guide to Developing a Co-Solvent System

Use this method when your primary reaction solvent is non-optimal for DIBMP solubility.

  • Initial Setup: In a reaction flask, add your primary (poor) solvent (e.g., 10 mL of Toluene) and a magnetic stir bar.

  • Add Solute: Add the required amount of this compound to the primary solvent. Begin vigorous stirring. You should observe insolubility (e.g., cloudiness or separate layers).

  • Co-solvent Titration: Slowly add a miscible, good solvent (e.g., THF) dropwise from a burette or syringe.

  • Monitor Dissolution: After each addition (e.g., every 0.1 mL), allow the mixture to stir for 1-2 minutes. Observe the clarity of the solution.

  • Endpoint: Continue adding the co-solvent until the solution becomes completely clear and homogenous.

  • Record Ratio: Record the final volume of both the primary solvent and the added co-solvent. This gives you the minimum co-solvent ratio required for dissolution under your specific conditions. Use this ratio for your scaled-up reaction.

cluster_1 Co-Solvent Addition cluster_2 Soluble System Solvent Non-Polar Solvent (e.g., Toluene) Cosolvent Co-Solvent (e.g., THF) DIBMP DIBMP Solution Homogeneous Solution Cosolvent->Solution

Caption: How a polar co-solvent facilitates dissolution.

References

Technical Support Center: Monitoring Reactions with Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diisopropyl bromomethylphosphonate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you successfully monitor the progress of your reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure you can navigate the common challenges associated with this versatile reagent.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Problem 1: Incomplete Reaction Conversion as Indicated by ³¹P NMR Spectroscopy

You've run your reaction for the prescribed time, but the ³¹P NMR spectrum shows a significant peak corresponding to the starting material, this compound.

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The Michaelis-Arbuzov reaction, a common application for this compound, can require elevated temperatures and extended reaction times to proceed to completion.[1][2]

    • Solution: Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by taking aliquots for ³¹P NMR analysis every few hours. Be cautious not to exceed the decomposition temperature of your reactants or products.

  • Reagent Purity and Stoichiometry: Impurities in your starting materials or inaccurate stoichiometry can hinder the reaction.

    • Solution: Ensure your nucleophile and any other reagents are of high purity. Accurately measure the molar equivalents of all reactants. In some cases, using a slight excess of the nucleophile can drive the reaction to completion.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: If the reaction is sluggish, consider switching to a higher-boiling point, aprotic solvent that is known to facilitate SN2 reactions.

  • Hydrolysis of Starting Material: this compound can be susceptible to hydrolysis, especially in the presence of moisture.[3] This will consume your starting material without forming the desired product.

    • Solution: Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Multiple Unexpected Spots on Thin-Layer Chromatography (TLC)

Your TLC plate shows the expected product spot, but also several other spots, making it difficult to assess the reaction's progress and purity.

Potential Causes and Solutions:

  • Side Reactions: Besides the main reaction, several side reactions can occur. A common side reaction is the formation of byproducts from reactions with impurities or decomposition.[4]

    • Solution: Try to identify the side products. If a suspected side product is more polar, it may be due to hydrolysis of the phosphonate ester. Running the reaction under stricter anhydrous conditions can mitigate this.

  • Di-Phosphonylation: If your nucleophile has multiple reactive sites, or if the product itself can react further with the starting material, di-substitution products may form.[4]

    • Solution: Adjust the stoichiometry by using an excess of the nucleophile to favor mono-substitution.

  • TLC Visualization Issues: Some visualization agents for organophosphorus compounds can be non-specific, leading to the appearance of extraneous spots.[5][6]

    • Solution: Use a more specific stain for phosphonates. A common stain is molybdenum blue, which gives a characteristic blue spot for phosphorus-containing compounds. Alternatively, a potassium permanganate stain can help visualize compounds that are susceptible to oxidation.

Experimental Workflow: Troubleshooting Incomplete Reactions

Below is a logical workflow to diagnose and resolve incomplete reactions when using this compound.

G start Incomplete Reaction Detected (e.g., by ³¹P NMR or TLC) check_params Verify Reaction Parameters: - Time - Temperature - Stoichiometry start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust Parameters: - Increase Time/Temp - Check Stoichiometry params_ok->adjust_params No check_reagents Assess Reagent & Solvent Quality params_ok->check_reagents Yes re_run Re-run Reaction & Monitor adjust_params->re_run end_success Reaction Complete re_run->end_success reagents_ok Reagents/Solvents Anhydrous & Pure? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No check_side_reactions Investigate Potential Side Reactions (e.g., Hydrolysis, Di-substitution) reagents_ok->check_side_reactions Yes purify_reagents->re_run side_reactions_present Side Reactions Identified? check_side_reactions->side_reactions_present modify_conditions Modify Conditions to Minimize Side Reactions: - Anhydrous conditions - Adjust stoichiometry side_reactions_present->modify_conditions Yes end_fail Consult Further Literature/ Technical Support side_reactions_present->end_fail No modify_conditions->re_run

Caption: Troubleshooting workflow for incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective technique for monitoring the progress of a reaction with this compound?

A1: ³¹P NMR spectroscopy is arguably the most powerful and unambiguous method for monitoring these reactions.[7][8] The phosphorus nucleus is highly sensitive to its chemical environment, and the chemical shift of the phosphorus atom in this compound will be significantly different from that in the product phosphonate. This allows for clear differentiation and quantification of the starting material and product.

Q2: How can I use ¹H NMR to monitor the reaction?

A2: While ³¹P NMR is more direct, ¹H NMR can also be very informative. You should monitor the disappearance of the doublet for the bromomethyl protons (-CH₂Br) in the starting material and the appearance of a new set of signals corresponding to the protons on the carbon newly bonded to the phosphorus atom in your product. The integration of these signals can be used to estimate the reaction conversion.

Q3: What are some common TLC conditions for analyzing reactions with this compound?

A3: A good starting point for a TLC mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The exact ratio will depend on the polarity of your product. For visualization, you can use a UV lamp if your product is UV active, or a chemical stain such as potassium permanganate or a phosphomolybdic acid solution.[9][10]

Q4: I'm having trouble purifying my product. What are the recommended methods?

A4: The two primary methods for purification are fractional distillation under reduced pressure and silica gel chromatography.[11] If your product is thermally stable and has a boiling point significantly different from the starting materials and byproducts, vacuum distillation is a good option. For less volatile or thermally sensitive compounds, silica gel chromatography is preferred. A simple silica plug filtration can often remove polar impurities effectively.[11]

Q5: My reaction seems to have stalled. Could the this compound have decomposed?

A5: Yes, decomposition is a possibility, especially at elevated temperatures or in the presence of moisture. Thermal decomposition can lead to the release of irritating gases and vapors.[12] It's also known that phosphonates can undergo hydrolysis.[3] If you suspect decomposition, it is advisable to re-verify the integrity of your starting material and ensure that your reaction is conducted under strictly anhydrous conditions.

Q6: Can I use GC-MS to monitor my reaction?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) can be an excellent tool for monitoring reactions involving this compound, provided your product is sufficiently volatile and thermally stable.[13][14] You can monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak. The mass spectrum will provide valuable structural information to confirm the identity of the product.[13]

Data Presentation: Typical NMR Chemical Shifts

The following table provides typical ¹H and ³¹P NMR chemical shift ranges for this compound and a generic product. Note that exact values will vary depending on the specific product and the solvent used.

CompoundGroup¹H Chemical Shift (ppm)³¹P Chemical Shift (ppm)
This compound -CH(CH₃)₂~1.3 (d)~15-20
-CH(CH₃)₂~4.7 (m)
-CH₂Br~3.5 (d)
Generic Product (R-CH₂-P(O)(OiPr)₂) -CH(CH₃)₂~1.2 (d)~20-30
-CH(CH₃)₂~4.6 (m)
R-CH₂-Variable (d)

d = doublet, m = multiplet

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by ³¹P NMR Spectroscopy
  • Sample Preparation: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Dilution: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of approximately 0.6 mL.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A relatively small number of scans is usually sufficient due to the high sensitivity of the ³¹P nucleus.

  • Analysis: Integrate the peaks corresponding to the starting material and the product. The relative integrals can be used to determine the reaction conversion.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Spotting: Using a capillary tube, spot a small amount of the crude reaction mixture onto a silica gel TLC plate. Also, spot the starting material for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if applicable) and then with a chemical stain (e.g., potassium permanganate or phosphomolybdic acid).

  • Interpretation: Compare the Rf values of the spots in the reaction mixture lane to the starting material lane to assess the consumption of the starting material and the formation of the product.

Logical Relationships: Potential Reaction Pathways

The following diagram illustrates the intended reaction pathway and a common side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis A Diisopropyl bromomethylphosphonate C Desired Product (Nu-CH₂-P(O)(OiPr)₂) A->C B Nucleophile (Nu⁻) B->C D Diisopropyl bromomethylphosphonate F Hydrolysis Product (HO-CH₂-P(O)(OiPr)₂) D->F E Water (H₂O) E->F

Caption: Main vs. side reaction pathways.

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of Diisopropyl Bromomethylphosphonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reagents is a cornerstone of reliable and reproducible research. Diisopropyl bromomethylphosphonate is a key building block in organic synthesis, valued for the introduction of the phosphonomethyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential technique for the structural elucidation and purity assessment of such organophosphorus compounds. This guide provides an in-depth analysis of the predicted NMR spectral data of this compound and compares it with two common alternatives, diethyl bromomethylphosphonate and dibenzyl bromomethylphosphonate. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

The Indispensable Role of NMR in Characterizing Bromomethylphosphonates

NMR spectroscopy, encompassing ¹H, ¹³C, and ³¹P nuclei, offers a comprehensive and non-destructive method to verify the molecular structure of bromomethylphosphonates. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) provide a detailed fingerprint of the molecule's electronic environment and connectivity. For organophosphorus compounds, ³¹P NMR is particularly powerful due to the 100% natural abundance and spin ½ of the phosphorus-31 isotope, which provides sharp signals over a wide chemical shift range, offering direct insight into the phosphorus center.[1]

Predicted NMR Spectral Data of this compound

Due to the limited availability of public experimental spectra for this compound, the following data has been predicted based on established principles of NMR spectroscopy and analysis of closely related compounds.[2][3]

¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
CH(CH₃)₂~1.35Doublet12H³J(H,H) ≈ 6.2
P-O-CH~4.80Multiplet (Heptet of doublets)2H³J(H,H) ≈ 6.2, ³J(P,H) ≈ 6.0
P-CH₂-Br~3.60Doublet2H²J(P,H) ≈ 10.0
¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
CH(CH₃)₂~24.0Doublet³J(P,C) ≈ 4.5
P-O-CH~72.0Doublet²J(P,C) ≈ 6.0
P-CH₂-Br~28.0Doublet¹J(P,C) ≈ 150.0
³¹P NMR (Phosphorus-31 NMR)

The phosphorus-31 NMR spectrum gives a direct signal for the phosphorus atom.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
P~18.0Singlet (proton decoupled)

Structural Representation and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the predicted NMR signals.

Caption: Structure of this compound with predicted NMR assignments.

Comparative NMR Data of Alternative Bromomethylphosphonates

A comparative analysis with alternative reagents highlights the influence of the ester group on the NMR spectra.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ³¹P NMR (δ, ppm)
This compound CH(CH₃)₂: ~1.35 (d)P-O-CH: ~4.80 (m)P-CH₂-Br: ~3.60 (d)CH(CH₃)₂: ~24.0 (d)P-O-CH: ~72.0 (d)P-CH₂-Br: ~28.0 (d)~18.0
Diethyl bromomethylphosphonate [4]CH₂CH₃: ~1.30 (t)P-O-CH₂: ~4.15 (dq)P-CH₂-Br: ~3.55 (d)CH₂CH₃: ~16.5 (d)P-O-CH₂: ~63.0 (d)P-CH₂-Br: ~27.5 (d)~19.5
Dibenzyl bromomethylphosphonate P-O-CH₂: ~5.10 (d)C₆H₅: ~7.35 (m)P-CH₂-Br: ~3.65 (d)P-O-CH₂: ~68.0 (d)C₆H₅: ~128.0-136.0P-CH₂-Br: ~29.0 (d)~20.0

The primary spectral differences arise from the nature of the alkoxy groups attached to the phosphorus atom. The change from isopropyl to ethyl groups results in a characteristic triplet-quartet pattern for the ethyl group in the ¹H NMR of diethyl bromomethylphosphonate, in contrast to the doublet-multiplet pattern of the isopropyl group. The benzyl groups in dibenzyl bromomethylphosphonate introduce aromatic signals in both ¹H and ¹³C NMR spectra and shift the benzylic proton and carbon signals downfield.

Experimental Protocol for Acquiring High-Quality NMR Spectra

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.[5]

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the phosphonate compound into a clean, dry vial.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for these compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving fine coupling patterns.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

    • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. Use a calibrated 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is needed.[1] Use an external standard of 85% H₃PO₄ for referencing.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift axis using the internal (TMS) or external (H₃PO₄) standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Analysis of Bromomethylphosphonates

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Acquire ¹H NMR acq3 Acquire ¹³C NMR (with decoupling) acq4 Acquire ³¹P NMR (with decoupling) proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 interp Spectral Interpretation & Structure Verification proc4->interp

Caption: Standard workflow for NMR analysis of bromomethylphosphonates.

Interpretation of NMR Data: A Guide to Structural Verification

The interpretation of the NMR spectra is a logical process of piecing together the information from each experiment to build a complete picture of the molecule.

  • ¹H NMR Spectrum: The integration of the signals should correspond to the number of protons in each environment. For this compound, the ratio of the methyl protons to the methine proton to the methylene protons should be 12:2:2. The splitting patterns are key: the doublet for the methyl groups indicates coupling to a single proton (the methine proton), and the doublet for the methylene protons is due to coupling with the phosphorus atom. The methine proton will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom.

  • ¹³C NMR Spectrum: The number of signals will correspond to the number of unique carbon environments. The key feature is the large one-bond coupling constant (¹J(P,C)) for the carbon atom directly attached to the phosphorus (P-CH₂-Br), which is typically in the range of 120-180 Hz.[7] The smaller two- and three-bond couplings to the other carbon atoms provide further confirmation of the structure.

  • ³¹P NMR Spectrum: In a proton-decoupled spectrum, a single sharp peak is expected for these compounds. The chemical shift is indicative of the electronic environment around the phosphorus atom. The presence of the electron-withdrawing bromomethyl group generally results in a downfield shift compared to alkylphosphonates without the bromine atom.[6]

  • Purity Assessment: The presence of unexpected signals in any of the NMR spectra can indicate impurities. For example, the presence of signals corresponding to the starting materials (e.g., triisopropyl phosphite) or byproducts of the synthesis would be readily apparent.

Conclusion

This guide provides a comprehensive overview of the predicted NMR spectral data for this compound and a comparative analysis with its diethyl and dibenzyl analogues. By understanding the principles of NMR spectroscopy and following a standardized experimental protocol, researchers can confidently verify the structure and assess the purity of these important synthetic reagents. The detailed interpretation of the ¹H, ¹³C, and ³¹P NMR spectra, with a focus on chemical shifts and coupling constants, provides a robust framework for the unambiguous characterization of bromomethylphosphonates, ensuring the integrity of subsequent research and development activities.

References

A Comparative Guide to the ³¹P NMR Spectroscopy of Diisopropyl Bromomethylphosphonate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ³¹P NMR in Characterizing Organophosphorus Compounds

In the realm of synthetic chemistry and drug development, the precise characterization of organophosphorus compounds is paramount. Among the arsenal of analytical techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct method for probing the chemical environment of phosphorus atoms.[1] Its high natural abundance (100%) and the spin quantum number of ½ for the ³¹P nucleus result in sharp, readily interpretable spectra, making it an indispensable tool for structural elucidation, purity assessment, and reaction monitoring.[2]

This guide provides an in-depth comparative analysis of the ³¹P NMR spectroscopy of diisopropyl bromomethylphosphonate, a versatile synthetic intermediate. Due to the limited availability of a specific reported chemical shift for this compound, we will draw upon experimental data from closely related analogs to predict its spectral characteristics and establish a framework for its identification and comparison with other halomethylphosphonates. Understanding the subtle yet significant shifts in the phosphorus resonance upon changes in the alkyl ester groups and the halogen substituent is critical for researchers working with this class of compounds.

Understanding the ³¹P NMR Spectrum of Alkyl Halomethylphosphonates

The chemical shift (δ) in ³¹P NMR spectroscopy is highly sensitive to the electronic environment surrounding the phosphorus nucleus.[3] Several factors influence the precise chemical shift of a phosphonate, including the electronegativity of the substituents, bond angles, and steric effects.[4] In the case of this compound and its analogs, the key structural features influencing the ³¹P chemical shift are the nature of the alkoxy groups (diisopropyl vs. diethyl) and the identity of the halogen atom (bromine, chlorine, or iodine) on the α-carbon.

The Inductive Effect of Halogens

The electronegativity of the halogen atom directly attached to the methyl group alpha to the phosphorus atom plays a significant role in determining the ³¹P chemical shift. A more electronegative halogen will withdraw electron density from the P-C bond, leading to a deshielding of the phosphorus nucleus and a downfield shift (higher ppm value) in the ³¹P NMR spectrum. The expected trend in chemical shifts based on the halogen's electronegativity (Pauling scale: F > Cl > Br > I) would be:

Chloromethylphosphonate > Bromomethylphosphonate > Iodomethylphosphonate

This trend provides a predictive framework for identifying and differentiating between various halomethylphosphonates.

Comparative Analysis of Experimental ³¹P NMR Data

Compound NameStructureSolvent³¹P Chemical Shift (δ, ppm)
Diethyl Chloromethylphosphonate(CH₃CH₂O)₂P(O)CH₂Cl-Not explicitly found
Diethyl Bromomethylphosphonate(CH₃CH₂O)₂P(O)CH₂BrNeat~20.0 (inferred from spectrum)
Diethyl Iodomethylphosphonate(CH₃CH₂O)₂P(O)CH₂I-Not explicitly found
Diisopropyl Phosphonate( (CH₃)₂CHO )₂P(O)HCDCl₃4.63
Diisopropyl Methylphosphonate( (CH₃)₂CHO )₂P(O)CH₃CDCl₃Spectrum available

Note: The chemical shift for diethyl bromomethylphosphonate is an approximation based on available spectral data and may vary depending on experimental conditions.

Based on the available data, we can predict that the ³¹P chemical shift of This compound in CDCl₃ would likely fall in the range of 15-25 ppm . The presence of the electron-withdrawing bromine atom would shift it downfield compared to diisopropyl phosphonate and diisopropyl methylphosphonate. The isopropyl groups, being slightly more electron-donating than ethyl groups, may cause a slight upfield shift compared to diethyl bromomethylphosphonate.

Experimental Protocol for Acquiring High-Quality ³¹P NMR Spectra

This section provides a standardized protocol for obtaining reliable and reproducible ³¹P NMR spectra of this compound and its analogs. Adherence to a consistent methodology is crucial for accurate comparative analysis.

Sample Preparation
  • Analyte Purity: Ensure the phosphonate sample is of high purity to avoid signals from phosphorus-containing impurities.

  • Solvent: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

  • Concentration: Prepare a solution with a concentration of 10-50 mg/mL.

  • Reference Standard: An external reference of 85% phosphoric acid (H₃PO₄) in a sealed capillary is the universally accepted standard for ³¹P NMR and is set to 0 ppm.

NMR Spectrometer Setup
  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz for ¹H or higher) is recommended for optimal signal dispersion and sensitivity.

  • Probe: A multinuclear or broadband probe tuned to the ³¹P frequency is required.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), for all measurements to ensure consistency.

Acquisition Parameters
  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine analysis.

  • Spectral Width (sw): A spectral width of approximately 200 ppm, centered around the expected chemical shift range (e.g., from -50 to 150 ppm), should be sufficient to cover the resonances of most common phosphonates.

  • Acquisition Time (at): An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (d1): For qualitative analysis, a relaxation delay of 2-5 seconds is usually sufficient. For quantitative measurements, a longer delay (5 times the longest T₁ of the phosphorus nucleus) is necessary to ensure full relaxation.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. Typically, 16 to 128 scans are sufficient to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak identification and integration.

  • Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Workflow and Data Interpretation

The following diagram illustrates the typical workflow for the ³¹P NMR analysis of a halomethylphosphonate sample.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Pure Sample P2 Dissolve in CDCl3 P1->P2 P3 Add H3PO4 Reference Capillary P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Set Acquisition Parameters A1->A2 A3 Acquire 31P NMR Spectrum A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference to 0 ppm D2->D3 D4 Identify Chemical Shift (δ) D3->D4 D5 Compare with Analogs D4->D5

Caption: Experimental workflow for ³¹P NMR analysis.

Logical Framework for Structural Elucidation

The relationship between the molecular structure of dialkyl halomethylphosphonates and their expected ³¹P NMR chemical shifts can be visualized as follows:

logical_framework Structure Molecular Structure Alkyl_Group Alkyl Group (e.g., Isopropyl vs. Ethyl) Structure->Alkyl_Group determines Halogen Halogen Atom (Cl, Br, I) Structure->Halogen determines Electronic_Env Electronic Environment of Phosphorus Alkyl_Group->Electronic_Env influences (inductive/steric effects) Halogen->Electronic_Env influences (inductive effect) Chemical_Shift 31P Chemical Shift (δ) Electronic_Env->Chemical_Shift directly correlates to

Caption: Factors influencing ³¹P chemical shift.

Conclusion and Future Perspectives

³¹P NMR spectroscopy is an invaluable technique for the characterization of this compound and its analogs. By understanding the influence of the alkyl ester and α-halogen substituents on the phosphorus chemical shift, researchers can confidently identify and differentiate these compounds. While a definitive experimental value for this compound remains to be reported in widely accessible literature, the comparative data from analogous compounds provides a strong predictive basis for its spectral properties. The standardized experimental protocol outlined in this guide will enable researchers to generate high-quality, comparable data, contributing to a more comprehensive understanding of this important class of organophosphorus compounds. Future work should focus on the systematic acquisition and reporting of ³¹P NMR data for a homologous series of diisopropyl halomethylphosphonates to further refine the predictive models and aid in the rapid and accurate identification of these versatile synthetic intermediates.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Diisopropyl Bromomethylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of organophosphorus compounds, the precise and reliable characterization of molecules like diisopropyl bromomethylphosphonate and its derivatives is paramount. These compounds, often utilized as intermediates in organic synthesis and as simulants for more hazardous chemical agents, demand analytical methodologies that are both robust and informative. This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the analysis of this compound derivatives, grounded in experimental principles and data-driven insights.

The Analytical Imperative: Why Mass Spectrometry?

This compound, with a molecular weight of approximately 259.08 g/mol and the chemical formula C₇H₁₆BrO₃P, presents a unique analytical challenge due to its polarity and thermal lability.[1] Mass spectrometry (MS) stands as the preeminent technique for its analysis, offering unparalleled sensitivity, selectivity, and the ability to elucidate structural information through fragmentation analysis. The choice of ionization source and analytical platform, however, profoundly impacts the quality and nature of the data obtained. This guide will dissect the most pertinent MS techniques, providing a comparative framework for methodological selection.

Ionization Techniques: A Head-to-Head Comparison

The initial step in any MS analysis is the ionization of the target analyte. The choice of ionization method is critical and dictates the extent of fragmentation and the types of ions observed. For this compound derivatives, the primary choices are Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).

Ionization TechniquePrincipleKey AdvantagesKey DisadvantagesBest Suited For
Electron Ionization (EI) High-energy electrons bombard the analyte, causing extensive fragmentation.Highly reproducible fragmentation patterns, extensive spectral libraries available.[2]Molecular ion may be weak or absent, not suitable for thermally labile or non-volatile compounds.[2]Structural elucidation of volatile and thermally stable derivatives via GC-MS.
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction."Softer" ionization technique, produces a prominent protonated molecule or adduct ion, preserving molecular weight information.[2]Less fragmentation, providing less structural information compared to EI.Molecular weight determination of volatile derivatives via GC-MS.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions."Softest" ionization technique, ideal for polar, non-volatile, and thermally labile compounds; easily coupled with liquid chromatography.[3][4]Susceptible to matrix effects, may require derivatization for enhanced sensitivity of certain analytes.[5][6]Analysis of a wide range of derivatives, including hydrolysis products, in complex matrices via LC-MS.
Causality in Ionization Choice:

The decision between these techniques hinges on the analytical goal. For unambiguous structural confirmation, the rich fragmentation pattern provided by EI is invaluable. However, if the primary objective is to confirm the molecular weight of a potentially labile derivative, the gentler nature of CI or ESI is preferable. For analyzing complex mixtures or degradation products in biological or environmental samples, the coupling of liquid chromatography with ESI is often the most powerful approach.[7]

Decoding the Fragments: GC-MS Analysis and Fragmentation Pathways

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile organophosphorus compounds.

Electron Ionization (EI) Fragmentation:

A proposed fragmentation pathway for this compound under EI is as follows:

M [C₇H₁₆BrO₃P]⁺˙ m/z 258/260 F1 [M - C₃H₆]⁺˙ m/z 216/218 M->F1 - C₃H₆ (propene) F2 [M - C₃H₇O]⁺ m/z 199/201 M->F2 - C₃H₇O• (isopropoxy radical) F3 [F1 - C₃H₆]⁺˙ m/z 174/176 F1->F3 - C₃H₆ (propene) F4 [F1 - Br]⁺ m/z 137 F1->F4 - Br• F5 [H₄PO₃]⁺ m/z 83 F3->F5 rearrangement

Caption: Proposed EI fragmentation of this compound.

The presence of bromine will result in characteristic isotopic doublets for bromine-containing fragments, with a nearly 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Ionization (CI) Insights:

In contrast to EI, CI with a reagent gas like methane or ammonia will produce a prominent [M+H]⁺ ion (m/z 259/261), providing clear molecular weight information with minimal fragmentation.[10] This is particularly useful for confirming the identity of the parent compound when the molecular ion is absent in the EI spectrum.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: EI at 70 eV or CI with methane.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

This self-validating protocol ensures reproducible retention times and fragmentation patterns, allowing for confident identification.

The Power of Soft Ionization: LC-MS/MS for Enhanced Sensitivity and Specificity

For derivatives that are non-volatile, thermally labile, or present in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI is the superior choice.[11]

ESI and Tandem Mass Spectrometry (MS/MS):

In positive ion ESI, this compound will primarily form the protonated molecule [M+H]⁺ (m/z 259/261) and potentially adducts with sodium [M+Na]⁺ (m/z 281/283) or potassium [M+K]⁺ (m/z 297/299).[12][13] The true power of LC-MS/MS lies in its ability to select the precursor ion of interest, induce fragmentation through collision-induced dissociation (CID), and detect the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[5]

Precursor [M+H]⁺ m/z 259/261 Product1 Loss of C₃H₆ m/z 217/219 Precursor->Product1 CID Product2 Loss of HBr m/z 179 Precursor->Product2 CID Product3 Loss of C₃H₆ and HBr m/z 137 Product1->Product3 CID

Caption: Potential MS/MS fragmentation of protonated this compound.

Enhancing Performance with Derivatization:

For acidic degradation products of phosphonates, derivatization can significantly enhance ESI efficiency and, consequently, sensitivity.[5] While this compound itself does not require this, its hydrolysis products can be derivatized to improve their detection limits.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 50:50 methanol:water) to an appropriate concentration. If the matrix is complex, solid-phase extraction (SPE) may be necessary.[11]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Monitor at least two transitions for confident identification (e.g., 259 -> 217 and 259 -> 179). Collision energies should be optimized for each transition.

Beyond the Conventional: Alternative and Complementary Techniques

While GC-MS and LC-MS are the workhorses for the analysis of this compound derivatives, other techniques offer unique advantages, particularly for rapid screening and field applications.

  • Ambient Ionization MS: Techniques like Paper Spray Mass Spectrometry (PS-MS) allow for the direct analysis of samples with minimal preparation, making them suitable for high-throughput screening.[14][15]

  • Raman Spectroscopy: This technique provides complementary structural information based on molecular vibrations and can be used as a screening tool prior to MS confirmation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete and unambiguous structural elucidation, NMR spectroscopy is indispensable, providing detailed information about the connectivity and stereochemistry of the molecule.[12][16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule and can serve as a complementary technique for structural confirmation.[18]

Conclusion: A Multi-faceted Approach to a Complex Challenge

The mass spectrometric analysis of this compound derivatives is not a one-size-fits-all endeavor. The optimal methodology is dictated by the specific research question, the nature of the sample, and the desired level of information.

  • For structural elucidation of pure, volatile derivatives, GC-MS with EI is the classic and powerful choice.

  • For molecular weight confirmation of volatile compounds, GC-MS with CI offers a clear advantage.

  • For the sensitive and selective analysis of a broader range of derivatives, including non-volatile compounds and those in complex matrices, LC-MS/MS with ESI is the gold standard.

By understanding the fundamental principles, advantages, and limitations of each technique, researchers can design and implement robust analytical strategies, ensuring the generation of high-quality, reliable data in their pursuit of scientific discovery and development.

References

Introduction: The Vibrational Fingerprint of Phosphonates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IR Spectroscopy of Phosphonates: A Comparative Analysis for Researchers

For researchers, scientists, and drug development professionals, the precise characterization of phosphonate-containing molecules is a frequent necessity. These organophosphorus compounds are integral to fields ranging from medicinal chemistry, where they serve as stable analogues of phosphate esters in drug design, to materials science, where they are used for surface modification. Infrared (IR) spectroscopy provides a powerful, non-destructive, and readily accessible method for obtaining a unique "vibrational fingerprint" of these molecules. This guide offers an in-depth exploration of the IR spectroscopy of phosphonates, providing the technical accuracy and field-proven insights required for robust analysis. We will delve into the interpretation of their characteristic spectra, present a comparative analysis against alternative techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable experimental protocols.

Decoding the Phosphonate IR Spectrum: Key Vibrational Modes

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. For phosphonates, the most informative regions of the spectrum are dominated by the stretching and bending vibrations of the phosphoryl (P=O), phosphonate ester (P-O-C), and carbon-phosphorus (P-C) groups.

The single most characteristic absorption for a phosphonate is the phosphoryl (P=O) stretching vibration . This is typically a very strong and sharp band appearing in the range of 1300-1200 cm⁻¹ [1][2]. The precise position of this band is highly sensitive to the molecular environment. Its frequency increases with the electronegativity of the substituents attached to the phosphorus atom.

A crucial factor influencing the P=O stretching frequency is hydrogen bonding . When the phosphoryl oxygen acts as a hydrogen bond acceptor, the P=O bond is weakened and lengthened. This results in a significant shift of the stretching vibration to a lower wavenumber (a "red shift"), often by 20-50 cm⁻¹ or more[3][4][5]. The band also tends to broaden as a result of the different hydrogen-bonding environments present in the sample[3][4]. This phenomenon is a key diagnostic tool for identifying intermolecular interactions.

Other significant vibrational modes include:

  • P-O-C Stretching: These absorptions are typically strong and can be found in the 1090-950 cm⁻¹ region. Often, two bands are observed, corresponding to asymmetric and symmetric stretching modes[1][6][7].

  • O-P-O Bending: These vibrations are found in the lower frequency "fingerprint" region of the spectrum and can be useful for confirming the overall structure.

  • P-C Stretching: The vibration of the direct carbon-to-phosphorus bond is typically weaker and appears in the 800-680 cm⁻¹ range.

Below is a diagram illustrating the primary vibrational modes in a generic dialkyl phosphonate.

G Diagram 1: Key Vibrational Modes of a Dialkyl Phosphonate cluster_0 Dialkyl Phosphonate Structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 R3 R P->R3 v1 ν(P=O) ~1250 cm⁻¹ (Strong) R1 R' O2->R1 v2 ν(P-O-C) ~1050 cm⁻¹ (Strong) R2 R'' O3->R2 v3 ν(P-C) ~750 cm⁻¹ (Weak-Medium)

Caption: Key vibrational modes in a dialkyl phosphonate.

Summary of Characteristic IR Absorptions for Phosphonates
Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
P=O Stretch (Free) 1300 - 1200Strong, SharpThe most characteristic band. Position is sensitive to substituent electronegativity.[1][2]
P=O Stretch (H-bonded) 1250 - 1180Strong, BroadShifted to lower frequency compared to the free P=O stretch.[3][5]
P-O-C Stretch 1090 - 950StrongOften appears as two distinct bands (asymmetric and symmetric).[6][7]
P-OH Stretch 2700 - 2560Medium, BroadFor phosphonic acids.
P-C Stretch 800 - 680Weak to MediumCan be difficult to assign definitively in complex molecules.

Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is a cornerstone of phosphonate analysis, a comprehensive characterization often involves complementary techniques. The choice of method depends on the specific analytical question being addressed.

IR vs. Raman Spectroscopy

IR and Raman are both forms of vibrational spectroscopy and are often considered complementary.[8] The fundamental difference lies in their interaction with molecules: IR measures the absorption of light, while Raman measures the inelastic scattering of light.[9][10] This leads to different selection rules. A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability.[9]

For phosphonates, the highly polar P=O bond produces a very strong absorption in the IR spectrum, making it the preferred method for detecting this functional group. Conversely, symmetric, non-polar bonds (like C-C or S-S) which are weak in the IR spectrum often produce strong signals in the Raman spectrum.[11] A significant advantage of Raman spectroscopy is its insensitivity to water, making it exceptionally useful for analyzing aqueous samples without overwhelming interference from O-H vibrations, which can be a challenge in FTIR.[11][12]

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Measures absorption of IR radiation.[10]Measures inelastic scattering of monochromatic light.[10]
Key Bond Sensitivity Strong signals for polar bonds (P=O, O-H, C=O).[9][11]Strong signals for non-polar, symmetric bonds (C-C, C=C, S-S).[9]
P=O Signal Very StrongWeak to Medium
Aqueous Samples Difficult due to strong water absorption.Ideal, as water is a very weak Raman scatterer.[12]
Sample Preparation Often required (e.g., KBr pellet, mull). ATR reduces this need.[11]Minimal to none; can analyze through glass or plastic.[9]
Fluorescence Interference Not an issue.Can be a significant problem, potentially obscuring the Raman signal.[9]
IR vs. ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) is another indispensable tool for analyzing organophosphorus compounds. Unlike IR, which provides information about functional groups based on bond vibrations, ³¹P NMR provides detailed information about the electronic environment of each unique phosphorus atom in the molecule.[13]

The key advantages of ³¹P NMR are its ability to distinguish between different phosphonate species in a mixture, provide information on their relative quantities, and reveal connectivity through coupling to other nuclei like ¹H and ¹³C.[13] For example, ³¹P NMR can easily differentiate a phosphonate, a phosphate, and a phosphine oxide based on their distinct chemical shifts, which span a wide range.[13] While IR can confirm the presence of a P=O bond, it cannot, on its own, readily distinguish between these different classes of organophosphorus compounds. However, IR spectroscopy is significantly faster, less expensive, and more accessible than NMR.

FeatureFTIR Spectroscopy³¹P NMR Spectroscopy
Information Provided Presence of functional groups (P=O, P-O-C).Chemical environment, connectivity, and number of unique P atoms.[14]
Distinguishing Power Good for identifying the phosphonate functional group.Excellent for distinguishing between different phosphorus environments (e.g., phosphonate vs. phosphate).[13][15]
Quantitative Analysis Difficult; requires careful calibration.Inherently quantitative under appropriate experimental conditions.
Sensitivity High for strong absorbers like P=O.Medium; ³¹P is a 100% abundant nucleus but less sensitive than ¹H.[13]
Analysis Time Minutes.Minutes to hours, depending on concentration and desired resolution.
Instrumentation Common benchtop instrument.Requires specialized, high-field magnet cryogenically cooled.

Experimental Protocols: A Practical Guide

The quality of an IR spectrum is critically dependent on proper sample preparation. The goal is to obtain a thin, uniform sample that allows for sufficient transmission of the IR beam without causing scattering or excessive absorption (which leads to flattened peaks).

Workflow for Phosphonate IR Analysis

References

A Comparative Guide to Diisopropyl Bromomethylphosphonate and Other Horner-Wadsworth-Emmons Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the construction of carbon-carbon double bonds is a foundational yet nuanced task. The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar in the synthetic chemist's toolkit, offering a reliable method for olefination.[1][2] Within the diverse family of HWE reagents, diisopropyl bromomethylphosphonate has carved out a specific niche. This guide provides an in-depth comparison of this compound with other prominent HWE reagents, offering objective performance analysis and supporting experimental data to inform your synthetic strategy.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[2][3] A key advantage over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which significantly simplifies purification.[1][4][5] The reaction generally proceeds with high stereoselectivity for the thermodynamically more stable (E)-alkene.[1][2][6]

The mechanism commences with the deprotonation of the phosphonate at the α-carbon to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses to an oxaphosphetane, which then decomposes to the alkene and a phosphate salt.[3] The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates.

graph HWE_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Phosphonate [label="R'O)2P(O)CH2R", fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbanion [label="[(R'O)2P(O)CHR]-", fillcolor="#FBBC05"]; Aldehyde [label="R''CHO", fillcolor="#F1F3F4"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxaphosphetane [label="Oxaphosphetane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E_Alkene [label="(E)-Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Z_Alkene [label="(Z)-Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="(R'O)2P(O)O-", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Phosphonate -> Carbanion [label="+ Base"]; Carbanion -> Intermediate [label="+ R''CHO"]; Intermediate -> Oxaphosphetane; Oxaphosphetane -> E_Alkene [label="Major"]; Oxaphosphetane -> Z_Alkene [label="Minor"]; Oxaphosphetane -> Byproduct; }

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Profiling the Reagents

This compound: The Workhorse for Vinyl Bromides

This compound is a specialized reagent primarily utilized for the synthesis of vinyl bromides. The resulting vinyl bromides are versatile synthetic intermediates, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to construct more complex molecular architectures.

Key Characteristics:

  • Reactivity: The presence of the bromine atom can influence the acidity of the α-proton and the stability of the resulting carbanion. The choice of base is critical to avoid potential side reactions like dehydrobromination.[7]

  • Selectivity: Typically provides good (E)-selectivity in the formation of vinyl bromides.

  • Handling: Like most phosphonates, it is an air-stable liquid, though it should be stored under inert atmosphere to prevent slow degradation.

Diethyl Counterparts: A Matter of Solubility and Sterics

Diethyl bromomethylphosphonate and diethyl cyanomethylphosphonate are closely related alternatives. The choice between diisopropyl and diethyl esters often comes down to subtle differences in solubility and steric hindrance. The isopropyl groups are bulkier, which can sometimes influence the stereochemical outcome of the reaction. Diethyl phosphonates are often more commonly used due to the lower cost and volatility of the corresponding triethyl phosphite precursor.[5]

Still-Gennari Reagents: The Key to (Z)-Alkenes

For the synthesis of the thermodynamically less stable (Z)-alkene, the Still-Gennari modification of the HWE reaction is the gold standard.[8][9] This method employs phosphonates with electron-withdrawing groups on the ester moiety, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[8][10]

Causality of (Z)-Selectivity: The electron-withdrawing groups on the phosphorus atom accelerate the rate of elimination of the oxaphosphetane intermediate. This kinetic control favors the formation of the (Z)-alkene.[10][11] The reaction is typically run at low temperatures (-78 °C) with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether.[8][10]

Head-to-Head Comparison: Performance Data

The following table summarizes the performance of this compound and other HWE reagents in representative reactions.

ReagentCarbonyl SubstrateProduct TypeTypical Yield (%)E:Z RatioKey Considerations
This compoundBenzaldehydeVinyl Bromide80-90>95:5Optimal for vinyl bromide synthesis; base selection is crucial.[7]
Diethyl CyanomethylphosphonateCyclohexanoneα,β-Unsaturated Nitrile85-95VariableExcellent for introducing a cyano group; stereoselectivity can be substrate-dependent.[12][13][14][15]
Triethyl Phosphonoacetate4-Nitrobenzaldehydeα,β-Unsaturated Ester90-98>98:2Standard for high (E)-selectivity with electron-deficient aldehydes.[1]
Bis(2,2,2-trifluoroethyl) phosphonoacetateOctanal(Z)-α,β-Unsaturated Ester85-95<5:95Still-Gennari conditions for high (Z)-selectivity.[8][10]

Beyond the HWE: Alternative Olefination Strategies

While the HWE reaction is a powerful tool, other olefination methods offer distinct advantages for specific applications.

  • Peterson Olefination: This reaction utilizes α-silyl carbanions and offers tunable stereoselectivity. The intermediate β-hydroxysilane can be isolated, and subsequent acid- or base-mediated elimination yields either the (E)- or (Z)-alkene, respectively.[16][17][18][19][20]

  • Julia-Kocienski Olefination: Known for its excellent (E)-selectivity, this reaction involves the coupling of an aldehyde or ketone with a heteroaryl-bearing sulfone.[21][22][23][24][25] It proceeds under mild conditions and has a broad substrate scope.[21][22][24][25]

  • Tebbe and Petasis Reagents: These titanium-based reagents are highly effective for the methylenation of a wide range of carbonyl compounds, including esters and amides, which are often unreactive in Wittig or HWE reactions.[26][27][28][29] The Tebbe reagent is particularly useful for sterically hindered ketones.[28][30]

graph Olefination_Selection { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Desired Alkene", shape=ellipse, fillcolor="#F1F3F4"]; E_Alkene [label="(E)-Alkene?", fillcolor="#FBBC05"]; Z_Alkene [label="(Z)-Alkene?", fillcolor="#FBBC05"]; Methylenation [label="Methylenation?", fillcolor="#FBBC05"]; HWE [label="HWE / Julia-Kocienski", fillcolor="#34A853", fontcolor="#FFFFFF"]; Still_Gennari [label="Still-Gennari / Peterson (base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tebbe_Petasis [label="Tebbe / Petasis / Lombardo", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peterson_Acid [label="Peterson (acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> E_Alkene; Start -> Z_Alkene; Start -> Methylenation; E_Alkene -> HWE [label="Yes"]; E_Alkene -> Peterson_Acid [label="Yes"]; Z_Alkene -> Still_Gennari [label="Yes"]; Methylenation -> Tebbe_Petasis [label="Yes"]; }

Caption: A decision tree for selecting an appropriate olefination method.

Experimental Protocols

Synthesis of (E)-1-Bromo-2-phenylethene using this compound

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) and decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-vinyl bromide.

Synthesis of (Z)-Ethyl Cinnamate using the Still-Gennari Modification

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure: [8]

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve in anhydrous THF.[8]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[8]

  • Add KHMDS (1.1 eq) dropwise and stir for 10 minutes.[8]

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF and stir for 30 minutes at -78 °C.[8]

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF and continue stirring at -78 °C for 2-4 hours.[8]

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.[8]

  • Allow the mixture to warm to room temperature and extract with diethyl ether.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[8]

Conclusion

This compound is a valuable reagent for the stereoselective synthesis of (E)-vinyl bromides, which are important building blocks in organic synthesis. However, for the synthesis of other functionalized alkenes, a variety of other Horner-Wadsworth-Emmons reagents and alternative olefination methods offer superior performance. The choice of reagent and reaction conditions should be carefully considered based on the desired stereochemical outcome and the nature of the substrates. For (E)-alkenes, standard HWE reagents like triethyl phosphonoacetate are often the most efficient.[1] For the challenging synthesis of (Z)-alkenes, the Still-Gennari modification remains the premier method.[8] For methylenation reactions, particularly with less reactive carbonyls, the Tebbe, Petasis, or Lombardo reagents are indispensable tools. A thorough understanding of the mechanistic nuances of each of these reactions is paramount to achieving the desired synthetic outcome.

References

A Comparative Guide for Olefination: Unveiling the Superiority of Diisopropyl Bromomethylphosphonate over Traditional Wittig Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds stands as a cornerstone transformation, pivotal to the construction of complex molecular architectures in pharmaceutical and materials science. For decades, the Wittig reaction has been a stalwart method for achieving this transformation. However, the advent and refinement of the Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate reagents such as diisopropyl bromomethylphosphonate, have offered significant advantages, addressing many of the inherent limitations of its predecessor. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, elucidating the practical and strategic benefits of adopting the HWE methodology.

Executive Summary: Key Advantages of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction presents several significant advantages over the traditional Wittig reaction, making it a preferred method in many synthetic applications. The primary benefits include:

  • Simplified Product Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed from the reaction mixture by a simple aqueous extraction.[1][2][3][4][5] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently requiring column chromatography.[4][5]

  • Enhanced Nucleophilicity and Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides of the Wittig reaction.[1][2] This enhanced nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[3][6]

  • Superior (E)-Alkene Selectivity: The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][3][7] This stereochemical outcome is a significant advantage for synthetic chemists aiming for specific isomeric products. The stereoselectivity of the Wittig reaction is dependent on the stability of the ylide, with stabilized ylides favoring (E)-alkenes and non-stabilized ylides favoring (Z)-alkenes.[8]

  • Versatility in Reagent Modification: The phosphonate carbanion generated in the HWE reaction can be further alkylated before the olefination step, allowing for the synthesis of more complex and substituted alkenes from a single phosphonate precursor.[1][2]

Mechanistic Divergence: The Root of Advantage

The fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway. The following diagram illustrates the key steps and intermediates in both reactions.

G cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction wittig_reagent Phosphonium Ylide (Ph₃P⁺-C⁻HR) betaine Betaine Intermediate (often transient) wittig_reagent->betaine Nucleophilic Attack carbonyl_w Aldehyde/Ketone (R'CHO) carbonyl_w->betaine oxaphosphetane_w Oxaphosphetane betaine->oxaphosphetane_w Ring Closure alkene_w Alkene (R'CH=CHR) oxaphosphetane_w->alkene_w Elimination tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane_w->tppo hwe_reagent Phosphonate Carbanion ((iPrO)₂P(O)C⁻HR) intermediate_h Tetrahedral Intermediate hwe_reagent->intermediate_h Nucleophilic Attack carbonyl_h Aldehyde/Ketone (R'CHO) carbonyl_h->intermediate_h oxaphosphetane_h Oxaphosphetane intermediate_h->oxaphosphetane_h Ring Closure alkene_h Alkene (R'CH=CHR) oxaphosphetane_h->alkene_h Elimination phosphate Dialkyl Phosphate ((iPrO)₂P(O)O⁻) oxaphosphetane_h->phosphate

Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.

In the Wittig reaction, the phosphonium ylide attacks the carbonyl compound to form a betaine intermediate, which then collapses to an oxaphosphetane before eliminating triphenylphosphine oxide to yield the alkene.[6][9][10] The stereochemical outcome is largely determined by the kinetics of the initial addition and the subsequent cyclization.

The HWE reaction, on the other hand, involves the nucleophilic attack of the more reactive phosphonate carbanion on the carbonyl to form a tetrahedral intermediate.[1][11] This intermediate then proceeds through an oxaphosphetane, which eliminates a water-soluble dialkyl phosphate to give the alkene.[1] The greater thermodynamic driving force for the formation of the (E)-alkene often leads to higher stereoselectivity.[7]

Quantitative Comparison: Performance Metrics

The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of yield and stereoselectivity for various carbonyl substrates.

Table 1: Reaction of Benzaldehyde with Different Ylides/Phosphonates

ReagentCarbonyl SubstrateProductYield (%)E:Z RatioReference
(EtO)₂P(O)CH₂CO₂Et + NaHBenzaldehydeEthyl cinnamate95>95:5[12]
Ph₃P=CHCO₂EtBenzaldehydeEthyl cinnamate85~90:10
Ph₃P=CHPhBenzaldehydeStilbene9030:70[8]
(EtO)₂P(O)CH₂Ph + NaHBenzaldehydeStilbene92>95:5

Table 2: Reaction with a Ketone (Cyclohexanone)

ReagentCarbonyl SubstrateProductYield (%)E:Z RatioReference
(EtO)₂P(O)CH₂CO₂Et + NaHCyclohexanoneEthyl cyclohexylideneacetate88N/A[3]
Ph₃P=CHCO₂EtCyclohexanoneEthyl cyclohexylideneacetate65N/A

Note: Yields and selectivities are representative and can vary based on specific reaction conditions.

Experimental Protocol: A Step-by-Step Guide to the Horner-Wadsworth-Emmons Reaction

This protocol details a general procedure for the olefination of an aldehyde using this compound.

Workflow Diagram:

G A Preparation of Phosphonate B Generation of Carbanion A->B Arbuzov Reaction (e.g., with P(OiPr)₃) C Olefination Reaction B->C Deprotonation (e.g., with NaH) D Aqueous Workup C->D Addition of Aldehyde E Purification D->E Extraction F Characterization E->F Column Chromatography (if necessary)

Caption: A generalized workflow for a Horner-Wadsworth-Emmons olefination.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous THF (appropriate volume to make a ~0.5 M solution) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension of sodium hydride. The addition should be controlled to maintain the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.

  • Olefination:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Conclusion

The Horner-Wadsworth-Emmons reaction, facilitated by reagents like this compound, offers significant practical and, in many cases, strategic advantages over the Wittig reaction. Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions.[4] While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds. For researchers in drug development and other fields of chemical synthesis, a thorough understanding of these nuances is essential for the rational design and efficient execution of synthetic strategies.

References

A Researcher's Guide to Stereoselective Olefination: Comparing the Still-Gennari Modification and the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

In the field of organic synthesis, particularly in drug development and natural product synthesis, the precise control of stereochemistry is paramount. The geometry of a carbon-carbon double bond can dramatically alter a molecule's biological activity and physical properties. While the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for creating alkenes, it typically yields the thermodynamically favored (E)-alkene.[1][2] This guide provides a detailed comparison of the classical HWE reaction with its powerful, (Z)-selective counterpart: the Still-Gennari modification.

The Still-Gennari olefination is a widely utilized adaptation of the HWE reaction that provides excellent access to (Z)-olefins.[3][4] Its significance is highlighted by the more than 1000 citations of the original 1983 report by W. Clark Still and C. Gennari.[4][5] This guide will delve into the mechanistic underpinnings, compare performance with experimental data, and provide detailed protocols to assist researchers in selecting the optimal strategy for their synthetic challenges.

Mechanistic Divergence: The Origin of Stereoselectivity

The key to the Still-Gennari modification's success lies in altering the reaction pathway to favor kinetic control over the thermodynamic control that governs the standard HWE reaction.[1][2] This is achieved through two critical strategic changes: modification of the phosphonate reagent and the use of strongly dissociating reaction conditions.[2][6]

1. Electron-Withdrawing Phosphonates: The Still-Gennari protocol employs phosphonates with highly electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters.[2][6] These groups increase the acidity of the α-proton, facilitating deprotonation. More importantly, they accelerate the final elimination of the oxaphosphetane intermediate.[6] This rapid, irreversible elimination is crucial for trapping the kinetically favored product.

2. Strongly Dissociating Conditions: The reaction is conducted at low temperatures (-78 °C) using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.[2][6] The 18-crown-6 sequesters the potassium cation, preventing it from coordinating with the intermediates.[7] This "naked" cation environment prevents the equilibration of the diastereomeric oxaphosphetane intermediates.[1] In a standard HWE reaction, this equilibration allows the system to settle into the more stable anti-oxaphosphetane, which leads to the (E)-alkene.[1] In the Still-Gennari setup, the initial, kinetically favored syn-oxaphosphetane proceeds directly to the (Z)-alkene.[8]

The following diagram illustrates the mechanistic pathway of the Still-Gennari modification, emphasizing the key features that lead to (Z)-selectivity.

Still_Gennari_Mechanism Still-Gennari Reaction Mechanism Phosphonate Bis(trifluoroethyl) phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Aldehyde R-CHO (Aldehyde) Syn_Intermediate Kinetic Syn Oxaphosphetane (Favored) Base KHMDS, 18-crown-6 THF, -78°C Ylide->Syn_Intermediate Nucleophilic Addition to Aldehyde Anti_Intermediate Thermodynamic Anti Oxaphosphetane (Disfavored) Ylide->Anti_Intermediate Reversible Addition Syn_Intermediate->Anti_Intermediate Equilibration (Suppressed) Z_Alkene (Z)-Alkene (Major Product) Syn_Intermediate->Z_Alkene Rapid, Irreversible Syn-Elimination E_Alkene (E)-Alkene (Minor Product) Anti_Intermediate->E_Alkene Syn-Elimination

Caption: Mechanism of the Still-Gennari Olefination.

Performance Comparison: A Head-to-Head Analysis

The choice between the classical HWE and the Still-Gennari modification is dictated by the desired stereochemical outcome. The following table provides a clear comparison of their key features and performance metrics.

FeatureHorner-Wadsworth-Emmons (HWE)Still-Gennari Modification
Primary Product (E)-Alkenes[6](Z)-Alkenes[6]
Stereoselectivity Control Thermodynamic[1]Kinetic[2]
Typical Phosphonate Dialkyl phosphonoacetates (e.g., diethyl)[2]Bis(2,2,2-trifluoroethyl)phosphonoacetates[2][9]
Typical Base NaH, LiCl/DBU, Et3N[6]KHMDS, Potassium tert-butoxide[2][10]
Additives Often none, or LiCl/MgX2[6]18-crown-6 (essential)[2]
Temperature -78 °C to Room Temperature[6]Low Temperature (-78 °C) required[2]
Substrate Scope Broad for aldehydes; poor for ketones[6][11]Primarily for aldehydes; generally unreactive with ketones[11]
Byproduct Removal Easy aqueous extraction[6]Easy aqueous extraction

Experimental Data Snapshot: Olefination of Benzaldehyde

MethodPhosphonate ReagentBase/ConditionsZ:E RatioYield
Standard HWE Diethyl phosphonoacetateNaH, THF~5:95>90%
Still-Gennari Bis(trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6, THF, -78°C>97:3~85-95%[2][12]
Modified Still-Gennari Bis(hexafluoroisopropyl)phosphonoacetateNaH, THF, -20°C97:399%[2][12]

As the data indicates, the Still-Gennari modification consistently delivers excellent (Z)-selectivity, often exceeding 95:5 ratios.[2][12] Recent research has also introduced modified reagents, such as bis(hexafluoroisopropyl)phosphonoacetates, which can achieve comparable or even superior (Z)-selectivity under potentially milder conditions (e.g., using NaH instead of KHMDS).[2][13]

Experimental Protocols

Adherence to a precise, step-by-step protocol is critical for achieving high stereoselectivity. Below are representative procedures for both the Still-Gennari and a standard HWE reaction.

Protocol 1: (Z)-Selective Olefination via Still-Gennari Modification [1]

This protocol describes the reaction of an aldehyde with bis(2,2,2-trifluoroethyl) phosphonoacetate to yield a (Z)-α,β-unsaturated ester.

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)[9][11]

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 0.5 M in toluene)

  • 18-crown-6 (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Standard solvents for workup (e.g., ethyl acetate, brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add KHMDS solution (1.1 mmol) to the cooled THF solution.

  • Phosphonate Addition: In a separate flask, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF (2-3 mL). Add this solution dropwise to the reaction mixture at -78 °C. Stir for 15-30 minutes.

  • Aldehyde Addition: Add the aldehyde (1.0 mmol), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction by TLC or UPLC (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NH4Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure (Z)-alkene.

Protocol 2: (E)-Selective Olefination via Standard HWE Reaction

This protocol describes the reaction of an aldehyde with diethyl phosphonoacetate to yield an (E)-α,β-unsaturated ester.

Materials:

  • Aldehyde (1.0 mmol)

  • Diethyl phosphonoacetate (1.1 mmol)

  • Sodium hydride (NaH) (1.2 mmol, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Standard solvents for workup

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add NaH (1.2 mmol).

  • Phosphonate Addition: Wash the NaH with anhydrous hexanes to remove mineral oil, then add anhydrous THF (5 mL). Cool the suspension to 0 °C. Slowly add diethyl phosphonoacetate (1.1 mmol) dropwise.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 30-60 minutes), indicating complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add the aldehyde (1.0 mmol), dissolved in a small amount of anhydrous THF, dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the pure (E)-alkene.

Decision-Making Workflow for Olefination Strategy

Choosing the correct olefination strategy is crucial for synthetic efficiency. This workflow helps guide the decision-making process based on the desired product and available reagents.

Caption: Olefination method selection workflow.

Conclusion and Future Outlook

The Horner-Wadsworth-Emmons reaction and the Still-Gennari modification are complementary and indispensable tools in synthetic organic chemistry.[1] The standard HWE reaction remains the go-to method for the reliable synthesis of (E)-alkenes due to its simplicity and high stereoselectivity.[2] Conversely, for the often more challenging synthesis of (Z)-alkenes, the Still-Gennari modification provides a robust and highly stereoselective pathway.[3][4] The understanding of the mechanistic principles behind each reaction—thermodynamic versus kinetic control—is crucial for their successful application.

Ongoing research continues to refine these methods, with new phosphonate reagents being developed that offer improved selectivity, milder reaction conditions, and broader substrate scope.[2][12] For researchers in drug development and other fields, a thorough understanding of these powerful olefination techniques is essential for the efficient and elegant construction of complex molecular architectures.

References

A Senior Application Scientist's Guide to E/Z Selectivity in Olefination with Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Alkene Geometry with the Horner-Wadsworth-Emmons Reaction

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, enabling the construction of complex molecules from simpler precursors. Among the arsenal of olefination methods, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and versatile tool.[1] A refinement of the classic Wittig reaction, the HWE modification utilizes phosphonate-stabilized carbanions, which offer distinct advantages. These carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and ketones.[2] Critically, the reaction yields a water-soluble dialkylphosphate salt as a byproduct, greatly simplifying product purification compared to the often-troublesome triphenylphosphine oxide from the Wittig reaction.[2][3][4]

However, the true power of the HWE reaction lies in its capacity for stereocontrol. The geometry of the resulting alkene—whether E (trans) or Z (cis)—can be precisely dictated by the choice of phosphonate reagent. While the classical HWE reaction is inherently E-selective, modifications pioneered by Still, Gennari, Ando, and others have provided reliable pathways to the thermodynamically less stable Z-alkenes.[4][5]

This guide provides a comparative analysis of different phosphonate reagents, delving into the mechanistic principles that govern their stereoselectivity. We will explore the causal relationships behind experimental choices, present comparative data, and provide actionable protocols to empower researchers in harnessing the full synthetic potential of this reaction.

The Mechanistic Dichotomy: Thermodynamic vs. Kinetic Control

The stereochemical outcome of the HWE reaction is determined at the final elimination step from a key intermediate, the oxaphosphetane. The journey to this intermediate and its subsequent decomposition dictates whether the E or Z alkene is formed.

The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[2] This addition leads to two diastereomeric intermediates (syn and anti), which cyclize to form the corresponding oxaphosphetanes.

  • The E-Selective Pathway (Thermodynamic Control): In a standard HWE reaction using simple phosphonates like triethyl phosphonoacetate, the formation of the oxaphosphetane is reversible. This allows the system to equilibrate to the most stable intermediate, the anti-oxaphosphetane, where the bulky R-groups are positioned on opposite sides.[6] This thermodynamically favored intermediate then eliminates to form the more stable (E)-alkene.[2][7] Factors that promote this equilibration, such as higher reaction temperatures, lead to increased (E)-selectivity.[2][8]

  • The Z-Selective Pathway (Kinetic Control): Achieving (Z)-selectivity requires overriding this thermodynamic preference. This is accomplished by modifying the phosphonate reagent to accelerate the rate of elimination, making it faster than the rate of equilibration.[6][9] By incorporating strongly electron-withdrawing groups onto the phosphorus atom (e.g., trifluoroethyl or aryl groups), the phosphorus center becomes more electrophilic, and the P-O bond becomes more labile.[5] This modification causes the initially formed oxaphosphetane to collapse into the alkene product irreversibly. The stereochemistry is thus determined by the initial addition step, which kinetically favors the syn-intermediate, leading to the (Z)-alkene.[6] This is the core principle of the Still-Gennari and Ando modifications.[2][5]

Below is a diagram illustrating the divergent mechanistic pathways.

HWE_Mechanism Phosphonate Phosphonate Carbanion Syn_Adduct Syn Adduct (Kinetic) Phosphonate->Syn_Adduct Nucleophilic Addition Aldehyde Aldehyde (R'-CHO) Aldehyde->Syn_Adduct Nucleophilic Addition Anti_Adduct Anti Adduct (Thermodynamic) Syn_Adduct->Anti_Adduct Syn_Ox Syn-Oxaphosphetane Syn_Adduct->Syn_Ox Cyclization Anti_Ox Anti-Oxaphosphetane Anti_Adduct->Anti_Ox Cyclization Syn_Ox->Anti_Ox Z_Alkene Z-Alkene Syn_Ox->Z_Alkene Fast, Irreversible Elimination (Still-Gennari) E_Alkene E-Alkene Anti_Ox->E_Alkene Elimination

Caption: Mechanistic pathways for the Horner-Wadsworth-Emmons reaction.

Comparative Performance of Phosphonate Reagents

The choice of phosphonate is the most critical parameter for directing the stereochemical outcome of the HWE reaction. Below is a comparison of common reagent classes, supported by experimental data.

Standard Alkyl Phosphonates (E-Selective)

These are the workhorses of the HWE reaction, reliably delivering the thermodynamically stable (E)-alkene.

  • Structure: Typically dimethyl or diethyl esters, e.g., triethyl phosphonoacetate.

  • Mechanism: Proceeds under thermodynamic control, allowing equilibration to the favored anti-intermediate.[6][7]

  • Advantages: Reagents are commercially available and cost-effective. The reaction is robust and high-yielding for a wide range of substrates.

Still-Gennari Phosphonates (Z-Selective)

This modification provides excellent access to (Z)-alkenes by switching the reaction to kinetic control.

  • Structure: Bis(2,2,2-trifluoroethyl) phosphonates.[2][4]

  • Mechanism: The highly electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane, making the reaction irreversible and kinetically controlled.[6][9]

  • Reaction Conditions: Best results are achieved with strong, non-coordinating bases (e.g., KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[2] The crown ether sequesters the potassium cation, creating a "naked" anion that promotes the desired kinetic pathway.[6]

Ando Phosphonates (Z-Selective)

Similar to the Still-Gennari modification, Ando-type reagents also favor the (Z)-isomer through kinetic control.

  • Structure: Diaryl phosphonates, where the aryl groups are electron-deficient.[5][10]

  • Mechanism: The electron-withdrawing nature of the aryl groups enhances the electrophilicity of the phosphorus atom, promoting rapid elimination. Steric effects from the bulky aryl groups can also play a role in directing the stereoselectivity.[5]

Modified Still-Gennari Reagents (Enhanced Z-Selectivity)

Recent advancements have led to even more potent (Z)-selective reagents.

  • Structure: Phosphonates with more powerfully electron-withdrawing groups, such as bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates.[11][12]

  • Performance: These reagents exhibit exceptional (Z)-selectivity, often exceeding that of the original Still-Gennari phosphonates, and can be effective even at elevated temperatures.[11][13] For instance, the reaction of a modified reagent with N-Boc-prolinal resulted in a 96:4 Z:E ratio, a significant improvement over the 90:10 ratio obtained with the standard Still-Gennari reagent.[11]

Data Summary

The following table summarizes the performance of different phosphonate types with various aldehydes.

Phosphonate ReagentAldehydeBase / ConditionsYield (%)E/Z RatioReference
Triethyl phosphonoacetate (Standard)BenzaldehydeNaH, THF>90>95:5General
Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari)CyclohexanecarboxaldehydeKHMDS, 18-crown-6, THF, -78 °C~85<5:95[2]
Ethyl bis(HFIP)phosphonoacetate (Modified Still-Gennari)BenzaldehydeNaH, THF, 0 °C to rt982:98[12][14]
Ethyl bis(HFIP)phosphonoacetate (Modified Still-Gennari)N-Boc-prolinalNaH, THF, 0 °C to rt964:96[11]
Ethyl bis(HFIP)phosphonoacetate (Modified Still-Gennari)CinnamaldehydeNaH, THF, 0 °C to rt9715:85[11]

HFIP = 1,1,1,3,3,3-hexafluoroisopropyl

Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methods are detailed to ensure reproducibility and provide insight into the causality behind each step.

Protocol 1: E-Selective Olefination using Triethyl Phosphonoacetate

This protocol is designed for the reliable synthesis of (E)-α,β-unsaturated esters.

Workflow Diagram:

E_Selective_Workflow Start Start Prep Prepare NaH suspension in anhydrous THF under N2 Start->Prep Cool Cool to 0 °C Prep->Cool Add_Phos Add Triethyl Phosphonoacetate dropwise (H2 evolution) Cool->Add_Phos Stir1 Stir at 0 °C for 30 min, then warm to RT for 30 min Add_Phos->Stir1 Add_Ald Add Aldehyde in THF dropwise at RT Stir1->Add_Ald Stir2 Stir at RT until TLC shows completion (2-4 h) Add_Ald->Stir2 Quench Quench reaction carefully with saturated aq. NH4Cl Stir2->Quench Extract Extract with Ethyl Acetate (x3) Quench->Extract Wash Wash combined organics with brine Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by flash column chromatography Dry->Purify End Obtain (E)-Alkene Purify->End

Caption: Experimental workflow for a typical E-selective HWE reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and suspend it in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.0 eq.) dropwise via syringe. Causality: The phosphonate is added slowly to control the evolution of hydrogen gas as the carbanion is formed.

  • Activation: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Aldehyde Addition: Add the aldehyde (1.05 eq.), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-alkene.[3]

Protocol 2: Z-Selective Olefination using a Still-Gennari Type Reagent

This protocol is optimized for producing (Z)-alkenes and requires stringent anhydrous and low-temperature conditions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.1 eq.) and 18-crown-6 (1.1 eq.). Dissolve them in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.05 eq.) dropwise. The solution should turn colored, indicating carbanion formation. Stir at -78 °C for 30 minutes. Causality: The use of KHMDS and 18-crown-6 generates a highly reactive, non-coordinated carbanion. The low temperature is critical to prevent equilibration of the intermediates, thus preserving kinetic control.

  • Aldehyde Addition: Add the aldehyde (1.0 eq.), dissolved in cold anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC (if practical at low temperatures) or by quenching small aliquots.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.[3] Allow the mixture to warm to room temperature.

  • Purification: Extract the product with dichloromethane or ethyl acetate (3x).[3] Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the (Z)-alkene.

Conclusion

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern synthetic chemistry, offering unparalleled control over alkene stereochemistry. The selection of the phosphonate reagent is the pivotal decision that dictates the reaction's outcome. Standard alkyl phosphonates reliably furnish the thermodynamically favored (E)-alkene through a reversible, equilibrating mechanism. Conversely, the use of phosphonates bearing electron-withdrawing groups, as in the Still-Gennari and Ando modifications, switches the mechanism to kinetic control.[5] This is achieved by accelerating the final elimination step, making it irreversible and trapping the kinetically preferred syn-addition product to yield the (Z)-alkene.[6] By understanding these fundamental mechanistic differences and employing the appropriate validated protocols, researchers can confidently and predictably synthesize alkenes with the desired geometry for their specific drug development and materials science applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Diisopropyl Bromomethylphosphonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel reagents are daily necessities. Among these, diisopropyl bromomethylphosphonate plays a crucial role as an intermediate in various synthetic pathways. However, its utility is matched by its hazardous nature, necessitating a robust and well-understood protocol for its safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard: Chemical Profile of this compound

This compound (CAS No. 98432-80-5) is an organophosphorus compound recognized for its reactivity, largely attributed to the bromomethyl group.[1][2] It is classified as a corrosive material that can cause severe skin burns and eye damage.[3] Understanding its chemical properties is paramount to its safe handling and disposal.

PropertyValueSource
Molecular Formula C7H16BrO3P[4]
Molecular Weight 259.08 g/mol [4]
Appearance Clear, colorless liquid or viscous liquid[4]
Primary Hazards Corrosive, causes severe skin and eye damage[3]
Incompatibilities Strong oxidizing agents[3]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide, Oxides of phosphorus[3]

This compound's classification as a corrosive, acidic, organic substance dictates its handling and disposal pathway, which falls under stringent environmental regulations.[3][5]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, a comprehensive personal protective equipment (PPE) regimen is non-negotiable. The following PPE is mandatory when handling this chemical, particularly during disposal procedures where the risk of splashes and exposure is elevated.

  • Hand Protection: Wear durable, chemical-resistant gauntlet gloves that extend up the forearm.[6] Nitrile or neoprene gloves are suitable, but always consult the glove manufacturer's compatibility chart. For added protection, consider wearing a light pair of disposable gloves underneath the outer gloves.[6]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield is highly recommended to protect against splashes.[7]

  • Body Protection: A chemical-resistant laboratory coat is essential. For larger quantities or in the event of a significant spill, a chemical-resistant suit or apron should be worn.[7][8]

  • Footwear: Chemical-resistant boots are required. Pant legs should be worn outside of the boots to prevent chemicals from entering.[6]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to avoid inhalation of any vapors.[3]

PPE_Checklist

Step-by-Step Disposal Protocol: Neutralization through Alkaline Hydrolysis

The recommended method for the disposal of small quantities of this compound in a laboratory setting is through alkaline hydrolysis. This process breaks down the compound into less hazardous components. The following protocol is a general guideline and should be performed by trained personnel.

Materials Required:

  • Appropriate PPE (as outlined above)

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 4 times the volume of the solution)

  • Ice bath

  • 5% Sodium hydroxide (NaOH) solution

  • pH paper or pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, place a beaker containing a magnetic stir bar on a stir plate. Ensure an ice bath is readily available.

  • Dilution: Slowly add the this compound to a beaker of cold water with stirring. The recommended ratio is approximately 1:10 (reagent to water). This initial dilution helps to control the heat generated during neutralization.

  • Neutralization: While continuously stirring and maintaining the solution in an ice bath, slowly add a 5% sodium hydroxide solution dropwise. The hydrolysis of organophosphonates can be exothermic, and controlled addition is crucial to prevent excessive heat generation.[9]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the sodium hydroxide solution until the pH is stable between 9 and 10.

  • Reaction Time: Once the desired pH is reached, continue stirring the solution at room temperature for at least 2 hours to ensure complete hydrolysis.

  • Final pH Adjustment: After the reaction period, check the pH again. If necessary, adjust the pH to between 6 and 8 using a dilute acid (e.g., 5% hydrochloric acid) or base (5% sodium hydroxide).

  • Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container. Although the primary hazardous compound has been degraded, the resulting solution may still contain byproducts that require disposal as hazardous waste. Consult your institution's environmental health and safety (EHS) department for specific guidance on the final disposal of the neutralized solution.[10]

Disposal_Workflow

Emergency Preparedness: Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Immediately notify others in the laboratory.

  • Containment: If safe to do so, prevent the spread of the liquid using a spill containment kit with appropriate absorbent materials such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization: Once the liquid is absorbed, cautiously apply a neutralizing agent. A slurry of sodium bicarbonate (baking soda) and water can be used to neutralize the acidic nature of the compound.

  • Cleanup: Using tongs or other tools, collect the absorbed and neutralized material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Major Spill (Outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Emergency Services: Contact your institution's emergency response team or local fire department.

  • Provide Information: Be prepared to provide the emergency responders with the Safety Data Sheet (SDS) for this compound.[3]

Waste Stream Management and Regulatory Compliance

All waste generated from the handling and disposal of this compound, including the neutralized solution, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10]

  • Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated, properly labeled container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards (Corrosive, Acidic, Organic).[3]

  • Disposal Vendor: The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.[11]

By adhering to these detailed procedures, researchers can confidently and safely manage the lifecycle of this compound in the laboratory, from application to disposal, thereby fostering a culture of safety and environmental responsibility.

References

Navigating the Handling of Diisopropyl bromomethylphosphonate: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of drug development, the synthesis and application of novel reagents are a daily reality. Among these, alkylphosphonates like Diisopropyl bromomethylphosphonate represent a critical class of compounds. However, their utility is matched by significant handling hazards that demand meticulous safety protocols. This guide moves beyond mere compliance, offering a deep dive into the causality of safety measures and providing a self-validating system for the secure handling, application, and disposal of this compound. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety and confidence.

Understanding the Inherent Risks of this compound

This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1][2] Upon thermal decomposition, it can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of phosphorus.[1] Inhalation or ingestion can be harmful, and it may cause respiratory irritation.[1][3][4] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, it is imperative.

Core Directive: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following is a detailed breakdown of required PPE, emphasizing not just what to wear, but why each component is essential.

Hand Protection: The First Line of Defense

Given that 97% of pesticide exposure occurs through skin contact, robust hand protection is paramount.[5] For this compound, a corrosive and organic compound, double gloving is recommended to provide a dual-barrier system.

  • Inner Glove: A disposable nitrile glove provides a close-fitting initial barrier. Nitrile is a suitable choice for protection against a range of chemicals and offers good dexterity.[6]

  • Outer Glove: A heavier-duty butyl rubber or Viton™ glove should be worn over the nitrile glove. Butyl rubber offers excellent resistance to corrosive acids, while Viton™ provides superior protection against aromatic and halogenated solvents.[6] The thicker material of the outer glove enhances chemical resistance and provides greater physical durability.[6]

Table 1: Glove Selection Rationale

Glove LayerMaterial RecommendationRationale
Inner NitrileGood dexterity and splash resistance against a variety of chemicals.
Outer Butyl Rubber / Viton™High resistance to corrosive and organic compounds, providing a robust barrier for immersion or significant splash potential.
Body Protection: Shielding Against Splashes and Spills

A chemical-resistant apron worn over a flame-retardant lab coat is mandatory.[7] The apron, preferably made of rubber or neoprene, provides an additional layer of protection against splashes of this corrosive liquid.

Eye and Face Protection: A Non-Negotiable

Chemical safety goggles are the minimum requirement.[7] However, due to the severe eye damage this chemical can cause, a full-face shield used in conjunction with goggles is the best practice to protect against splashes and vapors.[7]

Respiratory Protection: Safeguarding Against Inhalation Hazards

All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[1][7] In the event of a spill or if working outside of a fume hood is unavoidable, a respirator is essential.

  • Respirator Type: A full-facepiece respirator is preferred as it also provides eye and face protection. A half-mask respirator is a viable alternative if a face shield and goggles are also worn.

  • Cartridge Selection: A combination organic vapor/acid gas (OV/AG) cartridge is required.[8][9] The NIOSH color-coding system designates these cartridges with a yellow band.[1][10] For situations where particulates may be generated, a P100 filter should be added to the cartridge.[10]

Procedural Guidance: From Preparation to Disposal

A systematic approach to handling ensures that safety is integrated into every step of the workflow.

Donning and Doffing of PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Chemical Apron Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Don6 6. Outer Butyl/Viton™ Gloves Don5->Don6 Doff1 1. Outer Butyl/Viton™ Gloves Doff2 2. Chemical Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5 Doff6 6. Respirator Doff5->Doff6

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Handling this compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have a spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use disposable equipment where possible to minimize cleaning.

  • Reaction Setup: Ensure all glassware is securely clamped and that the reaction is contained.

  • Post-Reaction: Quench any reactive materials safely within the fume hood before workup.

Emergency Protocol: Spill Response

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For spills larger than 1 liter, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[11]

  • Don Appropriate PPE: Before attempting to clean a minor spill, don the full PPE ensemble as described above, including respiratory protection.

  • Contain the Spill: Use a chemical spill kit containing an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[4][12] Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For acidic compounds, a weak base like sodium bicarbonate can be used for neutralization.[4][12] This should be done cautiously as the reaction may generate heat and gas.

  • Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.[4][12]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[4][12][13]

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water.[10] All cleaning materials should be disposed of as hazardous waste.

Diagram 2: Spill Response Decision Tree

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess EvacuateLarge Evacuate Lab & Call EHS Assess->EvacuateLarge > 1 Liter MinorSpill Minor Spill (<1L) Assess->MinorSpill < 1 Liter DonPPE Don Full PPE MinorSpill->DonPPE Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision-making workflow for spill response.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is the final, critical step in the safe handling of this compound.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, absorbent materials, and disposable labware, must be considered hazardous waste.[7]

  • Containerization: Use a dedicated, labeled, and sealed container for all this compound waste.[7] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive, Toxic).[7]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[14]

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropyl bromomethylphosphonate
Reactant of Route 2
Reactant of Route 2
Diisopropyl bromomethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.